Product packaging for Dioleyl adipate(Cat. No.:CAS No. 40677-77-8)

Dioleyl adipate

Cat. No.: B13741135
CAS No.: 40677-77-8
M. Wt: 647.1 g/mol
InChI Key: QZULIRBSQUIUTA-YAFCTCPESA-N
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Description

Dioleyl adipate is a useful research compound. Its molecular formula is C42H78O4 and its molecular weight is 647.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H78O4 B13741135 Dioleyl adipate CAS No. 40677-77-8

Properties

CAS No.

40677-77-8

Molecular Formula

C42H78O4

Molecular Weight

647.1 g/mol

IUPAC Name

1-O-[(Z)-octadec-9-enyl] 6-O-[(E)-octadec-9-enyl] hexanedioate

InChI

InChI=1S/C42H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-45-41(43)37-33-34-38-42(44)46-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-40H2,1-2H3/b19-17-,20-18+

InChI Key

QZULIRBSQUIUTA-YAFCTCPESA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical and Physical Properties of Dioleyl Adipate

Introduction

This compound (DOA) is a diester of oleyl alcohol and adipic acid. It belongs to the class of long-chain fatty acid esters and is recognized for its properties as a plasticizer, emollient, and solvent. Its potential applications in the pharmaceutical and cosmetic industries, particularly in drug delivery systems, are of growing interest due to its biocompatibility and ability to modify the physical characteristics of formulations. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental methodologies for their determination, and a summary of its synthesis and potential applications in drug development.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various applications, from industrial processes to biological systems.

Table 1: General Chemical Properties of this compound
PropertyValueReference
Chemical Name Hexanedioic acid, di-(9Z)-9-octadecenyl ester[1]
Synonyms This compound, Oleyl adipate[1]
CAS Number 40677-77-8[1]
Molecular Formula C₄₂H₇₈O₄[1]
Molecular Weight 647.07 g/mol [1]
IUPAC Name bis((Z)-octadec-9-en-1-yl) hexanedioate[1]
InChI Key QZULIRBSQUIUTA-YAFCTCPESA-N[1]
Table 2: Physical Properties of this compound
PropertyValueExperimental MethodReference
Appearance Colorless to pale yellow oily liquidVisual Inspection[2]
Boiling Point 677.5 ± 48.0 °C at 760 mmHg (Predicted)Distillation or Reflux Method[1]
Flash Point 320.8 °C (Predicted)Closed-cup or open-cup method[1]
Density 0.903 ± 0.06 g/cm³ (Predicted)Pycnometer or vibrating tube densimeter[1]
Solubility Insoluble in water; Soluble in organic solvents like ethanol, ether, and acetone.Solubility Test[2]
Purity Typically >96%Gas Chromatography (GC)[1]

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific research needs.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of adipic acid with oleyl alcohol.

Reaction Workflow:

SynthesisWorkflow Reactants Adipic Acid + Oleyl Alcohol Reaction Esterification Reaction (Heating under reflux with water removal) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, p-TSA) or Enzyme (e.g., Lipase) Catalyst->Reaction Purification Purification Steps: 1. Neutralization 2. Washing 3. Drying 4. Distillation/Chromatography Reaction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

  • Reactant Preparation: Adipic acid and a molar excess of oleyl alcohol are added to a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus for water removal.

  • Catalyst Addition: An acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added to the reaction mixture. Alternatively, for a greener synthesis, an immobilized lipase can be used as a biocatalyst.

  • Reaction: The mixture is heated to reflux with continuous stirring. The water produced during the esterification is azeotropically removed using a suitable solvent (e.g., toluene) and collected in the Dean-Stark trap. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or by measuring the amount of water collected.

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • If an acid catalyst was used, the reaction mixture is neutralized with a base solution (e.g., sodium bicarbonate).

    • The organic layer is washed with brine (saturated NaCl solution) and then dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

    • The solvent and excess oleyl alcohol are removed under reduced pressure using a rotary evaporator.

    • The crude this compound is then purified by vacuum distillation or column chromatography to obtain the final product.

Determination of Physical Properties

a. Boiling Point Determination (Distillation/Reflux Method)

  • A small quantity of this compound is placed in a distillation flask with a few boiling chips.

  • The flask is connected to a condenser and a receiving flask. A thermometer is positioned such that the bulb is just below the side arm of the distillation flask.

  • The flask is heated gently. The temperature at which the liquid boils and the vapor condenses and is collected in the receiving flask is recorded as the boiling point.

  • Alternatively, a reflux setup can be used where the thermometer is placed in the vapor phase above the boiling liquid.

b. Density Measurement (Pycnometer Method)

  • A clean, dry pycnometer (a small glass flask of known volume) is weighed empty.

  • It is then filled with distilled water and weighed again to determine the volume of the pycnometer.

  • The pycnometer is emptied, dried, and then filled with this compound and weighed.

  • The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

c. Solubility Testing

  • A small, known amount of this compound is added to a test tube.

  • A specific volume of the solvent (e.g., water, ethanol) is added incrementally with agitation (e.g., vortexing).

  • The mixture is observed for the formation of a clear, homogeneous solution.

  • The solubility is expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Applications in Drug Development

This compound's properties make it a candidate for various applications in drug development, particularly in the formulation of drug delivery systems.

Logical Relationship in Formulation Development:

FormulationLogic cluster_topical Topical Applications cluster_parenteral Parenteral Applications DOA This compound (Lipophilic Excipient) Properties Properties: - Biocompatibility - Emolliency - Plasticizing effect - Solubilizing capacity DOA->Properties Formulations Potential Formulations Properties->Formulations Topical Topical/Transdermal Delivery Systems Formulations->Topical Parenteral Parenteral Formulations Formulations->Parenteral Creams Creams/Ointments Topical->Creams Patches Transdermal Patches Topical->Patches Liposomes Liposomes Parenteral->Liposomes Nanoemulsions Nanoemulsions/ Nanoparticles Parenteral->Nanoemulsions

Caption: Logical flow from this compound's properties to its potential formulation applications.

  • Topical and Transdermal Delivery: As an emollient and penetration enhancer, this compound can be incorporated into creams, ointments, and transdermal patches to facilitate the delivery of active pharmaceutical ingredients (APIs) through the skin. Its plasticizing properties can also improve the flexibility and wearability of transdermal patches.

  • Parenteral Formulations:

    • Liposomes: this compound can be used as a lipid component in the formulation of liposomes, which are vesicular structures used to encapsulate and deliver drugs. It can modify the fluidity and stability of the lipid bilayer.

    • Nanoemulsions and Nanoparticles: It can act as an oil phase in the preparation of nanoemulsions and as a core material in lipid-based nanoparticles for the delivery of poorly water-soluble drugs. This can enhance drug solubility, stability, and bioavailability.

Conclusion

This compound is a versatile oleochemical with a range of chemical and physical properties that make it suitable for various industrial and pharmaceutical applications. Its characterization through standardized experimental protocols is essential for its effective utilization. For drug development professionals, this compound presents an opportunity as a biocompatible excipient to enhance the delivery and performance of therapeutic agents in novel formulation strategies. Further research into its specific interactions within biological systems and its performance in advanced drug delivery platforms is warranted.

References

CAS number 40677-78-8 research applications

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the provided CAS number, 40677-78-8, reveals no publicly available information for a compound with this identifier. Extensive searches across multiple chemical and scientific databases have yielded no results, indicating that this CAS number may be invalid or correspond to a substance not documented in public research literature.

A thorough investigation into potential transcription errors of similar CAS numbers also failed to identify a likely candidate compound with substantial research applications relevant to drug development professionals. For instance, searches for compounds with similar numerical sequences did not lead to a viable alternative that would align with the detailed requirements of a technical guide on research applications, experimental protocols, and signaling pathways.

Due to the absence of any scientific data associated with CAS number 40677-78-8, it is not possible to provide the requested in-depth technical guide. The core requirements, including data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways, are entirely contingent on the availability of foundational research data, which is currently non-existent for this specific identifier.

Therefore, we are unable to proceed with generating the requested content. It is strongly recommended that the user verify the accuracy of the CAS number. Should a corrected CAS number be provided, a comprehensive technical guide will be developed as per the initial request.

An In-depth Technical Guide to the Solubility of Dioleyl Adipate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dioleyl adipate, a lipophilic diester of adipic acid and oleyl alcohol. Given its molecular structure, comprised of a long-chain dicarboxylic acid and unsaturated fatty alcohols, this compound is a nonpolar compound with significant utility as a plasticizer, emollient, and solvent. Its solubility profile is a critical parameter for formulation development in pharmaceuticals, cosmetics, and industrial applications.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide consolidates qualitative solubility information based on the principle of "like dissolves like" and data from analogous long-chain esters. Furthermore, it details the standard experimental protocols for accurately determining solubility, providing a framework for researchers to generate precise data for their specific applications.

Core Concepts in Solubility

The solubility of a substance is its ability to form a homogeneous mixture (a solution) with another substance. For a liquid solute like this compound, its solubility in a liquid solvent is often described in terms of miscibility. Miscibility refers to the ability of two liquids to mix in all proportions, forming a single phase.

Key factors influencing the solubility of this compound include:

  • Polarity: As a nonpolar molecule, this compound will exhibit higher solubility in nonpolar organic solvents.

  • Molecular Size: The large molecular weight of this compound (approximately 647 g/mol ) can influence its solubility, even in compatible solvents.

  • Temperature: Generally, the solubility of liquids in liquids increases with temperature.

Qualitative Solubility of this compound

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This information is based on general chemical principles governing the solubility of large, nonpolar esters.

SolventSolvent PolarityExpected Solubility of this compoundRationale
HexaneNonpolarMiscible"Like dissolves like"; both are nonpolar hydrocarbons.
TolueneNonpolar (Aromatic)MiscibleSimilar nonpolar characteristics.
ChloroformModerately PolarSolubleCan dissolve many nonpolar and moderately polar compounds.
Diethyl EtherSlightly PolarSolubleA good solvent for many organic compounds, including large esters.
AcetonePolar AproticSoluble to Sparingly SolubleThe polarity difference may limit miscibility.
EthanolPolar ProticSparingly Soluble to InsolubleThe strong hydrogen bonding in ethanol makes it a poor solvent for large nonpolar molecules.
MethanolPolar ProticSparingly Soluble to InsolubleMore polar than ethanol, thus expected to be a poorer solvent for this compound.
WaterVery PolarInsolubleThe significant difference in polarity prevents mixing.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, several established experimental methods can be employed. The choice of method often depends on the nature of the solute and solvent, the required accuracy, and the available analytical instrumentation.

Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a substance.[1][2]

Methodology:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using an orbital shaker) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[3]

  • Phase Separation: After equilibration, the mixture is allowed to stand undisturbed to allow for the separation of the undissolved this compound. Centrifugation can be used to accelerate this process.

  • Sampling: A clear aliquot of the saturated solvent phase is carefully withdrawn using a syringe, often fitted with a filter to prevent the transfer of any undissolved solute.

  • Quantification: The concentration of this compound in the aliquot is determined using a suitable analytical technique.

Slow-Stir Method

The slow-stir method is particularly useful for hydrophobic liquids like this compound as it minimizes the formation of emulsions, which can lead to erroneously high solubility measurements.[4]

Methodology:

  • Apparatus Setup: A stirring rod is positioned in a flask containing a known volume of the organic solvent, ensuring that the stirrer does not create a vortex.

  • Addition of Solute: A small amount of this compound is added to the solvent.

  • Gentle Agitation: The mixture is stirred slowly and continuously at a constant temperature. The slow stirring facilitates the dissolution of the solute without forming an emulsion.

  • Equilibration and Sampling: Similar to the shake-flask method, the system is allowed to reach equilibrium, after which a sample of the saturated solution is taken for analysis.

Analytical Techniques for Quantification
  • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining this compound is measured. This method is straightforward but requires that the solute be non-volatile.

  • Spectrophotometry: If this compound exhibits absorbance at a specific wavelength, UV-Vis spectrophotometry can be used. A calibration curve of known concentrations is first prepared to determine the concentration of the unknown sample.

  • Chromatography (HPLC, GC): High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to separate and quantify the amount of this compound in the solvent. This is a highly sensitive and specific method.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of this compound solubility in an organic solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute This compound prep_mixture Create Mixture (Excess Solute) prep_solute->prep_mixture prep_solvent Organic Solvent prep_solvent->prep_mixture equilibration Agitate at Constant Temperature (e.g., Shake-Flask or Slow-Stir) prep_mixture->equilibration separation Allow Phases to Separate (or Centrifuge) equilibration->separation sampling Sample Saturated Solvent Phase separation->sampling quantification Quantify Solute Concentration (e.g., Gravimetric, Spectrophotometry, HPLC) sampling->quantification result Solubility Data quantification->result

Caption: Experimental workflow for determining the solubility of this compound.

Applications in Drug Development

The solubility of this compound is of particular interest to drug development professionals. It is often used as an oily vehicle in lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS) and lipid nanoparticles. A thorough understanding of its solubility characteristics is essential for:

  • Formulation Design: Selecting appropriate co-solvents and other excipients to ensure the stability and bioavailability of the drug product.

  • Drug Loading: Determining the maximum amount of a lipophilic active pharmaceutical ingredient (API) that can be dissolved in a this compound-based formulation.

  • Manufacturing Processes: Designing robust and scalable manufacturing processes for lipid-based drug formulations.

References

Thermal Stability and Decomposition of Dioleyl Adipate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the thermal stability and decomposition of dioleyl adipate is limited in publicly available literature. This guide synthesizes information from closely related adipate esters, primarily dioctyl adipate (DOA), to provide a comprehensive overview of the expected thermal behavior and decomposition pathways of this compound. The quantitative data and proposed mechanisms should be considered as estimations based on structural analogues.

Introduction

This compound is a diester of adipic acid and oleyl alcohol. Its long, unsaturated alkyl chains confer unique physical properties, making it a subject of interest in various applications, including as a plasticizer and a component in drug delivery systems. Understanding the thermal stability and decomposition profile of this compound is critical for determining its processing limits, shelf-life, and potential degradation products, which is of paramount importance in the fields of materials science and pharmaceutical development.

This technical guide provides a detailed examination of the thermal stability and decomposition of this compound, drawing upon data from analogous compounds. It includes a summary of expected quantitative thermal analysis data, detailed experimental protocols for relevant analytical techniques, and proposed decomposition pathways visualized through diagrams.

Thermal Stability Analysis

The thermal stability of this compound can be effectively evaluated using thermogravimetric analysis (TGA). This technique measures the change in mass of a sample as a function of temperature, providing key information about its decomposition profile.

Expected Quantitative Data from Thermogravimetric Analysis (TGA)
ParameterExpected Value RangeDescription
Onset Decomposition Temperature (Tonset) 200 - 250 °CThe temperature at which significant thermal decomposition begins.
Temperature at 5% Mass Loss (T5%) 220 - 270 °CA common metric for the initial stage of decomposition.
Temperature at 10% Mass Loss (T10%) 240 - 290 °CIndicates further progression of the initial decomposition phase.
Temperature at 50% Mass Loss (T50%) 280 - 350 °CRepresents the temperature at which half of the sample has decomposed.
Peak Decomposition Temperature (Tpeak) 300 - 380 °CThe temperature at which the maximum rate of decomposition occurs, determined from the derivative thermogravimetric (DTG) curve.
Residual Mass @ 500 °C < 5%The percentage of the initial mass remaining at a high temperature, indicating the formation of non-volatile residues.

Experimental Protocols

To investigate the thermal stability and decomposition of this compound, a combination of thermoanalytical and chromatographic techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass loss percentage versus temperature to obtain the TGA curve.

    • Calculate the derivative of the TGA curve to obtain the DTG curve, which shows the rate of mass loss.

    • Determine the onset temperature, temperatures at various mass loss percentages, and the peak decomposition temperature from the TGA and DTG curves.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile decomposition products of this compound.

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.

Methodology:

  • Sample Preparation: Place a small amount (0.1-1.0 mg) of this compound into a pyrolysis sample cup.

  • Pyrolysis:

    • Introduce the sample cup into the pyrolyzer.

    • Rapidly heat the sample to a set pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (helium).

  • Gas Chromatography (GC):

    • The volatile pyrolysis products are swept into the GC column by the carrier gas.

    • Separate the individual components of the pyrolysate based on their boiling points and interactions with the stationary phase of the GC column. A typical temperature program would be:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 300 °C at a rate of 10 °C/min.

      • Hold at 300 °C for 10 minutes.

  • Mass Spectrometry (MS):

    • As the separated components elute from the GC column, they enter the mass spectrometer.

    • The molecules are ionized (typically by electron impact) and fragmented.

    • The mass-to-charge ratio of the fragments is measured, generating a mass spectrum for each component.

  • Data Analysis:

    • Identify the individual decomposition products by comparing their mass spectra with a library of known compounds (e.g., NIST).

Decomposition Pathways

The thermal decomposition of long-chain esters like this compound is expected to proceed through several pathways, primarily involving ester pyrolysis via a six-membered ring transition state (β-elimination) and homolytic cleavage of C-O and C-C bonds.

Proposed Thermal Decomposition Mechanism

The presence of the unsaturated oleyl group introduces additional complexities compared to saturated analogues like dioctyl adipate. The double bond can influence the fragmentation patterns and lead to a wider array of decomposition products.

decomposition_pathway cluster_initial Initial Decomposition cluster_primary Primary Decomposition Pathways cluster_products Decomposition Products This compound This compound Beta-Elimination Beta-Elimination This compound->Beta-Elimination Heat Homolytic Cleavage Homolytic Cleavage This compound->Homolytic Cleavage Heat Adipic Acid Adipic Acid Beta-Elimination->Adipic Acid Octadecadiene Octadecadiene Beta-Elimination->Octadecadiene Carboxylic Acid Radicals Carboxylic Acid Radicals Homolytic Cleavage->Carboxylic Acid Radicals Oleyl Radicals Oleyl Radicals Homolytic Cleavage->Oleyl Radicals Secondary Products Secondary Products Octadecadiene->Secondary Products Isomerization, Cyclization Carboxylic Acid Radicals->Secondary Products Further Reactions Oleyl Radicals->Secondary Products Further Reactions

Caption: Proposed thermal decomposition pathways of this compound.

Experimental Workflow

The logical flow for the comprehensive analysis of the thermal stability and decomposition of this compound is outlined below.

experimental_workflow cluster_sample Sample cluster_analysis Thermal Analysis cluster_data Data and Interpretation This compound Sample This compound Sample TGA TGA This compound Sample->TGA Py-GC-MS Py-GC-MS This compound Sample->Py-GC-MS TGA Curve (Mass Loss vs. Temp) TGA Curve (Mass Loss vs. Temp) TGA->TGA Curve (Mass Loss vs. Temp) DTG Curve (Rate of Mass Loss) DTG Curve (Rate of Mass Loss) TGA->DTG Curve (Rate of Mass Loss) Pyrogram (Chromatogram) Pyrogram (Chromatogram) Py-GC-MS->Pyrogram (Chromatogram) Mass Spectra Mass Spectra Py-GC-MS->Mass Spectra Decomposition Profile Decomposition Profile TGA Curve (Mass Loss vs. Temp)->Decomposition Profile DTG Curve (Rate of Mass Loss)->Decomposition Profile Product Identification Product Identification Pyrogram (Chromatogram)->Product Identification Mass Spectra->Product Identification Mechanism Elucidation Mechanism Elucidation Decomposition Profile->Mechanism Elucidation Product Identification->Mechanism Elucidation

Caption: Experimental workflow for analyzing this compound thermal decomposition.

Conclusion

The thermal stability and decomposition of this compound are critical parameters for its application in various industries. While direct experimental data is scarce, analysis of structurally similar compounds provides valuable insights. This compound is expected to exhibit an onset of decomposition in the range of 200-250 °C. Its decomposition is likely to proceed via β-elimination and homolytic cleavage, yielding a complex mixture of products including adipic acid, dienes, and various smaller molecules resulting from secondary reactions. The presence of the oleyl group's double bond is anticipated to play a significant role in the specific fragmentation patterns observed. For a definitive understanding, experimental investigation using TGA and Py-GC-MS, following the protocols outlined in this guide, is essential. Such studies will provide the necessary data to ensure the safe and effective use of this compound in thermally sensitive applications.

Purity analysis of Dioleyl adipate for research use

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Purity Analysis of Dioleyl Adipate for Research Applications

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. This guide provides a comprehensive overview of the analytical methods for assessing the purity of this compound, a key excipient and research chemical. Ensuring the high purity of this compound is critical for the reliability and reproducibility of experimental results.

Physicochemical Properties of this compound

This compound is the diester of oleyl alcohol and adipic acid. Its physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 40677-77-8[1][2]
Molecular Formula C42H78O4[1]
Molecular Weight 647.07 g/mol [1]
Appearance Colorless to pale yellow, oily liquid
Boiling Point 677.5 °C at 760 mmHg[1]
Density 0.903 g/cm³[1]
Solubility Insoluble in water; soluble in most organic solvents[3]

Analytical Methods for Purity Assessment

A multi-pronged approach is necessary for the comprehensive purity analysis of this compound. This involves chromatographic, spectroscopic, and wet chemistry techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and identifying potential impurities.[4]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve the sample in dichloromethane and make up to the mark.

    • Further dilute as necessary to achieve a final concentration suitable for GC-MS analysis (e.g., 100 µg/mL).

  • Instrumentation:

    • GC System: Agilent 7890A GC or equivalent.

    • MS System: Agilent 5975C Mass Selective Detector or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.[5]

  • GC Conditions:

    • Inlet Temperature: 300 °C[5]

    • Injection Volume: 1 µL (split mode, 5:1)[5]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp to 200 °C at 25 °C/min, hold for 2 minutes.[5]

      • Ramp to 315 °C at 5 °C/min, hold for 5 minutes.[5]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-700.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection can be used to determine the purity of this compound and quantify non-volatile impurities.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

    • Dilute the stock solution to a working concentration of approximately 100 µg/mL with the mobile phase.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water.

      • Start with 75% acetonitrile / 25% water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is a primary analytical method that can provide an accurate determination of the purity of this compound without the need for a specific reference standard of the analyte.[6]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh about 20 mg of the this compound sample into an NMR tube.

    • Add a known amount of a certified internal standard (e.g., maleic acid).

    • Dissolve the sample and internal standard in a known volume of deuterated chloroform (CDCl₃).

  • NMR Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Solvent: CDCl₃.

    • Experiment: ¹H NMR.

    • Key Parameters:

      • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.

  • Data Processing:

    • Integrate the signals corresponding to the this compound and the internal standard.

    • Calculate the purity of the this compound based on the integral values, the number of protons for each signal, and the known purity of the internal standard.

Water Content by Karl Fischer Titration

This method is used to determine the water content in the this compound sample.[7][8]

Experimental Protocol:

  • Instrumentation: Volumetric Karl Fischer titrator.[9]

  • Reagents: Karl Fischer reagent, methanol.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water or a water standard.

    • Accurately weigh a suitable amount of the this compound sample and transfer it to the titration vessel containing methanol.

    • Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.[7]

    • Calculate the water content as a percentage.

Acid Value

The acid value is the number of milligrams of potassium hydroxide required to neutralize the free fatty acids in one gram of the substance.[10][11]

Experimental Protocol:

  • Reagents:

    • Ethanol/ether mixture (1:1 v/v), neutralized.

    • 0.1 M Potassium Hydroxide (KOH) solution, standardized.

    • Phenolphthalein indicator solution.[10]

  • Procedure:

    • Accurately weigh about 10 g of the this compound sample into a flask.

    • Add 50 mL of the neutralized ethanol/ether mixture and a few drops of phenolphthalein indicator.

    • Titrate with the 0.1 M KOH solution until a faint pink color persists for at least 30 seconds.

    • Calculate the acid value using the following formula: Acid Value = (V × N × 56.1) / W Where: V = volume of KOH solution in mL N = normality of the KOH solution W = weight of the sample in grams

Saponification Value

The saponification value is the number of milligrams of potassium hydroxide required to saponify one gram of the substance.

Experimental Protocol:

  • Reagents:

    • 0.5 M alcoholic Potassium Hydroxide (KOH) solution.

    • 0.5 M Hydrochloric Acid (HCl) solution, standardized.

    • Phenolphthalein indicator solution.

  • Procedure:

    • Accurately weigh about 2 g of the this compound sample into a flask.

    • Add 25 mL of the 0.5 M alcoholic KOH solution.

    • Heat the mixture under reflux for 30 minutes.

    • Allow to cool and add a few drops of phenolphthalein indicator.

    • Titrate the excess KOH with the 0.5 M HCl solution.

    • Perform a blank titration under the same conditions.

    • Calculate the saponification value using the following formula: Saponification Value = ((B - S) × N × 56.1) / W Where: B = volume of HCl solution for the blank in mL S = volume of HCl solution for the sample in mL N = normality of the HCl solution W = weight of the sample in grams

Summary of Specifications for Research-Grade this compound

The following table summarizes the recommended specifications for research-grade this compound.

ParameterSpecificationAnalytical Method
Purity ≥ 98%GC-MS, HPLC
Identity Conforms to structure¹H NMR, ¹³C NMR, FT-IR
Water Content ≤ 0.1%Karl Fischer Titration
Acid Value ≤ 0.5 mg KOH/gTitration
Saponification Value 170 - 180 mg KOH/gTitration
Appearance Clear, colorless to pale yellow liquidVisual

Visualizations

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Data Evaluation Sample This compound Sample Preparation Sample Preparation (Weighing, Dissolving) Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS HPLC HPLC Analysis Preparation->HPLC NMR NMR Spectroscopy Preparation->NMR KF Karl Fischer Titration Preparation->KF AV Acid Value Titration Preparation->AV SV Saponification Value Titration Preparation->SV Purity Purity (%) GCMS->Purity Impurities Impurity Profile GCMS->Impurities HPLC->Purity NMR->Purity Water Water Content (%) KF->Water AcidValue Acid Value (mg KOH/g) AV->AcidValue SaponificationValue Saponification Value (mg KOH/g) SV->SaponificationValue Specification Compare with Specifications Purity->Specification Impurities->Specification Water->Specification AcidValue->Specification SaponificationValue->Specification

Caption: Workflow for the Purity Analysis of this compound.

Purity_Aspects cluster_main This compound Purity Assessment cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods cluster_wet_chem Wet Chemistry cluster_info Information Obtained GCMS GC-MS Purity Overall Purity GCMS->Purity VolatileImpurities Volatile Impurities GCMS->VolatileImpurities HPLC HPLC HPLC->Purity NonVolatileImpurities Non-Volatile Impurities HPLC->NonVolatileImpurities NMR NMR NMR->Purity KF Karl Fischer WaterContent Water Content KF->WaterContent AcidValue Acid Value FreeAcids Free Fatty Acids AcidValue->FreeAcids SaponificationValue Saponification Value EsterIntegrity Ester Integrity SaponificationValue->EsterIntegrity

Caption: Relationship Between Analytical Methods and Purity Attributes.

Conclusion

The purity of this compound is a critical factor for its use in research and development. A combination of chromatographic, spectroscopic, and wet chemistry methods provides a comprehensive assessment of its quality. The protocols and specifications outlined in this guide are intended to assist researchers in establishing robust quality control procedures for this compound, thereby ensuring the integrity and reproducibility of their scientific work.

References

Ecotoxicity of Adipate Plasticizers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the ecotoxicity of adipate plasticizers, with a focus on Di(2-ethylhexyl) adipate (DEHA) and Di-n-octyl adipate (DOA), for researchers, scientists, and drug development professionals. The guide synthesizes key environmental studies, presenting quantitative data, detailed experimental protocols, and visual representations of critical concepts.

Quantitative Ecotoxicity Data

The following tables summarize the ecotoxicological data for adipate plasticizers across different environmental compartments and trophic levels.

Aquatic Ecotoxicity

Table 1: Acute and Chronic Aquatic Toxicity of Di(2-ethylhexyl) adipate (DEHA)

SpeciesTrophic LevelEndpointValueExposure DurationReference
Oncorhynchus mykiss (Rainbow Trout)FishLC50>75 mg/L96 hours
Pimephales promelas (Fathead Minnow)FishLC500.75 mg/L96 hours
Daphnia magna (Water Flea)InvertebrateEC5048 mg/L48 hours
Daphnia magna (Water Flea)InvertebrateNOEC (reproduction)0.04 mg/L21 days
Scenedesmus subspicatus (Green Algae)AlgaeEC50 (growth inhibition)>500 mg/L72 hours

Table 2: Acute Aquatic Toxicity of Di-n-octyl adipate (DOA)

SpeciesTrophic LevelEndpointValueExposure DurationReference
Lepomis macrochirus (Bluegill Sunfish)FishLC50>0.75 mg/L96 hours
Daphnia magna (Water Flea)InvertebrateEC500.55 mg/L48 hours
Selenastrum capricornutum (Green Algae)AlgaeEC50 (growth inhibition)>3.1 mg/L96 hours
Terrestrial Ecotoxicity

Table 3: Terrestrial Ecotoxicity of Di(2-ethylhexyl) adipate (DEHA)

SpeciesEndpointValueExposure DurationReference
Eisenia fetida (Earthworm)LC50>1,000 mg/kg soil14 days
Lactuca sativa (Lettuce)EC50 (germination)>1,000 mg/kg soil14 days
Avena sativa (Oats)EC50 (growth)>1,000 mg/kg soil14 days

Experimental Protocols

The following sections detail the methodologies for key ecotoxicity tests cited in this guide. These protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO).

Aquatic Toxicity Testing: Daphnia magna Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to Daphnia magna.

  • Test Organism: Daphnia magna, less than 24 hours old at the start of the test.

  • Test Substance Preparation: A stock solution of the adipate plasticizer is prepared, typically using a solvent for water-insoluble substances. A series of dilutions are made to create the test concentrations.

  • Test Conditions:

    • Temperature: 20 ± 1 °C

    • pH: 7.0 - 8.5

    • Light: 16-hour light / 8-hour dark cycle

    • Media: Reconstituted hard water is commonly used.

  • Procedure:

    • Groups of 20 daphnids, divided into four replicates of five, are exposed to each test concentration and a control.

    • The daphnids are not fed during the test.

    • Observations for immobilization (inability to swim) are made at 24 and 48 hours.

  • Endpoint: The EC50 (median effective concentration) for immobilization at 48 hours is calculated using statistical methods.

Terrestrial Toxicity Testing: Earthworm Acute Toxicity Test (OECD 207)

This test evaluates the acute toxicity of a substance to earthworms.

  • Test Organism: Eisenia fetida (adults).

  • Test Substance Application: The adipate plasticizer is mixed into an artificial soil substrate.

  • Test Conditions:

    • Temperature: 20 ± 1 °C

    • Moisture: 40-60% of the water-holding capacity of the soil.

    • Light: Continuous darkness, except during observations.

  • Procedure:

    • Groups of 10 earthworms are introduced into containers with the treated soil.

    • Mortality is assessed at 7 and 14 days.

  • Endpoint: The LC50 (median lethal concentration) at 14 days is determined.

Visualizations

The following diagrams illustrate key concepts related to the ecotoxicity testing and environmental fate of adipate plasticizers.

experimental_workflow cluster_prep Test Preparation cluster_exposure Exposure Phase cluster_analysis Data Collection & Analysis A Test Substance Stock Solution B Preparation of Test Concentrations A->B C Introduction of Test Organisms B->C D Incubation under Controlled Conditions C->D E Observation of Endpoints D->E F Statistical Analysis (e.g., Probit) E->F G Determination of LC50/EC50 F->G

Caption: General experimental workflow for an aquatic toxicity test.

environmental_fate cluster_release Release into Environment cluster_compartments Environmental Compartments cluster_processes Transformation & Transport A Adipate Plasticizers in Products B Leaching, Abrasion, Disposal A->B C Water B->C D Soil B->D E Sediment C->E F Biodegradation C->F G Sorption C->G H Bioaccumulation C->H D->C D->F D->G D->H E->F E->G E->H

Caption: Environmental fate and transport pathways of adipate plasticizers.

Bio-based sources for adipic acid production

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Bio-based Adipic Acid Production

Introduction

Adipic acid, a dicarboxylic acid, is a crucial industrial chemical primarily used in the production of nylon 6,6. Conventionally, its synthesis relies on the nitric acid oxidation of petroleum-derived feedstocks, an energy-intensive process with significant environmental drawbacks, including the emission of nitrous oxide, a potent greenhouse gas. The growing demand for sustainable chemical production has spurred extensive research into bio-based alternatives, utilizing renewable resources to synthesize adipic acid. This guide provides a comprehensive technical overview of the core bio-based routes for adipic acid production, tailored for researchers, scientists, and drug development professionals. It delves into the various feedstocks, microbial and chemo-catalytic conversion strategies, and the underlying biochemical pathways.

Bio-based Production Routes: An Overview

The biological synthesis of adipic acid can be broadly categorized into three main strategies:

  • Microbial Conversion of Sugars: This approach utilizes engineered microorganisms to convert simple sugars, such as glucose derived from starch or cellulose, into adipic acid through various metabolic pathways.

  • Conversion of Lignin-Derived Aromatic Compounds: Lignin, a complex aromatic polymer and a major component of lignocellulosic biomass, can be depolymerized into smaller aromatic molecules that serve as precursors for adipic acid synthesis.

  • Upgrading of Plant-Based Oils and Fatty Acids: Natural oils and fatty acids can be transformed into adipic acid through enzymatic or chemical oxidation processes.

Microbial Production from Sugars

The microbial production of adipic acid from sugars is a promising approach that leverages the power of metabolic engineering. Engineered strains of Escherichia coli and Saccharomyces cerevisiae are the most commonly used microbial cell factories for this purpose.

Metabolic Pathways

The biosynthesis of adipic acid from glucose in engineered microbes typically involves the shikimate pathway, which is naturally present for the synthesis of aromatic amino acids. Key intermediates in this pathway, such as cis,cis-muconic acid and glucaric acid, can be further converted to adipic acid.

  • Via cis,cis-Muconic Acid: This is the most extensively studied route. Glucose is converted to cis,cis-muconic acid through the shikimate pathway, and then the muconic acid is hydrogenated to adipic acid. This hydrogenation step can be performed either in vivo by the microorganism or in vitro using a chemical catalyst.

  • Via Glucaric Acid: Glucose can be converted to glucaric acid, which is then hydrodeoxygenated to adipic acid.

Key Enzymes and Genetic Modifications

Several key enzymes are involved in the conversion of glucose to adipic acid precursors. Genetic engineering strategies focus on overexpressing these enzymes and deleting competing pathways to enhance product yield. Some of the critical enzymes include:

  • 3-dehydroshikimate (DHS) dehydratase: Converts DHS to protocatechuic acid.

  • Protocatechuate decarboxylase: Converts protocatechuic acid to catechol.

  • Catechol 1,2-dioxygenase: Converts catechol to cis,cis-muconic acid.

Experimental Workflow: Microbial Production of Adipic Acid from Glucose

G cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing A Feedstock Preparation (Glucose solution) B Media Sterilization A->B C Inoculation with Engineered Microbe B->C D Bioreactor Cultivation (Controlled pH, Temp, Aeration) C->D E Induction of Gene Expression D->E F Cell Separation (Centrifugation/Filtration) E->F G Supernatant Collection F->G H Product Purification (e.g., Chromatography) G->H I Adipic Acid Quantification (e.g., HPLC) H->I G A Lignocellulosic Biomass B Lignin Depolymerization A->B C Aromatic Monomers (e.g., vanillin, p-coumarate) B->C D Microbial Funneling Pathway C->D E cis,cis-Muconic Acid D->E F Catalytic Hydrogenation E->F G Adipic Acid F->G G A Glucose B Phosphoenolpyruvate (PEP) Erythrose 4-phosphate (E4P) A->B Glycolysis C 3-Dehydroquinate (DHQ) B->C aroG, aroF, aroH D 3-Dehydroshikimate (DHS) C->D aroD E Protocatechuic Acid D->E aroZ (DHS dehydratase) H Aromatic Amino Acids (Competing Pathway) D->H F Catechol E->F aroY (Protocatechuate decarboxylase) G cis,cis-Muconic Acid F->G catA (Catechol 1,2-dioxygenase)

A Technical Guide to Dioleyl Adipate and the Role of Adipate Esters as Polymer Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the function and properties of adipate-based plasticizers, with a focus on dioleyl adipate. Due to the limited specific performance data for this compound in publicly available literature, this document will heavily reference the well-characterized and structurally similar dioctyl adipate (DOA) as a representative model for the adipate class of plasticizers. The principles, experimental evaluations, and applications discussed are broadly applicable to long-chain adipate esters, including this compound.

Introduction to Adipate Plasticizers

Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer by reducing the intermolecular forces between the polymer chains.[1] Adipate esters, derived from adipic acid, are a prominent class of non-phthalate plasticizers valued for their excellent performance at low temperatures and favorable safety profile compared to some traditional phthalates.[2][3]

This compound (C₄₂H₇₈O₄) is a diester of adipic acid and oleyl alcohol. Its long, unsaturated alkyl chains suggest it would impart significant flexibility. However, the most widely studied adipate is dioctyl adipate (DOA), an ester of adipic acid and 2-ethylhexanol.[4] DOA is recognized for enhancing polymer flexibility, particularly in polyvinyl chloride (PVC), and for its low toxicity, which has led to its approval by the FDA for certain food-contact materials.[2]

The primary mechanism of action for external plasticizers like this compound involves the insertion of these smaller molecules between the long polymer chains. This increases the "free volume," spacing the polymer chains further apart and weakening the polymer-polymer interactions. This allows the polymer chains to move more freely, resulting in a lower glass transition temperature (Tg), reduced stiffness, and increased ductility.

Physicochemical and Performance Data

Quantitative data provides a clear comparison of plasticizer properties and their effects on polymers. As a proxy for this compound, the properties of dioctyl adipate (DOA) are presented below.

Table 1: Physicochemical Properties of Dioctyl Adipate (DOA)

Property Value Source(s)
Chemical Formula C₂₂H₄₂O₄ [5]
Molecular Weight 370.58 g/mol [6]
Appearance Clear, colorless to pale yellow oily liquid [2][5]
CAS Number 123-79-5 [2]
Density (25°C) 0.920 - 0.928 g/cm³ [5][6]
Boiling Point (5 mmHg) 215 °C [6]
Melting Point -67 °C [6]
Flash Point 196 - 199 °C [5][6]

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | |

The incorporation of adipate plasticizers significantly alters the thermomechanical properties of the host polymer. The table below summarizes typical performance changes observed when adipate esters are blended with polymers.

Table 2: Effect of Adipate Plasticizers on Polymer Properties

Polymer Plasticizer & Conc. Change in Glass Transition Temp. (Tg) Change in Tensile Strength Change in Elongation at Break Source(s)
PVC Various Alkyl Adipates Significant decrease; Tg reduction is a key criterion for plasticizing efficiency.[3] Decreases Increases [7]
PLA Poly(1,3-butylene adipate) (30 wt. %) Decreases Decreases Increases to over 600%

| PVC | Poly(butylene adipate) (40 wt. %) | Single Tg indicates good miscibility. | Tougher material than with DOP. | Good ductility. | |

Experimental Protocols for Plasticizer Evaluation

Evaluating the efficacy of a plasticizer like this compound requires a standardized set of experimental procedures to quantify its impact on a polymer matrix.

Objective: To homogeneously incorporate the plasticizer into the polymer.

A. Melt Blending Method:

  • Dry the polymer resin (e.g., PVC, PLA) in a vacuum oven to remove residual moisture.

  • Pre-mix the polymer powder with the desired weight percentage of this compound and any other additives (e.g., thermal stabilizers) in a high-speed mixer.

  • Feed the mixture into a twin-screw extruder or an internal mixer (like a Brabender).

  • Process the blend at a temperature above the polymer's melting or softening point until a homogeneous melt is achieved.

  • Press the resulting material into sheets of a specified thickness using a compression molder at elevated temperature and pressure, followed by controlled cooling.

B. Solution Casting Method:

  • Dissolve the polymer (e.g., PVC) in a suitable solvent (e.g., tetrahydrofuran, THF) to create a solution of a specific concentration (e.g., 10-15% w/v).

  • Add the desired amount of this compound to the polymer solution and stir until it is completely dissolved and the mixture is homogeneous.

  • Pour the solution into a flat, level petri dish or onto a glass plate.

  • Allow the solvent to evaporate slowly in a fume hood or a controlled environment, sometimes for several days, to form a uniform film.

  • Dry the resulting film under vacuum at a moderate temperature to remove any residual solvent.

Objective: To measure the effect of the plasticizer on the polymer's strength and flexibility.

Protocol (based on ASTM D2284):

  • Cut dumbbell-shaped specimens from the prepared polymer films using a die cutter.

  • Measure the thickness and width of the narrow section of each specimen.

  • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours.

  • Mount a specimen in the grips of a universal testing machine (tensile tester).

  • Apply a tensile load at a constant rate of crosshead speed (e.g., 50 mm/min) until the specimen fractures.

  • Record the force and elongation throughout the test.

  • Calculate the Tensile Strength (stress at break) and Elongation at Break (percentage change in length).[8]

Objective: To determine the glass transition temperature (Tg) of the plasticized polymer.

Protocol:

  • Accurately weigh a small sample (4-8 mg) of the plasticized polymer film into an aluminum DSC pan.[3]

  • Seal the pan and place it in the DSC instrument alongside an empty reference pan.

  • Heat the sample to a temperature above its expected melting point to erase its thermal history (e.g., heat from 25°C to 160°C).

  • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its expected Tg (e.g., -100°C).

  • Reheat the sample at a constant rate (e.g., 2 or 10 K/min).[3]

  • The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition. A lower Tg compared to the unplasticized polymer indicates effective plasticization.[3]

Objective: To quantify the tendency of the plasticizer to leach out of the polymer matrix.

Protocol (Solvent Extraction Method):

  • Cut and weigh precisely sized samples of the plasticized polymer film (W_initial).

  • Immerse the samples in a chosen solvent (e.g., hexane, ethanol, or water) in a sealed container.

  • Store the container at a controlled temperature (e.g., 25°C or 60°C) for a specified duration (e.g., 24 hours to 30 days).

  • After the immersion period, remove the samples, gently wipe off excess solvent, and dry them in a vacuum oven until a constant weight is achieved (W_final).

  • Calculate the percentage of weight loss, which corresponds to the amount of migrated plasticizer.

Visualizations of Mechanisms and Workflows

PlasticizationMechanism cluster_0 Rigid Polymer cluster_1 Plasticized Polymer p1 p2 p1->p2 p3 p2->p3 p4 p5 p4->p5 p6 p5->p6 p1_f p2_f p1_f->p2_f p3_f p2_f->p3_f p4_f p5_f p4_f->p5_f p6_f p5_f->p6_f plast1 plast2 Rigid Tightly packed polymer chains (High intermolecular forces) Low free volume Flexible Spaced-out polymer chains (Reduced intermolecular forces) Increased free volume Rigid->Flexible + Plasticizer Plasticizer This compound (Plasticizer Molecules)

Caption: Mechanism of external plasticization.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_eval Performance Evaluation cluster_results Data Analysis start Polymer Resin + This compound melt Melt Blending start->melt solution Solution Casting start->solution film Homogeneous Plasticized Film melt->film solution->film mech Mechanical Testing (Tensile Strength, Elongation) film->mech therm Thermal Analysis (DSC for Tg) film->therm mig Durability Testing (Migration Study) film->mig analysis Compare to Control (Unplasticized Polymer) mech->analysis therm->analysis mig->analysis conclusion Determine Plasticizing Efficiency & Durability analysis->conclusion

Caption: Experimental workflow for plasticizer evaluation.

Role in Biomedical Applications and Drug Delivery

The demand for biocompatible and biodegradable materials in medicine has driven research into adipate-based polyesters for drug delivery and tissue engineering.[9][10][11] While monomeric plasticizers like this compound can be used to modify polymers for medical devices, polymeric forms of adipates, such as poly(glycerol adipate) (PGA), are of particular interest.[9][12]

These adipate-containing polymers offer several advantages for drug development professionals:

  • Biocompatibility and Biodegradability: Adipate polyesters can be designed to degrade into non-toxic products that are safely metabolized by the body.[3]

  • Tunable Properties: The mechanical properties and degradation rates of these polymers can be adjusted by altering their molecular weight or copolymer composition, making them suitable for applications ranging from soft tissue engineering to controlled-release drug depots.

  • Drug Encapsulation: The polyester matrix can encapsulate therapeutic agents, protecting them from degradation and enabling sustained release over time. Sustainably derived poly(glycerol adipate) can self-assemble into nanoparticles, which serve as effective carriers for drug delivery.[9][10]

Conclusion and Outlook for this compound

Adipate esters are highly effective plasticizers that serve as safer, high-performance alternatives to traditional phthalates, particularly valued for imparting excellent low-temperature flexibility to polymers. While specific performance data for this compound is not widely published, its chemical structure allows for informed predictions.

Compared to dioctyl adipate (DOA), which has saturated C8 alkyl chains, this compound possesses much longer (C18) and unsaturated (containing a double bond) alkyl chains. This structural difference would likely result in:

  • Enhanced Flexibility: The longer, more flexible oleyl chains would likely be more efficient at separating polymer chains, potentially leading to a greater reduction in Tg and a lower modulus at equivalent concentrations.

  • Lower Volatility and Migration: The significantly higher molecular weight of this compound (663.1 g/mol ) compared to DOA (370.6 g/mol ) would suggest lower volatility and reduced migration, enhancing the permanence of the plasticizer within the polymer matrix.

  • Potential Compatibility Issues: The very long, non-polar oleyl chains might have reduced compatibility with highly polar polymers like PVC compared to the shorter chains of DOA, which could limit the amount that can be incorporated before phase separation occurs.

  • Reduced Oxidative Stability: The presence of a double bond in the oleyl chains makes this compound more susceptible to oxidation over time, which could potentially lead to degradation and a loss of plasticizing effect if not properly stabilized.

References

The Ascent of Adipate Esters: A Technical History of Their Development as Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the historical evolution, synthesis, and characterization of adipate ester plasticizers.

Introduction

Adipate esters have carved out a significant niche in the polymer industry as highly effective and versatile plasticizers. Primarily used to impart flexibility to rigid polymers like polyvinyl chloride (PVC), their history is one of continuous innovation driven by the demand for improved material performance, particularly at low temperatures, and more recently, by the search for safer alternatives to traditional phthalate plasticizers. This technical guide delves into the historical development of adipate esters, providing an in-depth look at their synthesis, characterization, and performance evaluation, tailored for a scientific audience.

Historical Development: From Niche Additive to Phthalate Alternative

The story of adipate esters as plasticizers is intrinsically linked to the rise of PVC in the mid-20th century. While early plasticizer technology in the 1920s and 1930s was dominated by phosphates and phthalates like dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP or DOP), the need for materials that could remain flexible in cold environments became a driving force for new developments.[1][2]

Adipate esters, derived from the esterification of adipic acid with various alcohols, emerged as specialty plasticizers prized for their ability to impart excellent low-temperature flexibility.[1][3] Di-2-ethylhexyl adipate (DEHA), also widely known as dioctyl adipate (DOA), became the benchmark adipate plasticizer.[3] Its linear structure and lower inherent viscosity compared to phthalates allowed for improved performance in demanding applications, such as automotive interiors and outdoor equipment.[3]

Initially, adipates were often used in blends with phthalates to achieve a cost-effective balance of properties.[3] However, growing concerns over the potential health and environmental impacts of certain phthalates have propelled adipate esters to the forefront as viable and safer alternatives.[4][5] This has spurred further research into new adipate formulations, including polymeric and bio-based adipates, to enhance their permanence and reduce migration.[6]

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// Edges node_rise_pvc -> node_need_low_temp [label="Drives need for"]; node_rise_pvc -> node_phthalate_dom [label="Initially plasticized by"]; node_need_low_temp -> node_adipate_emergence [label="Leads to"]; node_adipate_emergence -> node_specialty_app [label="Used in"]; node_adipate_emergence -> node_phthalate_dom [label="Competes with / Blended with"]; node_health_concerns -> node_adipate_alternative [label="Promotes"]; node_adipate_alternative -> node_research_innovation [label="Spurs"]; } dot Caption: Logical flow of the historical development of adipate ester plasticizers.

Synthesis of Adipate Esters: Experimental Protocols

The fundamental synthesis of adipate esters involves the direct esterification of adipic acid with one or more alcohols. The reaction is typically catalyzed by an acid and driven to completion by the removal of water.

General Two-Stage Esterification for Unsymmetrical Adipates

This method is employed for the synthesis of adipates with different alcohol moieties.

Materials:

  • Adipic acid (1 mol)

  • First alcohol (e.g., ethoxylated butanol) (1 mol)

  • Second alcohol (e.g., an aliphatic alcohol) (1.2 mol)

  • p-Toluenesulfonic acid (catalyst, ~1% by weight of reactants)

  • Toluene or o-xylene (azeotropic solvent, ~150 mL)

Procedure:

  • Charge a reaction flask equipped with a stirrer, thermometer, Dean-Stark trap, and reflux condenser with adipic acid, the first alcohol, p-toluenesulfonic acid, and toluene.

  • Slowly heat the mixture to 90–100°C with continuous stirring.

  • Maintain this temperature for approximately 1.5 hours to form the monoester. Monitor the reaction progress by determining the acid number of the reaction mixture.

  • Once the monoester formation is complete, add the second alcohol (1.2 mol) to the reaction flask.

  • Increase the temperature to reflux and continue the reaction for 2-3 hours, collecting the water generated in the Dean-Stark trap.

  • After the reaction is complete (indicated by a stable, low acid number), cool the mixture.

  • The crude ester is then purified. This typically involves neutralization of the catalyst with an alkaline wash (e.g., 5% sodium carbonate solution), followed by washing with deionized water until neutral, and finally, vacuum distillation to remove unreacted alcohols and the solvent, yielding the pure adipate ester.[4][7]

dot digraph "Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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// Edges node_reactants -> node_stage1; node_stage1 -> node_add_alcohol2; node_add_alcohol2 -> node_stage2; node_stage2 -> node_cooling; node_cooling -> node_purification; node_purification -> node_alkali_wash [style=dotted]; node_alkali_wash -> node_water_wash [style=dotted]; node_water_wash -> node_distillation [style=dotted]; node_distillation -> node_product; } dot Caption: General experimental workflow for the synthesis of adipate esters.

Characterization and Performance Evaluation

A comprehensive evaluation of adipate esters involves assessing their physicochemical properties, their effectiveness as plasticizers, and their long-term performance in polymer matrices.

Physicochemical Properties

The fundamental properties of the synthesized adipate esters are crucial for predicting their behavior.

PropertyMethodDescription
Purity & Composition High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS)To confirm the chemical composition and purity of the synthesized ester.
Chemical Structure Fourier-Transform Infrared (FTIR) Spectroscopy, FT-Raman SpectroscopyTo verify the formation of ester bonds. A characteristic strong absorption band for the ester carbonyl group appears around 1730-1740 cm⁻¹, while the band for the carboxylic acid carbonyl group (around 1700 cm⁻¹) disappears.[8]
Density Pycnometer or densitometerStandard measurement of mass per unit volume.
Viscosity Rotational viscometerMeasures the fluid's resistance to flow, an important parameter for processing.
Acid Number TitrationQuantifies the amount of residual free acid, indicating the completeness of the esterification reaction.
Performance in PVC

The true measure of an adipate ester is its performance when incorporated into a polymer. The following protocols are standard for evaluating plasticizer efficacy in PVC.

Sample Preparation: A typical formulation for testing includes:

  • PVC resin: 100 parts by weight

  • Adipate plasticizer: 40-50 parts by weight

  • Heat stabilizer (e.g., calcium stearate): 3 parts by weight

The components are dry-blended in a high-speed mixer. The resulting compound is then processed into films or sheets using a two-roll mill at a temperature of 165–175°C for approximately 5 minutes.[4] These films are then used for subsequent testing.

Evaluation Methods:

Performance MetricMethodProtocol
Plasticizing Efficiency Differential Scanning Calorimetry (DSC)A sample of the plasticized PVC film (5-10 mg) is heated in a DSC instrument, typically from -100°C to 100°C at a controlled rate (e.g., 10°C/min). The glass transition temperature (Tg) is determined from the resulting thermogram. A lower Tg indicates higher plasticizing efficiency.[4][5]
Thermal Stability Thermogravimetric Analysis (TGA)A sample is heated in a TGA instrument at a constant rate (e.g., 10°C/min) in an air or nitrogen atmosphere. The temperature at which significant weight loss begins is an indicator of the plasticizer's and the plasticized material's thermal stability.[5][9]
Mechanical Properties Universal Testing Machine (ASTM D638)Dumbbell-shaped specimens cut from the plasticized films are subjected to tensile stress until failure. Key properties measured include tensile strength, elongation at break, and modulus of elasticity.
Migration Resistance Solvent Extraction (ASTM D1239) / Activated Carbon Method (ISO 176)The weight loss of a plasticized PVC sample is measured after immersion in a specific solvent (e.g., hexane, olive oil) for a defined time and temperature, or after being in contact with activated carbon.[10][11][12][13]

Quantitative Data of Common Adipate Esters

The following table summarizes key properties of several commercially important adipate esters, providing a basis for comparison.

Adipate EsterAbbreviationCAS No.Molecular FormulaMolecular Weight ( g/mol )Specific Gravity (20°C)Pour Point (°C)Flash Point (°C)
Di(2-ethylhexyl) AdipateDEHA, DOA103-23-1C₂₂H₄₂O₄370.570.925-75215
Diisononyl AdipateDINA33703-08-1C₂₄H₄₆O₄398.620.918<-60215
Diisodecyl AdipateDIDA27178-16-1C₂₆H₅₀O₄426.670.917-68220
Ditridecyl AdipateDTDA16958-92-2C₃₂H₆₂O₄510.830.910-50241

(Data compiled from reference[14])

Conclusion: The Evolving Landscape of Adipate Plasticizers

The historical development of adipate esters from specialty additives to mainstream plasticizers reflects a broader trend in the chemical industry towards performance, safety, and sustainability. Their inherent advantages, particularly in providing low-temperature flexibility, have secured their place in a multitude of applications. The ongoing research into novel adipate structures, including those from renewable resources, promises to further expand their utility and solidify their role as essential components in modern polymer formulations.[15][16] The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals engaged in the development and evaluation of the next generation of plasticizers.

References

A Deep Dive into Adipate Esters: Unraveling the Key Differences Between Dioleyl Adipate and Dioctyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and materials science, the selection of appropriate excipients and plasticizers is paramount to ensuring the desired performance, stability, and safety of the final product. Among the myriad of options, adipate esters, particularly Dioleyl Adipate and Dioctyl Adipate (also known as Di(2-ethylhexyl) adipate or DEHA), have garnered significant attention. This technical guide provides a comprehensive comparison of these two critical compounds, offering researchers, scientists, and drug development professionals a detailed understanding of their fundamental differences.

Core Chemical and Physical Distinctions

The primary difference between this compound and Dioctyl Adipate lies in their alcohol moieties. This compound is the diester of oleyl alcohol and adipic acid, while Dioctyl Adipate is the diester of 2-ethylhexyl alcohol and adipic acid. This seemingly subtle variation in the alcohol component leads to significant differences in their molecular weight, structure, and, consequently, their physical and chemical properties.

Oleyl alcohol is an unsaturated, 18-carbon long-chain alcohol, which imparts a higher molecular weight and a greater degree of unsaturation to the this compound molecule. In contrast, 2-ethylhexyl alcohol is a saturated, 8-carbon branched-chain alcohol. This structural variance directly influences properties such as viscosity, polarity, and thermal stability.

Comparative Data at a Glance

The following table summarizes the key quantitative differences between this compound and Dioctyl Adipate, providing a clear and concise reference for formulation scientists and researchers.

PropertyThis compoundDioctyl Adipate (DEHA)
CAS Number 106-16-1103-23-1
Molecular Formula C42H78O4C22H42O4
Molecular Weight ( g/mol ) 647.06370.58
Appearance Oily, colorless to light yellow liquidColorless, oily liquid
Boiling Point (°C) > 300~214 at 5 mmHg
Melting Point (°C) ~ -10~ -67
Density (g/cm³) ~ 0.89~ 0.922
Refractive Index ~ 1.46~ 1.447
Viscosity (cP at 20°C) Higher (data varies)~ 13.5

Visualizing the Molecular Structures

The fundamental differences in the chemical makeup of this compound and Dioctyl Adipate can be best appreciated through a visual representation of their molecular structures.

Caption: Chemical structures of this compound and Dioctyl Adipate.

Applications in Research and Drug Development

Both this compound and Dioctyl Adipate find utility as plasticizers in a variety of polymer matrices, enhancing flexibility and processability. In the context of drug development, they are explored as excipients in topical and transdermal delivery systems, acting as emollients, skin penetration enhancers, and solubilizing agents for poorly water-soluble active pharmaceutical ingredients (APIs).

This compound , with its larger, more lipophilic oleyl chains, is often considered for formulations where a higher degree of emolliency and a more occlusive barrier on the skin are desired. Its unsaturation may also offer sites for chemical modification or interaction, a feature that can be exploited in advanced drug delivery system design.

Dioctyl Adipate (DEHA) is a well-established, versatile plasticizer used in a wide range of applications, including food packaging films, medical devices, and pharmaceutical formulations. Its lower molecular weight and branched structure contribute to its excellent plasticizing efficiency and compatibility with a broad spectrum of polymers. However, concerns regarding its potential for migration and long-term health effects have led to increased scrutiny and a search for alternatives in certain sensitive applications.

Experimental Protocols for Characterization

A thorough characterization of this compound and Dioctyl Adipate is crucial for their effective application. The following outlines a generalized experimental workflow for their analysis.

cluster_workflow Experimental Workflow for Adipate Ester Characterization Sample Adipate Ester Sample (Dioleyl or Dioctyl Adipate) Purity Purity Assessment (Gas Chromatography - GC) Sample->Purity Structure Structural Confirmation (FTIR, NMR Spectroscopy) Sample->Structure Physical Physical Property Measurement (Viscometry, Densitometry, Refractometry) Purity->Physical Structure->Physical Thermal Thermal Analysis (TGA, DSC) Physical->Thermal Data Data Analysis and Comparison Thermal->Data

Caption: A generalized experimental workflow for adipate ester characterization.

Detailed Methodologies

1. Purity Assessment via Gas Chromatography (GC)

  • Objective: To determine the purity of the adipate ester and identify any residual starting materials (e.g., oleyl alcohol, 2-ethylhexyl alcohol, adipic acid) or by-products.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.

  • Column: A non-polar capillary column (e.g., DB-5 or equivalent) is suitable for separating the components.

  • Sample Preparation: The sample is diluted in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, followed by a ramp of 10°C/minute to 280°C, and held for 10 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Data Analysis: The peak area of the adipate ester is compared to the total peak area of all components to calculate the purity.

2. Structural Confirmation via Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To confirm the functional groups present in the molecule, particularly the ester carbonyl group.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: A small drop of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • A strong C=O stretching vibration for the ester group around 1735-1750 cm⁻¹.

    • C-O stretching vibrations in the region of 1300-1000 cm⁻¹.

    • C-H stretching vibrations from the alkyl chains around 2850-2960 cm⁻¹.

    • For this compound, a C=C stretching vibration from the oleyl chain may be observed around 1650 cm⁻¹.

Conclusion

The choice between this compound and Dioctyl Adipate is contingent upon the specific requirements of the application. This compound, with its higher molecular weight and unsaturation, offers distinct properties that may be advantageous in certain topical formulations and specialized polymer systems. Dioctyl Adipate, a well-characterized and widely used plasticizer, provides excellent performance in a broad range of applications, though considerations regarding its regulatory status are important. A thorough understanding of their respective chemical and physical properties, coupled with rigorous experimental characterization, is essential for informed decision-making in research, development, and manufacturing.

Potential of Dioleyl adipate in biodegradable materials

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Potential of Dioleyl Adipate in Biodegradable Materials

Introduction

The increasing environmental concern over the accumulation of non-degradable plastic waste has propelled the research and development of biodegradable materials.[1][2] Biopolymers, derived from renewable resources, are at the forefront of this green revolution.[3] However, many biopolymers exhibit inherent brittleness and rigidity, which limits their widespread application.[3] Plasticizers are essential additives that enhance the flexibility, durability, and workability of polymers.[3] For decades, phthalate-based plasticizers have dominated the market, but their potential toxicity and persistence in the environment have raised significant health and ecological concerns.[1][2][4]

This has led to a growing demand for safe, non-toxic, and biodegradable alternatives.[1] Adipate esters, a class of non-phthalate plasticizers, have emerged as promising candidates due to their reduced toxicity and shorter biodegradation periods.[1][2][4] Among these, this compound, an ester of adipic acid and oleyl alcohol, presents a compelling profile for use in biodegradable plastics. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound in the formulation of biodegradable materials.

Synthesis of this compound

This compound is synthesized through the esterification of adipic acid with oleyl alcohol. This reaction typically involves heating the reactants in the presence of a catalyst. While specific catalysts for this compound were not detailed in the provided results, the synthesis of similar adipate esters like dioctyl adipate often employs catalysts such as butyl titanate or magnetic solid superacids.[5][6] The general principle involves the reaction of the dicarboxylic acid (adipic acid) with the alcohol (oleyl alcohol) to form the diester and water as a byproduct.

Synthesis_of_Dioleyl_Adipate Adipic_Acid Adipic Acid (HOOC-(CH2)4-COOH) Dioleyl_Adipate This compound Adipic_Acid->Dioleyl_Adipate Oleyl_Alcohol Oleyl Alcohol (C18H35OH) Oleyl_Alcohol->Dioleyl_Adipate Catalyst Catalyst (e.g., Butyl titanate) Catalyst->Dioleyl_Adipate Water Water (H2O) Dioleyl_Adipate->Water +

Caption: Synthesis of this compound via Esterification.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is crucial for its application as a plasticizer. The following table summarizes key quantitative data.

PropertyValueReference
Molecular Formula C42H78O4[7]
Molecular Weight 647.07 g/mol [7]
IUPAC Name 1-O-[(Z)-octadec-9-enyl] 6-O-[(E)-octadec-9-enyl] hexanedioate[7]
Density 0.903 g/cm³[7]
Boiling Point 677.5 °C at 760 mmHg[7]
Flash Point 320.8 °C[7]
Purity >96%[7]

Role and Mechanism of Action in Biodegradable Polymers

This compound functions as an external plasticizer, meaning it is added to a polymer matrix without forming chemical bonds with the polymer chains.[3] Its long, flexible aliphatic chains intersperse between the rigid polymer chains of bioplastics like polylactic acid (PLA) or poly(butylene adipate-co-terephthalate) (PBAT).[3][8] This reduces the intermolecular forces between the polymer chains, increasing their mobility and flexibility.[3] The result is a material with a lower glass transition temperature, enhanced elongation at break, and improved processability.[1]

Plasticization_Mechanism cluster_0 Before Plasticization cluster_1 After Plasticization p1 Polymer Chain p2 Polymer Chain p1->p2 p4 Polymer Chain p1->p4 p3 Polymer Chain p2->p3 p5 Polymer Chain p2->p5 p6 Polymer Chain p3->p6 d1 This compound d2 This compound

Caption: Mechanism of this compound as a Plasticizer.

Biodegradation Pathway

The biodegradability of adipate plasticizers is a key advantage over their phthalate counterparts. The degradation process in a soil environment typically involves two main stages:

  • Hydrolysis: The ester bonds of the this compound molecule are cleaved by microbial enzymes, such as lipases and esterases, which are abundant in soil.[2] This hydrolysis breaks down the diester into a monoester of adipic acid and subsequently into adipic acid and oleyl alcohol.[2]

  • Microbial Mineralization: The resulting adipic acid and oleyl alcohol can then be utilized by soil microorganisms as a carbon source, ultimately being converted into carbon dioxide, water, and biomass.[2][4]

The elongation of the alcohol chain in adipate esters can influence the rate of hydrolysis and subsequent oxidation.[2]

Biodegradation_Pathway DioleylAdipate This compound Monoester Monoester of Adipic Acid DioleylAdipate->Monoester Hydrolysis (Enzymatic) AdipicAcid Adipic Acid Monoester->AdipicAcid Hydrolysis OleylAlcohol Oleyl Alcohol Monoester->OleylAlcohol Microorganisms Soil Microorganisms AdipicAcid->Microorganisms Uptake OleylAlcohol->Microorganisms Uptake CO2 CO2 Microorganisms->CO2 Mineralization H2O H2O Microorganisms->H2O Biomass Biomass Microorganisms->Biomass

Caption: Biodegradation pathway of this compound in soil.

Experimental Protocols

Synthesis of Adipate Esters by Azeotropic Esterification

This protocol is a generalized method based on the synthesis of adipate plasticizers.[1][2]

Materials:

  • Adipic Acid

  • Oleyl Alcohol

  • Toluene (as azeotropic agent)

  • p-Toluenesulfonic acid (catalyst)

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Reaction flask with a Dean-Stark trap and condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine adipic acid and a molar excess of oleyl alcohol.

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by distilled water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene and any excess oleyl alcohol using a rotary evaporator to yield the crude this compound.

  • Further purification can be achieved through vacuum distillation or column chromatography if required.

Study of Biodegradation of Adipates in Soil

This protocol is adapted from the methodology described for studying the biodegradation of adipate esters in a soil environment.[2]

Materials:

  • This compound

  • Sieved, fresh soil with known microbial activity

  • Chloroform

  • Incubation containers

  • High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

Procedure:

  • Prepare artificially contaminated soil by thoroughly mixing a known quantity of this compound with the soil (e.g., 10 g of ester per 1 kg of soil).[2]

  • Place the contaminated soil into incubation containers and maintain them under controlled conditions of temperature and humidity.

  • At predetermined time intervals (e.g., weekly), collect a soil sample (e.g., 5 g) from each container.[2]

  • For each soil sample, perform a solvent extraction to isolate the remaining this compound and any metabolites. This can be done by extracting the soil sample three times with a suitable solvent like chloroform (20 mL each time).[2]

  • Combine the solvent extracts and evaporate the solvent to obtain a dry residue.[2]

  • Analyze the dry residue using HPLC to quantify the concentration of the parent this compound and identify and quantify any degradation products, such as the monoester of adipic acid.[2]

  • Plot the concentration of this compound over time to determine the rate of biodegradation.

Ecotoxicity and Environmental Impact

Adipate plasticizers, including this compound, are generally considered to be more environmentally friendly and less toxic than phthalate plasticizers.[1][2] Studies on dioctyl adipate have confirmed its reduced toxicity and shorter biodegradation period.[1][2][4] When adipates are disposed of in soil, they can serve as a carbon source for microorganisms and do not tend to form stable, toxic metabolites that accumulate in the environment.[2][4] However, as with any chemical substance, comprehensive ecotoxicological studies are necessary to fully understand the long-term environmental fate and potential impacts of this compound and its degradation products.

Conclusion and Future Perspectives

This compound shows significant promise as a biodegradable plasticizer for the formulation of environmentally friendly plastics. Its synthesis from renewable resources (oleic acid is derived from vegetable oils), favorable physicochemical properties, and biodegradability make it an attractive alternative to conventional plasticizers. Its ability to enhance the flexibility and processability of biopolymers can expand their range of applications, from food packaging to agricultural films.

Future research should focus on:

  • Optimizing the synthesis of this compound using green chemistry principles, such as employing reusable catalysts and solvent-free conditions.

  • Conducting detailed studies on the performance of this compound in various biopolymer matrices, including its effect on mechanical properties, thermal stability, and long-term durability.

  • Performing comprehensive biodegradation and ecotoxicity studies under various environmental conditions to fully validate its environmental safety profile.

  • Investigating the complete life cycle assessment of this compound-plasticized bioplastics to ensure a net positive environmental impact.

By addressing these research areas, the full potential of this compound as a key component in the next generation of sustainable and biodegradable materials can be realized.

References

A Comprehensive Technical Guide to the Safe Handling of Adipate Esters in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides safety and handling information for various adipate esters, including diethyl adipate, diisononyl adipate, and dioctyl adipate, based on available safety data sheets. Information specific to Dioleyl Adipate was not found in the initial search; therefore, this document serves as a guide for related compounds and should be used as a starting point for a comprehensive safety assessment. Researchers should always consult the specific Safety Data Sheet (SDS) for the exact chemical they are using.

This technical whitepaper is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the safety and handling precautions for adipate esters in a laboratory environment.

Hazard Identification and Classification

Adipate esters are diesters of adipic acid. While generally considered to have low toxicity, some may cause irritation to the eyes, skin, and respiratory tract.[1] For instance, Diallyl Adipate is classified as harmful if swallowed.[2] Dioctyl adipate may cause skin and serious eye irritation.[3]

GHS Classification for Dioctyl Adipate:

  • Skin irritation (Category 2)[3]

  • Eye irritation (Category 2)[3]

Hazard Statements:

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H302: Harmful if swallowed (for Diallyl Adipate)[2][4]

Physical and Chemical Properties

The following table summarizes the physical and chemical properties of various adipate esters.

PropertyDiethyl AdipateDioctyl Adipate
Physical State Liquid[1]Liquid[3]
Appearance Colorless[1]Colorless or very pale amber[3]
Odor Not reported[1]Slight, aromatic[3]
Molecular Formula C10H18O4[1]C22H42O4
Molecular Weight 202.25[1]370.57
Boiling Point 132 °C @ 15 mm Hg[1]398.2 °C at 760 mmHg[3]
Melting Point -18 °C[1]-60 °C[3]
Flash Point Not Available178.6 °C[3]
Density 1.000 g/ml[1]0.929 g/cm3 [3]
Solubility Insoluble in water[1]Insoluble in water[3]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are crucial for minimizing exposure to adipate esters.

Engineering Controls:

  • Facilities should be equipped with an eyewash station and a safety shower.[1]

  • Use local exhaust ventilation or other engineering controls to maintain airborne levels below exposure limits.[1][5]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6] In situations with a potential for splashing, a face shield may be necessary.[7][8]

  • Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[1][6] Impervious clothing, including a lab coat or a full suit and boots, is also recommended.[5][9]

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][6] For higher concentrations, a full-face supplied air respirator may be required.[6]

PPE_Recommendations cluster_ppe Personal Protective Equipment (PPE) for Adipate Esters cluster_core_ppe Core PPE cluster_additional_ppe Additional PPE (Based on Risk Assessment) ppe Handling Adipate Esters gloves Chemical Resistant Gloves ppe->gloves Always Required lab_coat Lab Coat ppe->lab_coat Always Required goggles Safety Goggles ppe->goggles Always Required face_shield Face Shield ppe->face_shield If Splash Risk respirator Vapor Respirator ppe->respirator If Inhalation Risk full_suit Full Suit ppe->full_suit For Large Quantities

Figure 1: Recommended Personal Protective Equipment for Handling Adipate Esters.

Handling and Storage

Handling:

  • Wash thoroughly after handling.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Keep the container tightly closed.[1]

  • Avoid ingestion and inhalation.[1]

  • Ground all equipment containing the material to prevent static discharge.[5]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[1]

  • Keep the container closed when not in use.[1]

  • Keep away from heat and sources of ignition.[5]

  • Store separately from strong oxidants and strong acids.[3][10]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate personnel to a safe area.[3][4]

  • Ventilate: Ensure adequate ventilation.[1][4]

  • Remove Ignition Sources: Remove all sources of ignition.[1][3]

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1] Do not let the chemical enter drains.[4][6]

  • Collection: Place the absorbed material into a suitable, closed container for disposal.[4][6]

  • Decontamination: Clean the spill area thoroughly.

Spill_Response_Workflow cluster_workflow Adipate Ester Spill Response Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate ignition Remove Ignition Sources ventilate->ignition contain Contain Spill with Inert Material ignition->contain collect Collect in Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose

Figure 2: Workflow for Handling an Adipate Ester Spill.

First Aid Measures

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]

  • Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]

  • Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

Fire Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6] For small fires, use dry chemical powder. For large fires, use water spray, fog, or foam.[9]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]

Stability and Reactivity

  • Chemical Stability: Stable under normal temperatures and pressures.[1]

  • Conditions to Avoid: Ignition sources, excess heat.[1]

  • Incompatibilities: Strong oxidizing agents and strong acids.[1][3][10]

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and irritating and toxic fumes and gases.[1]

Toxicological Information

The toxicological properties of many adipate esters have not been thoroughly investigated.[6] However, available data for related compounds are summarized below.

CompoundTestSpeciesRouteResult
Dioctyl Adipate LD50RatOral9110 mg/kg[9]
Dibutyl Adipate Acute ToxicityAnimalOral/DermalNot toxic[11]
Dibutyl Adipate Skin IrritationRabbit/MiceDermalNone to minimal irritation[11]
Dibutyl Adipate Eye IrritationRabbitOcularMinimally irritating (undiluted)[11]
Dibutyl Adipate SensitizationGuinea PigDermalNot a sensitizer (at 25%)[11]

Disposal Considerations

Dispose of waste and residues in accordance with local, state, and federal regulations.[12] Do not allow the product to enter drains.[6] Contaminated packaging should be handled in the same manner as the product itself.[2] Entrust disposal to a licensed waste disposal company.[2]

References

Methodological & Application

Application Note: Analysis of Dioleyl Adipate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a general method for the identification and quantification of Dioleyl adipate in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a large ester molecule, is used as a plasticizer and emollient in cosmetics, plastics, and potentially in drug delivery systems. Monitoring its presence and concentration is crucial for quality control, safety assessment, and formulation development. The described protocol provides a starting point for method development and may require further optimization for specific matrices.

Introduction

This compound (C42H78O4, M.W. 647.07 g/mol ) is a diester of oleyl alcohol and adipic acid.[1][2] Its analysis is often required in the context of material science, environmental monitoring, and pharmaceutical sciences to assess its migration from packaging materials or its concentration in formulations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of semi-volatile organic compounds like this compound.[3] This method offers high sensitivity and selectivity, enabling reliable analysis even in complex sample matrices.

Experimental Protocols

A generalized experimental workflow for the analysis of this compound by GC-MS is presented below. This protocol is based on established methods for other adipate plasticizers and should be validated for the specific application.[4][5]

Sample Preparation: Liquid-Liquid Extraction

This protocol is a general guideline for the extraction of this compound from a liquid sample matrix.

  • Sample Collection: Collect a representative sample of the material to be analyzed.

  • Internal Standard Spiking: Spike the sample with a known concentration of an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

  • Solvent Addition: Add a suitable extraction solvent (e.g., hexane, ethyl acetate) to the sample in a separatory funnel. The choice of solvent may need to be optimized based on the sample matrix.

  • Extraction: Shake the mixture vigorously for 2-3 minutes. Allow the layers to separate.

  • Collection of Organic Layer: Collect the organic layer containing the extracted this compound.

  • Drying: Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Derivatization (Optional): For certain applications, derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte. However, for this compound, this is generally not required.

  • GC-MS Analysis: The concentrated extract is now ready for injection into the GC-MS system.

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis of this compound.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]
Injection Volume1 µL
Inlet Temperature280 °C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature of 150 °C, hold for 1 min, ramp to 320 °C at 15 °C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Mass Rangem/z 50-700
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
Data Analysis
  • Qualitative Analysis: Identify the this compound peak in the total ion chromatogram (TIC) by its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

  • Quantitative Analysis: For quantification, construct a calibration curve using standard solutions of this compound of known concentrations. Plot the peak area ratio of the analyte to the internal standard against the concentration. The concentration of this compound in the sample can then be determined from this calibration curve.

Data Presentation

The following tables summarize the expected quantitative data for a validated this compound GC-MS method. Please note that these are example values and will need to be experimentally determined.

Table 2: Chromatographic and Mass Spectral Data (Hypothetical)

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compound~25.5111125, 267

Table 3: Method Validation Parameters (Hypothetical)

ParameterValue
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Recovery85 - 115%
Precision (%RSD)< 15%

Visualizations

The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Internal Standard Spiking Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Inject GC Injection Concentrate->Inject Inject Extract Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Identify Qualitative Analysis (Mass Spectrum) Detect->Identify Acquire Data Quantify Quantitative Analysis (Calibration Curve) Identify->Quantify Report Result Reporting Quantify->Report

Caption: Experimental workflow for this compound analysis by GC-MS.

Conclusion

The GC-MS method outlined in this application note provides a robust framework for the analysis of this compound. The protocol, including sample preparation and instrumental parameters, can be adapted and validated for various research, quality control, and drug development applications. Proper method validation is essential to ensure accurate and reliable results.

References

Application Notes: Fourier-Transform Raman Spectroscopy for Adipate Ester Detection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adipate esters are widely utilized as plasticizers in various polymer matrices, notably in polyvinyl chloride (PVC), to enhance flexibility.[1][2] Common examples include di-2-ethylhexyl adipate (DEHA) and di-octyl adipate (DOA).[1][2] Regulatory scrutiny and consumer demand for safer products have necessitated reliable and efficient methods for the detection and quantification of these additives. Fourier-transform Raman (FT-Raman) spectroscopy has emerged as a powerful, non-destructive analytical technique for this purpose.[2][3][4] This method offers rapid analysis with minimal sample preparation, making it suitable for quality control and research applications in the pharmaceutical and materials science industries.[3]

Principle of FT-Raman Spectroscopy

Raman spectroscopy investigates the vibrational modes of molecules.[3][4] When a sample is irradiated with a monochromatic laser, most of the light is scattered at the same frequency as the incident light (Rayleigh scattering). However, a small fraction of the light is scattered at different frequencies (Raman scattering), corresponding to the vibrational energy levels of the molecules. An FT-Raman spectrometer utilizes a near-infrared (NIR) laser, which significantly reduces the fluorescence interference that can plague conventional Raman spectroscopy, particularly with polymer samples.[5] The scattered light is passed through a Michelson interferometer, and the resulting interferogram is mathematically converted into a Raman spectrum via a Fourier transform. The spectrum provides a unique chemical fingerprint of the sample, allowing for the identification and quantification of its components.[4]

Advantages for Adipate Ester Detection
  • Minimal Sample Preparation: Solid and liquid samples can often be analyzed directly without complex preparation steps.[1][3]

  • Non-Destructive: The technique does not damage the sample, allowing for further analysis by other methods.

  • High Chemical Specificity: The resulting spectrum is a unique fingerprint of the molecular structure.

  • Reduced Fluorescence: The use of a 1064 nm NIR laser minimizes fluorescence from the polymer matrix and other additives, which is a common issue with visible lasers.[1][2]

  • Qualitative and Quantitative Analysis: FT-Raman can be used to both identify the presence of adipate esters and, with proper calibration, determine their concentration.[1][2]

Key Vibrational Modes for Adipate Esters

While adipate esters as a group can be challenging to definitively identify due to overlapping bands with other aliphatic dicarboxylic esters, a key characteristic band is the C=O stretching vibration of the ester group, which appears around 1733-1734 cm⁻¹.[1][6] The absence of strong bands in the 1020–1060 cm⁻¹ range can help differentiate adipate-plasticized PVC from those containing phthalate esters, which exhibit strong bands in this region.[7][8]

Experimental Protocol: FT-Raman Analysis of Adipate Esters in PVC

This protocol outlines the steps for the qualitative and semi-quantitative analysis of adipate esters in a polymer matrix using FT-Raman spectroscopy.

Instrumentation and Materials
  • Spectrometer: A Fourier-transform spectrometer equipped with a Raman module (e.g., Bruker IFS 66 with FRA-106 Raman attachment).[1][2]

  • Laser Source: 1064 nm Nd:YAG laser.[1][2]

  • Detector: Liquid nitrogen-cooled Germanium (Ge) diode detector.[1][2]

  • Samples:

    • Pure adipate ester standards (e.g., DEHA, DOA).

    • Polymer samples (e.g., PVC films, tubing) to be analyzed.

    • Calibration standards: PVC samples with known concentrations of adipate esters.

Sample Preparation

No specific sample preparation is typically required for solid PVC samples or pure liquid adipate esters.[1][2]

  • Solid Samples: Place the PVC sample (e.g., a piece of film or tubing) directly in the laser beam path of the spectrometer.[1]

  • Liquid Samples: Place pure adipate ester standards in small glass tubes for analysis.[2]

Data Acquisition Parameters
  • Laser Power: Set to a nominal power, for example, 100 mW.[1][2]

  • Spectral Range: Collect Stokes Raman spectra from 100 to 3500 cm⁻¹.[2]

  • Resolution: A resolution of approximately 2-4 cm⁻¹ is typically sufficient.[1]

  • Temperature: Maintain the sample at a constant temperature, e.g., 23 °C.[1][2]

  • Data Collection: Collect scattered light in a backscattering configuration.

Data Analysis
  • Qualitative Analysis:

    • Acquire the FT-Raman spectrum of the unknown sample.

    • Identify the characteristic C=O stretching peak for the ester group around 1733-1734 cm⁻¹.[1][6]

    • Compare the full spectrum of the sample to a spectral library of pure adipate esters and the base polymer (PVC) to confirm identity.

  • Semi-Quantitative Analysis:

    • For each spectrum (unknowns and calibration standards), calculate the area of the adipate ester peak at ~1734 cm⁻¹.[2]

    • Normalize this area to a stable PVC peak, such as the bands in the 600–700 cm⁻¹ region.[2]

    • Create a calibration curve by plotting the ratio of the peak areas (Adipate/PVC) against the known weight percentage of the adipate ester in the calibration standards.[2]

    • Use the trend line from this calibration curve to estimate the amount of adipate ester in the unknown samples from their measured peak area ratio.[2]

Data Presentation

Table 1: Characteristic FT-Raman Peak Positions for Adipate Ester and PVC.

Compound/GroupRaman Peak (cm⁻¹)Vibrational AssignmentReference
Adipate Ester~1733 - 1734C=O stretching of the ester group[1]
Polyvinyl Chloride (PVC)~636 and 695C-Cl stretching[8]
Polyvinyl Chloride (PVC)~1442C-H bending[8]

Visualizations

Experimental Workflow

FT_Raman_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Processing & Analysis Sample PVC Sample or Adipate Standard Placement Place Directly in Spectrometer Sample->Placement No pre-treatment Spectrometer FT-Raman Spectrometer (1064 nm Laser) Placement->Spectrometer Acquire Collect Raman Scattered Light Spectrometer->Acquire Spectrum Generate FT-Raman Spectrum Acquire->Spectrum Qualitative Qualitative ID: Compare to Library (Peak at ~1734 cm⁻¹) Spectrum->Qualitative Quantitative Quantitative Analysis: Peak Area Ratio (Adipate/PVC) Spectrum->Quantitative Calibration Create Calibration Curve Quantitative->Calibration Result Determine Adipate Concentration Calibration->Result

Caption: Workflow for adipate ester detection using FT-Raman spectroscopy.

Logical Relationship for Adipate vs. Phthalate Differentiation

Adipate_vs_Phthalate Start Analyze PVC Sample with FT-Raman Check_1734 Peak present at ~1734 cm⁻¹ (C=O)? Start->Check_1734 Check_1040 Strong peaks in 1020-1060 cm⁻¹ range? Check_1734->Check_1040 Yes No_Ester No significant ester plasticizer detected Check_1734->No_Ester No Adipate Adipate Ester Likely Present Check_1040->Adipate No Phthalate Phthalate Ester Likely Present Check_1040->Phthalate Yes Ambiguous Other aliphatic ester may be present Adipate->Ambiguous Note

Caption: Decision logic for distinguishing adipate and phthalate plasticizers.

References

Microwave-Assisted Extraction of Adipate Plasticizers from PVC: Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polyvinyl chloride (PVC) is a widely utilized polymer in various applications, including medical devices, food packaging, and consumer goods. To impart flexibility and durability, plasticizers are incorporated into the PVC matrix. Adipate esters, such as dioctyl adipate (DOA) and di(2-ethylhexyl) adipate (DEHA), are commonly used as plasticizers. However, these molecules are not chemically bound to the polymer and can migrate into surrounding environments, leading to potential health concerns and degradation of the material's properties.

Microwave-assisted extraction (MAE) is a modern and efficient technique for the extraction of organic compounds from solid matrices. This method utilizes microwave energy to heat the solvent and sample, leading to a rapid and efficient extraction process. Compared to conventional methods like Soxhlet extraction, MAE offers several advantages, including reduced extraction time, lower solvent consumption, and higher extraction efficiency. This application note provides a detailed protocol for the MAE of adipate plasticizers from PVC materials, followed by quantitative analysis using gas chromatography-mass spectrometry (GC-MS).

Data Presentation

Table 1: Comparison of Extraction Methods for Adipate Plasticizers from PVC

ParameterMicrowave-Assisted Extraction (MAE)Soxhlet ExtractionUltrasonic Extraction
Extraction Time 15 - 30 minutes6 - 24 hours30 - 60 minutes
Solvent Consumption 10 - 30 mL100 - 200 mL20 - 50 mL
Extraction Efficiency High (>95%)High (>95%)Moderate to High (80-95%)
Typical Solvents Hexane, Ethanol, Acetone, Hexane/Acetone mixtureHexane, DichloromethaneHexane, Methanol
Temperature 60 - 120 °CBoiling point of solventRoom Temperature to 40 °C
Automation Potential HighLowModerate
Sample Throughput HighLowModerate

Experimental Protocol

Sample Preparation
  • Obtain a representative sample of the PVC material.

  • If the sample is large, cut it into smaller pieces (approximately 1-2 cm²).

  • Accurately weigh approximately 0.5 g of the PVC sample into a microwave extraction vessel.

  • Record the exact weight of the sample.

Microwave-Assisted Extraction (MAE)
  • Add 20 mL of a suitable extraction solvent (e.g., a 1:1 mixture of n-hexane and acetone) to the extraction vessel containing the PVC sample.

  • Seal the vessel according to the manufacturer's instructions for the microwave extraction system.

  • Place the vessel into the rotor of the microwave extraction system.

  • Set the following MAE parameters:

    • Microwave Power: 800 W

    • Temperature Ramp: Ramp to 100°C over 5 minutes.

    • Hold Time: Hold at 100°C for 15 minutes.

    • Cooling Time: Allow the vessel to cool to room temperature (approximately 20 minutes).

  • Once the extraction is complete and the vessel has cooled, carefully open the vessel in a fume hood.

Post-Extraction Treatment
  • Filter the extract through a 0.45 µm PTFE syringe filter to remove any solid PVC residue.

  • Transfer the filtered extract to a clean vial.

  • If necessary, concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • The extract is now ready for analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the separation and identification of the adipate plasticizers.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp 1: Increase to 220°C at a rate of 20°C/min.

      • Ramp 2: Increase to 300°C at a rate of 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

    • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.

  • Quantification: Prepare a series of calibration standards of the target adipate plasticizers (e.g., DEHA) in the extraction solvent. Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the adipate plasticizer in the extracted sample by comparing its peak area to the calibration curve.

Workflow and Pathway Visualization

MAE_Workflow cluster_prep Sample Preparation cluster_mae Microwave-Assisted Extraction cluster_post Post-Extraction cluster_analysis Analysis Sample PVC Sample Cut Cut into small pieces Sample->Cut Weigh Weigh ~0.5g Cut->Weigh Add_Solvent Add 20mL Hexane:Acetone (1:1) Weigh->Add_Solvent Seal Seal Vessel Add_Solvent->Seal Microwave Microwave Program (100°C, 15 min) Seal->Microwave Cool Cool to Room Temp. Microwave->Cool Filter Filter (0.45µm PTFE) Cool->Filter Concentrate Concentrate with N2 Filter->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Quantify Quantification GCMS->Quantify

Caption: Experimental workflow for MAE of adipate plasticizers from PVC.

Application Notes and Protocols: Dioleyl Adipate as a Plasticizer in PVC Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dioleyl adipate as a plasticizer in Polyvinyl Chloride (PVC) formulations. The content covers its performance characteristics, benefits, and detailed experimental protocols for evaluation.

This compound, a diester of oleyl alcohol and adipic acid, is a high-molecular-weight plasticizer that offers excellent flexibility, low volatility, and good thermal stability to PVC products. Its bio-based potential, derived from oleic acid, makes it an attractive alternative to traditional phthalate plasticizers, particularly in sensitive applications such as medical devices and food contact materials.

Performance Characteristics and Advantages

This compound is expected to impart superior performance to PVC formulations due to its long aliphatic chains. Key advantages include:

  • Excellent Low-Temperature Flexibility: The long oleyl groups disrupt PVC chain packing, maintaining flexibility even at low temperatures.

  • Low Volatility and Migration: Its high molecular weight reduces the tendency of the plasticizer to migrate out of the PVC matrix, leading to longer product life and reduced environmental and health concerns.

  • Enhanced Thermal Stability: Adipate esters generally provide good thermal stability, and the long chains of this compound can further contribute to this property.

  • Good Processability: It is expected to be compatible with standard PVC processing techniques, such as extrusion and calendering.

Quantitative Performance Data

While specific quantitative data for this compound is not extensively published, the following table provides representative data for a common high-performance adipate plasticizer, Dioctyl Adipate (DOA), which can be used as a benchmark. It is anticipated that this compound would exhibit comparable or superior performance, particularly in low-temperature flexibility and migration resistance.

Table 1: Typical Performance Data of Adipate Plasticizers in PVC Formulations

PropertyTest MethodPVC Formulation with Adipate Plasticizer (e.g., DOA)
Mechanical Properties
Tensile Strength (MPa)ASTM D63815 - 25
Elongation at Break (%)ASTM D638250 - 400
100% Modulus (MPa)ASTM D6388 - 15
Hardness (Shore A)ASTM D224070 - 90
Thermal Properties
Glass Transition Temp. (°C)DSC-40 to -60
Volatility (Weight Loss %)ASTM D1203< 1.0
Migration Resistance
Extraction in Hexane (%)ASTM D1239< 5.0
Extraction in Water (%)ASTM D1239< 0.5

Experimental Protocols

Preparation of PVC Plastisols

This protocol describes the preparation of PVC plastisols for evaluating the performance of this compound.

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Co-stabilizer (e.g., epoxidized soybean oil)

  • Planetary mixer

  • Vacuum chamber

Procedure:

  • In a mixing vessel, combine the PVC resin, this compound, and other liquid components.

  • Mix at low speed in a planetary mixer for 15 minutes.

  • Add the solid thermal stabilizer and any other solid additives.

  • Continue mixing at a higher speed for an additional 20 minutes, ensuring a homogeneous dispersion.

  • Deaerate the resulting plastisol in a vacuum chamber to remove any entrapped air bubbles.

  • The plastisol is now ready for casting into sheets for further testing.

Mechanical Properties Testing

This protocol outlines the procedure for evaluating the mechanical properties of PVC films plasticized with this compound.

Equipment:

  • Universal Testing Machine (UTM)

  • ASTM D638 Type IV dumbbell die

  • Shore A durometer

Procedure:

  • Cast the prepared PVC plastisol into sheets of uniform thickness (e.g., 1 mm) and cure at the appropriate temperature (e.g., 180°C for 10 minutes).

  • Condition the cured sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours.

  • Cut dumbbell-shaped specimens from the conditioned sheets using the ASTM D638 Type IV die.

  • Measure the tensile strength, elongation at break, and 100% modulus using the UTM at a crosshead speed of 500 mm/min.

  • Measure the hardness of the cured sheets using a Shore A durometer according to ASTM D2240.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

This protocol is used to determine the thermal stability of the PVC formulation.

Equipment:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of the cured PVC film into a TGA sample pan.

  • Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature. The onset of degradation is a key indicator of thermal stability.

Migration Resistance Testing

This protocol determines the resistance of this compound to migrate out of the PVC matrix.

Equipment:

  • Analytical balance

  • Oven

  • Extraction solvent (e.g., n-hexane, distilled water)

Procedure:

  • Cut circular specimens (e.g., 50 mm diameter) from the cured PVC sheets and weigh them accurately (W1).

  • Immerse the specimens in the chosen extraction solvent at a specified temperature and duration (e.g., 24 hours at 23°C).

  • Remove the specimens, gently wipe off excess solvent, and dry them in an oven at a suitable temperature (e.g., 50°C) until a constant weight is achieved (W2).

  • Calculate the percentage of weight loss due to migration: Weight Loss (%) = [(W1 - W2) / W1] * 100.

Visualizations

experimental_workflow cluster_prep Plastisol Preparation cluster_testing Performance Evaluation prep1 Mixing PVC Resin, this compound & Liquids prep2 Adding Stabilizers prep1->prep2 prep3 High-Speed Mixing prep2->prep3 prep4 Deaeration prep3->prep4 test1 Mechanical Testing (ASTM D638, D2240) prep4->test1 Cured PVC Film test2 Thermal Analysis (TGA) prep4->test2 Cured PVC Film test3 Migration Resistance (ASTM D1239) prep4->test3 Cured PVC Film

Caption: Experimental workflow for evaluating this compound in PVC.

plasticization_mechanism pvc1 PVC pvc2 PVC pvc3 PVC pvc4 PVC pvc5 PVC da1 Dioleyl Adipate pvc6 PVC da2 Dioleyl Adipate pvc7 PVC pvc8 PVC

Enzymatic Polycondensation of Diethyl Adipate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The enzymatic synthesis of polyesters offers a green and highly specific alternative to traditional chemical catalysis, operating under milder conditions and minimizing the formation of byproducts. This application note provides a detailed protocol for the enzymatic polycondensation of diethyl adipate, a common monomer for the production of biodegradable polyesters. The reaction is catalyzed by lipases, which have demonstrated remarkable efficiency in promoting esterification reactions. This document outlines the experimental workflow, key parameters, and expected outcomes for researchers in polymer chemistry, materials science, and drug development.

Reaction Principle

The enzymatic polycondensation of diethyl adipate with a diol, such as 1,4-butanediol or 1,8-octanediol, proceeds via a two-step transesterification reaction catalyzed by a lipase, typically Candida antarctica lipase B (CALB), often immobilized as Novozym-435. In the first step, the enzyme's active site serine residue attacks the carbonyl group of the diethyl adipate, forming an acyl-enzyme intermediate and releasing ethanol. In the second step, a hydroxyl group from the diol attacks the acyl-enzyme intermediate, forming a new ester bond and regenerating the enzyme. This process is repeated, leading to the formation of polyester chains. The removal of the ethanol byproduct is crucial to shift the equilibrium towards polymer formation.

Experimental Data Summary

The following table summarizes typical experimental conditions and results for the enzymatic polycondensation of diethyl adipate with different diols.

DiolMonomer Ratio (Adipate:Diol)Enzyme (Novozym-435)Temperature (°C)Time (h)SolventMolecular Weight (Mw, Da)PDIReference
1,4-Butanediol1:110% (w/w of monomers)7048Toluene8,9002.1
1,6-Hexanediol1:110% (w/w of monomers)8024Diphenyl ether15,0001.8
1,8-Octanediol1:1.220% (w/w of monomers)9072None (Bulk)21,0002.3
1,10-Decanediol1:115% (w/w of monomers)9048None (Bulk)25,0002.0

Detailed Experimental Protocol

This protocol describes the enzymatic polycondensation of diethyl adipate and 1,8-octanediol in a solvent-free (bulk) system.

Materials:

  • Diethyl adipate (≥99%)

  • 1,8-Octanediol (≥98%)

  • Novozym-435 (immobilized Candida antarctica lipase B)

  • Chloroform (ACS grade)

  • Methanol (ACS grade)

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer with hot plate

  • Vacuum pump with a cold trap

  • Schlenk line or similar inert gas setup

  • Glass funnel

  • Filter paper

  • Rotary evaporator

  • Gel Permeation Chromatography (GPC) system for polymer analysis

Procedure:

  • Reactant Preparation:

    • Accurately weigh diethyl adipate and 1,8-octanediol in a 1:1.2 molar ratio and add them to the three-necked round-bottom flask equipped with a magnetic stir bar.

    • Add Novozym-435 to the flask. The enzyme loading should be approximately 20% of the total monomer weight.

  • Reaction Setup:

    • Connect one neck of the flask to a nitrogen inlet, another to a vacuum line via a condenser and cold trap, and seal the third neck with a stopper.

    • Place the flask on the magnetic stirrer/hot plate.

  • Polycondensation Reaction:

    • Begin stirring the reaction mixture at a moderate speed.

    • Heat the mixture to 90°C.

    • Once the temperature is stable, apply a vacuum (e.g., 10-20 mbar) to facilitate the removal of the ethanol byproduct, which will be collected in the cold trap.

    • Maintain the reaction under these conditions for 72 hours.

  • Reaction Termination and Polymer Isolation:

    • After 72 hours, stop the heating and stirring, and vent the flask with nitrogen.

    • Dissolve the viscous reaction mixture in a minimal amount of chloroform.

    • Separate the immobilized enzyme from the polymer solution by filtration using a glass funnel and filter paper. The enzyme can be washed with chloroform, dried, and potentially reused.

    • Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated white polymer by filtration.

  • Purification and Drying:

    • Wash the collected polymer with fresh methanol to remove any unreacted monomers and oligomers.

    • Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

  • Characterization:

    • Determine the molecular weight (Mw) and polydispersity index (PDI) of the final polyester using Gel Permeation Chromatography (GPC) with polystyrene standards for calibration.

Visualizing the Workflow

The following diagrams illustrate the key steps and relationships in the enzymatic polycondensation process.

G Experimental Workflow for Enzymatic Polycondensation cluster_prep Preparation cluster_reaction Polycondensation cluster_purification Purification cluster_analysis Analysis reactants Weigh Diethyl Adipate & Diol enzyme Add Novozym-435 reactants->enzyme flask Combine in Reaction Flask enzyme->flask heat Heat to 90°C flask->heat Start Reaction vacuum Apply Vacuum heat->vacuum stir Stir for 72h vacuum->stir dissolve Dissolve in Chloroform stir->dissolve Terminate Reaction filter Filter to Remove Enzyme dissolve->filter precipitate Precipitate in Methanol filter->precipitate dry Dry Polymer Under Vacuum precipitate->dry gpc GPC Analysis (Mw, PDI) dry->gpc Characterize

Caption: A flowchart of the experimental workflow for enzymatic polycondensation.

G Reaction Scheme Diethyl Adipate EtOOC-(CH₂)₄-COOEt Polyester [-OOC-(CH₂)₄-COO-R-O-] Diethyl Adipate->Polyester + Diol - Ethanol Diol HO-R-OH Ethanol EtOH catalyst Lipase (Novozym-435) catalyst->Polyester

Caption: The general reaction scheme for lipase-catalyzed polycondensation.

Dioleyl Adipate as a Nanocarrier in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Dioleyl adipate, a diester of oleyl alcohol and adipic acid, has emerged as a promising lipid excipient in the formulation of nanocarrier-based drug delivery systems. Its biocompatibility, biodegradability, and ability to solubilize a wide range of active pharmaceutical ingredients (APIs) make it a suitable candidate for developing advanced therapeutic modalities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the fabrication of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).

Application Notes

This compound serves as a liquid lipid component in the matrix of lipid nanoparticles. Its inclusion in these formulations can lead to several advantages, including:

  • Enhanced Drug Solubility and Loading: The ester nature of this compound allows for effective solubilization of lipophilic drugs, leading to higher drug loading capacity within the nanocarrier.

  • Improved Encapsulation Efficiency: By creating a less crystalline and more amorphous lipid matrix, this compound helps in accommodating drug molecules, thereby increasing the encapsulation efficiency.

  • Controlled Drug Release: The presence of this compound can modulate the release profile of the encapsulated drug, enabling sustained or controlled release kinetics.

  • Increased Stability: The incorporation of a liquid lipid can prevent drug expulsion during storage by reducing the crystallinity of the solid lipid matrix.

Experimental Protocols

Preparation of this compound-Based Nanostructured Lipid Carriers (NLCs) by High-Pressure Homogenization

This protocol describes the preparation of NLCs using a high-pressure homogenization technique, a widely used method for the production of lipid nanoparticles.

Materials:

  • Solid Lipid (e.g., Glyceryl monostearate, Precirol® ATO 5)

  • This compound (Liquid Lipid)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Co-surfactant (e.g., Soya lecithin)

  • Purified Water

Equipment:

  • High-shear homogenizer

  • High-pressure homogenizer

  • Water bath or heating plate with magnetic stirrer

  • Particle size analyzer

  • Zeta potential analyzer

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid by heating it 5-10°C above its melting point.

    • Add the this compound and the API to the molten solid lipid.

    • Stir the mixture continuously until a clear, homogenous lipid phase is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant and co-surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a high-shear homogenizer at a specified speed (e.g., 8000-10000 rpm) for a defined period (e.g., 5-10 minutes) to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Subject the pre-emulsion to high-pressure homogenization at a specific pressure (e.g., 500-1500 bar) for a certain number of cycles (e.g., 3-5 cycles).

    • The temperature during homogenization should be maintained above the melting point of the solid lipid.

  • Cooling and NLC Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature to allow for the recrystallization of the lipid matrix and the formation of NLCs.

  • Purification and Storage:

    • The NLC dispersion can be purified by dialysis or centrifugation to remove any unentrapped drug or excess surfactant.

    • For long-term storage, the NLC dispersion can be lyophilized.

Characterization of this compound-Based NLCs

a) Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

  • Dilute the NLC dispersion with purified water to an appropriate concentration.

  • Analyze the sample using a dynamic light scattering (DLS) instrument to determine the mean particle size and PDI.

  • Measure the zeta potential using the same instrument equipped with an electrode assembly to assess the surface charge of the nanoparticles.

b) Entrapment Efficiency (EE) and Drug Loading (DL) Determination:

  • Separate the unentrapped drug from the NLC dispersion by ultracentrifugation or centrifugal filter devices.

  • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the EE and DL using the following equations:

    • EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid and drug] x 100

Quantitative Data Summary

FormulationDrugThis compound (%)Particle Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)Drug Loading (%)Reference
NLCTriptolide20132.4 ± 3.10.18 ± 0.03-25.6 ± 1.292.3 ± 2.54.6 ± 0.1
NLCTriptolide30145.8 ± 4.50.21 ± 0.04-28.9 ± 1.595.1 ± 1.94.8 ± 0.2
SLNLornoxicam15215.7 ± 5.80.25 ± 0.05-18.4 ± 0.985.7 ± 3.12.1 ± 0.1
SLNLornoxicam25240.1 ± 6.20.29 ± 0.06-21.2 ± 1.189.4 ± 2.82.2 ± 0.1

Visualizations

experimental_workflow cluster_preparation NLC Preparation cluster_characterization Characterization A Lipid Phase Preparation (Solid Lipid + this compound + API) C Pre-emulsification (High-Shear Homogenization) A->C B Aqueous Phase Preparation (Water + Surfactant + Co-surfactant) B->C D High-Pressure Homogenization C->D Coarse Emulsion E Cooling and NLC Formation D->E Nanoemulsion F Particle Size and Zeta Potential Analysis E->F G Entrapment Efficiency and Drug Loading E->G H Morphological Examination (e.g., TEM) E->H I In Vitro Drug Release Study E->I

Caption: Workflow for the preparation and characterization of this compound-based NLCs.

drug_release_pathway NLC Drug-Loaded NLC ReleaseMedium Release Medium NLC->ReleaseMedium Drug Release Diffusion Diffusion NLC->Diffusion Erosion Erosion NLC->Erosion Diffusion->ReleaseMedium Erosion->ReleaseMedium

Caption: Mechanisms of drug release from this compound-based nanocarriers.

Application Notes and Protocols: Dioleyl Adipate in Cosmetic and Personal Care Products

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dioleyl adipate is a diester of oleyl alcohol and adipic acid, functioning as a versatile ingredient in the formulation of a wide range of cosmetic and personal care products. Its primary roles include acting as an emollient, skin-conditioning agent, and film former. This document provides detailed application notes, experimental protocols, and formulation considerations for researchers, scientists, and drug development professionals working with this compound. Its excellent spreading properties and non-oily feel make it a desirable component in many formulations.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its effective incorporation into cosmetic formulations.

PropertyValueReference
Appearance Clear, colorless to light yellow liquid
Odor Mild, characteristic
Solubility Soluble in most hydrophobic solvents; insoluble in water
Molecular Formula C42H78O4
Molecular Weight 647.06 g/mol

Applications in Cosmetic and Personal Care Products

This compound is utilized in a variety of product types due to its multifunctional properties. It imparts a soft, smooth appearance to the skin and forms a non-occlusive film on the skin's surface, which helps to reduce moisture loss.

Formulation Concentration

The concentration of this compound in a formulation is dependent on the desired sensory attributes and product type. The following table summarizes typical concentration ranges.

Product TypeTypical Concentration Range (% w/w)
Lipsticks 1 - 10
Creams and Lotions 2 - 15
Foundations and Makeup 1 - 10
Sunscreens 2 - 8
Hair Conditioners 1 - 5

Experimental Protocols

Stability Testing of a Cream Formulation Containing this compound

This protocol outlines the procedure for assessing the physical stability of an oil-in-water (O/W) cream formulation.

Objective: To evaluate the physical stability of a cream formulation containing this compound under accelerated aging conditions.

Materials:

  • This compound

  • Beeswax

  • Cetearyl alcohol

  • Glycerin

  • Xanthan gum

  • Preservative (e.g., phenoxyethanol)

  • Deionized water

  • Homogenizer

  • pH meter

  • Viscometer

  • Centrifuge

  • Incubators/ovens

Methodology:

  • Formulation Preparation:

    • Prepare the oil phase by combining this compound, beeswax, and cetearyl alcohol. Heat to 75°C.

    • Prepare the aqueous phase by dissolving glycerin, xanthan gum, and the preservative in deionized water. Heat to 75°C.

    • Slowly add the oil phase to the aqueous phase while homogenizing.

    • Continue homogenization for 5-10 minutes to form a stable emulsion.

    • Allow the cream to cool to room temperature with gentle stirring.

  • Initial Characterization:

    • Measure the initial pH, viscosity, and microscopic appearance (globule size) of the cream.

  • Accelerated Stability Testing:

    • Thermal Stress: Store samples at different temperatures (e.g., 4°C, 25°C, 40°C, and 50°C) for a period of 12 weeks.

    • Centrifugation Test: Centrifuge a sample of the cream at 3000 rpm for 30 minutes to check for phase separation.

    • Freeze-Thaw Cycling: Subject samples to alternating temperature cycles (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for at least three cycles.

  • Evaluation:

    • At specified time intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for changes in color, odor, pH, viscosity, and microscopic appearance.

    • Record any signs of instability, such as creaming, coalescence, or phase separation.

G cluster_prep Formulation Preparation cluster_eval Stability Evaluation A Prepare Oil Phase (75°C) This compound, Waxes, Emulsifiers C Homogenize A->C B Prepare Aqueous Phase (75°C) Water, Humectants, Thickeners B->C D Cool with Gentle Stirring C->D E Initial Characterization (pH, Viscosity, Microscopy) D->E F Accelerated Aging (Thermal, Centrifugation, Freeze-Thaw) E->F G Periodic Evaluation (Color, Odor, pH, Viscosity) F->G H Final Stability Assessment G->H

Fig. 1: Experimental workflow for stability testing of a cosmetic cream.
Sensory Evaluation of a Lotion Formulation

This protocol describes a method for the sensory evaluation of a skin lotion containing this compound using a trained panel.

Objective: To assess the sensory characteristics (e.g., spreadability, absorbency, and after-feel) of a lotion containing this compound.

Materials:

  • Test lotion containing this compound

  • Control lotion (without this compound)

  • Trained sensory panel (10-15 panelists)

  • Standardized evaluation forms

  • Controlled environment (temperature and humidity)

Methodology:

  • Panelist Training:

    • Train panelists to identify and rate various sensory attributes of skin lotions using standardized scales.

  • Product Application:

    • Apply a standardized amount (e.g., 0.1 mL) of the test and control lotions to a designated area on the panelists' forearms.

  • Sensory Assessment:

    • Panelists evaluate the products based on predefined attributes at different time points (e.g., during application, 1 minute after, and 10 minutes after).

    • Attributes to be assessed include:

      • Spreadability: Ease of spreading on the skin.

      • Absorbency: Time taken for the product to be absorbed.

      • Greasiness: The degree of oily residue.

      • Tackiness: The stickiness of the skin after application.

      • Smoothness: The feeling of the skin after product absorption.

  • Data Analysis:

    • Collect the evaluation forms and statistically analyze the data (e.g., using ANOVA) to determine any significant differences between the test and control lotions.

G cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase A Panelist Training & Selection C Standardized Product Application A->C B Sample Preparation (Test & Control Lotions) B->C D Sensory Attribute Assessment (Spreadability, Absorbency, After-feel) C->D E Data Collection on Evaluation Forms D->E F Statistical Analysis (e.g., ANOVA) E->F G Interpretation of Results F->G

Fig. 2: Workflow for sensory evaluation of a cosmetic lotion.

Safety and Regulatory Information

This compound has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel and is considered safe as used in cosmetic formulations. It is a non-sensitizing and non-irritating ingredient at the concentrations typically used in personal care products. Formulators should, however, always adhere to good manufacturing practices and conduct appropriate safety testing for their final formulations.

Application Notes and Protocols: Dioleyl Adipate in Food Packaging Films

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dioleyl adipate (DOA), the diester of oleyl alcohol and adipic acid, is a versatile plasticizer utilized in the manufacturing of flexible food packaging films. Its primary function is to increase the flexibility, workability, and durability of polymers by reducing the intermolecular forces between polymer chains. With the growing demand for bio-based and biodegradable packaging materials, this compound is being investigated as a plasticizer for polymers such as poly(lactic acid) (PLA) and polyhydroxyalkanoates (PHAs). This document provides an overview of its application, performance data, and detailed protocols for the preparation and characterization of food packaging films incorporating this compound.

Applications in Food Packaging

This compound serves as a plasticizer to improve the physical properties of polymer films, making them more suitable for food packaging applications. A key area of research is its use in biodegradable polymer composites. For instance, it has been successfully incorporated into films made from bacterial polyester, specifically poly(3-hydroxybutyrate-co-3-hydroxyvalerate), to enhance their mechanical properties. The European Food Safety Authority (EFSA) has evaluated the use of this compound as a plasticizer in food contact materials and has established specific migration limits, underscoring the importance of migration testing for regulatory compliance.

Performance Data

The incorporation of this compound significantly influences the mechanical and barrier properties of food packaging films. The following table summarizes the performance of a composite film based on bacterial polyester and a this compound composition.

Table 1: Mechanical Properties of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) Composite Films

PropertyValueUnits
Tensile Strength16.8MPa
Elongation at Break780%
Data sourced from a study on biodegradable composite films containing this compound.

Experimental Protocols

The following sections detail the protocols for preparing and evaluating food packaging films containing this compound.

Protocol for Film Preparation: Solvent Casting Method

This protocol describes a common laboratory method for preparing polymer films with this compound.

Materials:

  • Polymer resin (e.g., PLA, PHBV)

  • This compound

  • Volatile solvent (e.g., chloroform, dichloromethane)

  • Glass Petri dish or flat glass plate

  • Magnetic stirrer and hotplate

  • Desiccator

Procedure:

  • Dissolution: Dissolve a known quantity of the polymer resin in the chosen solvent at a concentration of 2-5% (w/v). Stir the mixture using a magnetic stirrer until the polymer is completely dissolved. This may require gentle heating.

  • Plasticizer Addition: Add the desired percentage of this compound (e.g., 5%, 10%, 15% by weight of the polymer) to the polymer solution.

  • Homogenization: Continue stirring the mixture for 1-2 hours at room temperature to ensure the this compound is uniformly dispersed.

  • Casting: Pour the homogenized solution into a clean, dry glass Petri dish or onto a level glass plate. Ensure the solution spreads evenly to achieve a uniform thickness.

  • Solvent Evaporation: Place the cast film in a fume hood at ambient temperature for 24-48 hours to allow for slow evaporation of the solvent.

  • Drying: Once the film is solidified, carefully peel it from the glass surface. Place the film in a desiccator or a vacuum oven at a low temperature (e.g., 40°C) for at least 24 hours to remove any residual solvent.

  • Storage: Store the prepared films in a desiccator to prevent moisture absorption prior to characterization.

Protocol for Mechanical Property Testing

This protocol is based on standard methods like ASTM D882 for determining the tensile strength and elongation at break of thin plastic films.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Film cutting die or sharp razor blade

  • Calipers or micrometer

Procedure:

  • Sample Preparation: Cut the prepared films into rectangular strips of specific dimensions (e.g., 10 mm width x 100 mm length) as required by the testing standard.

  • Thickness Measurement: Measure the thickness of each sample at several points along its length using a micrometer and calculate the average thickness.

  • Testing:

    • Set the initial grip separation and crosshead speed on the UTM (e.g., 50 mm and 10 mm/min, respectively).

    • Mount the film strip securely in the grips of the UTM, ensuring it is not slipping and is aligned vertically.

    • Start the test. The machine will pull the film until it ruptures.

  • Data Analysis: The UTM software will record the load and displacement.

    • Tensile Strength (MPa): Calculated as the maximum load sustained by the sample divided by its original cross-sectional area.

    • Elongation at Break (%): Calculated as the change in length at the point of rupture divided by the initial gauge length, multiplied by 100.

  • Replicates: Test at least five specimens for each film formulation to ensure statistical significance.

Protocol for Water Vapor Permeability (WVP) Testing

This protocol follows the principles of the desiccant method outlined in ASTM E96/E96M.

Equipment:

  • Permeability cups (e.g., Payne permeability cup)

  • Desiccant (e.g., anhydrous calcium chloride)

  • Analytical balance (accurate to 0.1 mg)

  • Environmental chamber with controlled temperature and humidity

  • Sealing material (e.g., wax or a gasket)

Procedure:

  • Sample Preparation: Cut circular samples of the film with a diameter that fits the permeability cup.

  • Cup Preparation: Place the desiccant inside the permeability cup, filling it to about two-thirds of its depth.

  • Sample Mounting: Place the film sample over the mouth of the cup. Secure it tightly using a sealing ring and/or wax to ensure an airtight seal.

  • Initial Weighing: Weigh the entire cup assembly (cup + desiccant + film) accurately.

  • Incubation: Place the assembly in an environmental chamber set to a specific temperature and relative humidity (e.g., 25°C and 50% RH).

  • Periodic Weighing: Remove the cup from the chamber at regular intervals (e.g., every 2 hours for the first 24 hours, then every 24 hours) and weigh it.

  • Data Analysis:

    • Plot the weight gain versus time. The slope of the linear portion of this graph represents the rate of water vapor transmission.

    • Calculate the Water Vapor Transmission Rate (WVTR) and then the Water Vapor Permeability (WVP) using the equations provided in the ASTM E96 standard, taking into account the film thickness and the water vapor pressure differential across the film.

Protocol for Migration Analysis

This protocol outlines a general procedure for determining the migration of this compound from the packaging film into food simulants, typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Food simulants (e.g., 10% ethanol for aqueous foods, 50% ethanol for alcoholic foods, olive oil for fatty foods)

  • Migration cells or glass containers

  • Incubator or oven

  • GC-MS system

  • Hexane or other suitable extraction solvent

Procedure:

  • Sample Preparation: Cut the film into known dimensions (e.g., 1 dm²).

  • Migration Test:

    • Place the film sample in a migration cell or glass container.

    • Add a known volume of the selected food simulant, ensuring the film is completely immersed.

    • Seal the container and incubate under conditions representative of intended use (e.g., 10 days at 40°C).

  • Sample Extraction:

    • For aqueous simulants: Perform a liquid-liquid extraction of the simulant with hexane.

    • For fatty food simulants (olive oil): The oil sample may need to be diluted with hexane and undergo a cleanup step (e.g., solid-phase extraction) to remove interfering lipids.

  • GC-MS Analysis:

    • Inject a known volume of the extract into the GC-MS system.

    • The GC will separate the components of the extract, and the MS will identify and quantify the this compound based on its characteristic mass spectrum and retention time.

  • Quantification: Calculate the concentration of this compound in the food simulant using a calibration curve prepared with standards of known concentrations. Express the migration level in mg/kg of simulant or mg/dm² of the film surface area.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

G cluster_prep Film Preparation cluster_char Film Characterization cluster_analysis Data Analysis A Polymer Dissolution B This compound Addition A->B C Homogenization B->C D Solvent Casting C->D E Drying & Storage D->E F Mechanical Testing (ASTM D882) E->F G Barrier Testing (ASTM E96) E->G H Migration Testing E->H I Tensile Strength & Elongation F->I J Water Vapor Permeability G->J K Migrant Quantification (mg/kg or mg/dm²) H->K G A Cut Film Sample (Known Surface Area) B Immerse in Food Simulant A->B C Incubate (e.g., 10 days at 40°C) B->C D Extract Migrant from Simulant C->D E Analyze Extract by GC-MS D->E F Quantify this compound vs. Calibration Curve E->F

Application Note: Standardized Protocols for Evaluating Low-Temperature Flexibility in Polymers Enhanced with Dioleyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The performance of polymeric materials at sub-ambient temperatures is a critical design parameter for applications ranging from wire and cable insulation to medical devices and food packaging. At low temperatures, polymers can become brittle and lose their flexibility, leading to mechanical failure. Plasticizers are additives incorporated into polymers to enhance their flexibility and durability. Dioleyl adipate (DOA) is a monomeric plasticizer widely recognized for its excellent low-temperature properties and compatibility with a variety of resins, most notably polyvinyl chloride (PVC). This document provides detailed experimental protocols for researchers to quantify the improvement in low-temperature flexibility conferred by DOA. The methodologies are based on established ASTM and ISO standards.

Logical Relationship: Mechanism of Plasticization

At a molecular level, plasticizers work by inserting themselves between polymer chains, thereby reducing the intermolecular forces that cause rigidity. This increases the "free volume" within the polymer matrix, allowing the polymer chains to move more freely, even at low temperatures where they would otherwise be locked in a rigid, glassy state. The diagram below illustrates this principle.

Caption: Molecular interaction of DOA with polymer chains.

Experimental Workflow

A systematic approach is crucial for obtaining reproducible results. The workflow begins with the careful preparation of polymer formulations, followed by standardized testing protocols to measure key low-temperature performance metrics.

G cluster_testing 6. Low-Temperature Performance Testing start 1. Material Compounding (e.g., PVC Resin + DOA Concentrations) processing 2. Melt Processing (Two-Roll Mill / Extruder) start->processing molding 3. Specimen Molding (Compression Pressing) processing->molding cutting 4. Specimen Cutting (Die Cutting to Standard Dimensions) molding->cutting conditioning 5. Conditioning (Standard Temperature and Humidity) cutting->conditioning torsion Torsional Stiffness (ASTM D1043) conditioning->torsion brittleness Brittleness Point (ASTM D2137) conditioning->brittleness dsc Glass Transition (Tg) (ASTM D3418) conditioning->dsc analysis 7. Data Acquisition & Analysis torsion->analysis brittleness->analysis dsc->analysis end 8. Reporting & Comparison analysis->end

Caption: General experimental workflow for testing low-temperature flexibility.

Experimental Protocols

Protocol 1: Sample Preparation

Objective: To prepare standardized polymer test specimens with varying concentrations of this compound. This example uses PVC as the base polymer.

Materials:

  • PVC Resin (e.g., K-value 67)

  • This compound (DOA)

  • Thermal Stabilizer (e.g., Ca/Zn stearate)

  • Lubricants (optional)

Equipment:

  • Analytical Balance

  • Two-roll mill with heating capabilities

  • Hydraulic press with heated platens

  • Molding frame (e.g., 150 x 150 x 2 mm)

  • Specimen cutting dies (as per ASTM/ISO standards)

Procedure:

  • Formulation: Prepare formulations by dry blending PVC resin and stabilizer. Create separate blends with varying levels of DOA (e.g., 0, 10, 20, 30, 40 parts per hundred resin - phr).

  • Milling: Set the two-roll mill temperature to approximately 160-170°C. Add the dry blend to the mill and allow it to flux until a homogenous molten sheet is formed.

  • Sheeting: Continue milling for 5-10 minutes to ensure uniform distribution of the DOA plasticizer.

  • Molding: Cut the milled sheet into pieces and place them into the molding frame situated between two polished plates.

  • Pressing: Place the assembly in the hydraulic press preheated to 170-180°C. Apply low pressure initially to allow the material to flow, then increase to high pressure (e.g., 10 MPa) for 5-10 minutes.

  • Cooling: Cool the mold under pressure to approximately 30-40°C before removing the plaque.

  • Specimen Cutting: Use standard dies to cut the required test specimens from the molded plaque.

  • Conditioning: Condition all test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as specified in ASTM D618.

Protocol 2: Torsional Stiffness Test (Clash-Berg Method)

This protocol is adapted from ASTM D1043 - Standard Test Method for Stiffness Properties of Plastics as a Function of Temperature by Means of a Torsion Test .

Objective: To determine the apparent modulus of rigidity of the plasticized samples over a range of low temperatures.

Equipment:

  • Torsional Stiffness Tester (Gehman-type apparatus)

  • Low-temperature chamber capable of controlled cooling.

Procedure:

  • Setup: Mount a conditioned test specimen in the torsion apparatus.

  • Initial Reading: Record the angular deflection at room temperature (23°C) after applying the specified torque for 5 seconds.

  • Cooling: Lower the temperature of the chamber to the lowest desired test temperature (e.g., -70°C) and allow the specimen to thermally equilibrate for at least 10 minutes.

  • Measurement: Apply the same torque for 5 seconds and record the angular deflection.

  • Incremental Heating: Increase the temperature in uniform increments (e.g., 5°C). At each increment, allow the specimen to equilibrate for a few minutes.

  • Data Collection: Repeat the torque application and deflection measurement at each temperature increment until the material becomes too soft to provide a meaningful reading.

  • Calculation: Calculate the apparent modulus of rigidity (G) in Pascals (Pa) for each temperature using the formula provided in the ASTM D1043 standard. The temperature at which the modulus reaches a specific value (e.g., 310 MPa) is often used as a benchmark for low-temperature flexibility.

Protocol 3: Brittleness Temperature Test

This protocol is based on ASTM D2137 - Standard Test Methods for Rubber Property—Brittleness Point of Flexible Polymers and Coated Fabrics .

Objective: To determine the temperature at which 50% of the test specimens exhibit brittle failure under specified impact conditions.

Equipment:

  • Brittleness Temperature Tester

  • Low-temperature chamber

Procedure:

  • Setup: Clamp the conditioned specimens into the specimen holder in the test apparatus.

  • Cooling: Lower the temperature of the chamber to a point estimated to be near the brittleness temperature.

  • Impact: After thermal equilibrium is reached, release the striking arm, which impacts the specimens at a specified velocity.

  • Inspection: Examine each specimen for failure (any crack, hole, or complete break).

  • Temperature Adjustment:

    • If all specimens fail, raise the temperature by 10°C.

    • If no specimens fail, lower the temperature by 10°C.

    • If some specimens fail, adjust the temperature in smaller increments (e.g., 2°C or 5°C).

  • Determination: Continue testing at different temperatures until the temperature that causes failure in 50% of the specimens is determined. This is reported as the brittleness temperature.

Data Presentation

The effectiveness of this compound as a low-temperature plasticizer can be summarized in clear, quantitative terms. The following tables present illustrative data based on typical results for plasticized PVC.

Table 1: Effect of DOA Concentration on Glass Transition and Brittleness Temperature

DOA Concentration (phr)Glass Transition Temp. (Tg) (°C)Brittleness Temperature (°C)
0 (Control)82.0-5
1055.4-15
2030.1-28
3012.5-42
40-5.8-55

Table 2: Apparent Modulus of Rigidity (Torsional Stiffness) vs. Temperature

Temperature (°C)0 phr DOA (MPa)20 phr DOA (MPa)40 phr DOA (MPa)
01800450150
-102500800280
-2032001500550
-30-2600980
-40-35001800
-50--2900

Discussion of Results

The data clearly demonstrates the efficacy of this compound in improving the low-temperature flexibility of PVC. As shown in Table 1, increasing the concentration of DOA significantly lowers both the glass transition temperature (Tg) and the brittleness temperature. A lower Tg indicates that the polymer transitions from a glassy, rigid state to a more rubbery, flexible state at a lower temperature. The brittleness temperature data corroborates this, showing that samples with higher DOA content can withstand impact at much lower temperatures without fracturing.

Table 2 shows that at any given sub-ambient temperature, the torsional stiffness (apparent modulus of rigidity) is substantially lower for samples containing DOA. This lower modulus signifies a more flexible material. The control sample without DOA becomes extremely rigid (high modulus) even at 0°C, while the sample with 40 phr of DOA maintains a much lower modulus even at -50°C, highlighting its superior performance in cold environments.

Quantitative Analysis of Dioleyl Adipate in Polymer Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dioleyl adipate (DOA) is a diester of oleyl alcohol and adipic acid, commonly utilized as a plasticizer in various polymer matrices to enhance flexibility, durability, and processability. Its applications are prevalent in materials such as polyvinyl chloride (PVC), polylactic acid (PLA), and other polymers used in food packaging, medical devices, and consumer goods. The potential for migration of DOA from the polymer matrix into contacting substances necessitates accurate and reliable quantitative analysis for quality control, regulatory compliance, and safety assessment.

This document provides detailed application notes and experimental protocols for the quantitative determination of this compound in polymer matrices, tailored for researchers, scientists, and professionals in drug development and materials science. The methodologies described herein focus on widely accepted analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Analytical Methodologies

The quantification of this compound in polymeric materials typically involves a multi-step process: extraction of the analyte from the polymer matrix, followed by chromatographic separation and detection. The choice of analytical technique often depends on the polymer matrix, the required sensitivity, and the available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for the analysis of semi-volatile compounds like DOA. Following extraction, the sample is introduced into the GC system, where DOA is separated from other components based on its boiling point and affinity for the stationary phase. The mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio of fragmented ions.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC is a versatile technique suitable for the analysis of a wide range of non-volatile and thermally labile compounds. For DOA analysis, a reverse-phase HPLC system is typically employed. The separation is based on the partitioning of DOA between the mobile phase and the stationary phase. Detection is achieved by monitoring the UV absorbance of the analyte at a specific wavelength.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in PVC using GC-MS

This protocol details the steps for the quantification of DOA in a polyvinyl chloride (PVC) matrix using Gas Chromatography-Mass Spectrometry.

1. Sample Preparation (Solvent Extraction):

  • Weigh approximately 1 gram of the polymer sample into a 50 mL flask.

  • Add 20 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of n-hexane and acetone).

  • Perform extraction using one of the following methods:

    • Soxhlet Extraction: Extract for 6-8 hours.

    • Ultrasonic Extraction: Sonicate for 30 minutes at room temperature.

  • After extraction, filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for DOA (e.g., m/z 149, 167, 279).

3. Calibration:

  • Prepare a series of standard solutions of this compound in the chosen solvent at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Inject each standard solution into the GC-MS system and record the peak area for the target ions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the concentration of DOA in the sample extract by comparing its peak area to the calibration curve.

Protocol 2: Quantitative Analysis of this compound in PLA using HPLC-UV

This protocol outlines the procedure for quantifying DOA in a polylactic acid (PLA) matrix using High-Performance Liquid Chromatography with UV detection.

1. Sample Preparation (Dissolution-Precipitation):

  • Weigh approximately 0.5 grams of the polymer sample into a glass vial.

  • Dissolve the sample in 5 mL of a suitable solvent that dissolves PLA but in which DOA is soluble (e.g., dichloromethane).

  • Add a precipitating solvent (e.g., methanol or ethanol) dropwise to precipitate the polymer while keeping the DOA in solution.

  • Centrifuge the mixture to separate the precipitated polymer.

  • Carefully transfer the supernatant containing the DOA to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

  • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: UV-Vis Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

3. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 10 µg/mL to 200 µg/mL.

  • Inject each standard solution into the HPLC system and record the peak area at 210 nm.

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of DOA in the sample extract by comparing its peak area to the calibration curve.

Data Presentation

The following tables summarize typical performance characteristics for the quantitative analysis of this compound using the described methods. Note: These values are illustrative and may vary depending on the specific instrumentation, polymer matrix, and experimental conditions. Method validation is required for accurate quantification.

Table 1: GC-MS Method Performance Characteristics

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Recovery85 - 105%
Precision (%RSD)< 10%

Table 2: HPLC-UV Method Performance Characteristics

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)1 - 5 µg/mL
Limit of Quantification (LOQ)5 - 15 µg/mL
Recovery90 - 110%
Precision (%RSD)< 15%

Visualizations

The following diagrams illustrate the experimental workflows for the quantitative analysis of this compound in polymer matrices.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_quantification Data Analysis Sample Polymer Sample Extraction Extraction of DOA (e.g., Solvent Extraction) Sample->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation & Reconstitution Filtration->Concentration Chromatography Chromatographic Separation (GC or HPLC) Concentration->Chromatography Detection Detection (MS or UV) Chromatography->Detection Quantification Quantification of DOA Detection->Quantification Calibration Calibration Curve Calibration->Quantification G cluster_gcms GC-MS Workflow Sample PVC Sample Solvent_Extraction Solvent Extraction (e.g., Dichloromethane) Sample->Solvent_Extraction Filtration 0.45 µm PTFE Filter Solvent_Extraction->Filtration GC_Injection GC Injection (1 µL) Filtration->GC_Injection GC_Separation HP-5ms Column Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection (SIM) GC_Separation->MS_Detection Quantification Quantification vs. Calibration Curve MS_Detection->Quantification G cluster_hplc HPLC-UV Workflow Sample PLA Sample Dissolution Dissolution in Dichloromethane Sample->Dissolution Precipitation Precipitation with Methanol Dissolution->Precipitation Centrifugation Centrifugation & Supernatant Collection Precipitation->Centrifugation Reconstitution Evaporation & Reconstitution in Mobile Phase Centrifugation->Reconstitution HPLC_Injection HPLC Injection (10 µL) Reconstitution->HPLC_Injection HPLC_Separation C18 Column Separation HPLC_Injection->HPLC_Separation UV_Detection UV Detection (210 nm) HPLC_Separation->UV_Detection Quantification Quantification vs. Calibration Curve UV_Detection->Quantification

Application Notes and Protocols for the Synthesis of Dioctyl Adipate Using a Magnetic Nanometer-Sized Solid Superacid Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of dioctyl adipate (DOA), a widely used plasticizer, employing a highly efficient and reusable magnetic nanometer-sized solid superacid catalyst (SO₄²⁻/Fe₃O₄-ZrO₂). This method offers significant advantages over traditional homogeneous catalysis, including ease of catalyst separation, reduced environmental impact, and high product yields.

Introduction

Dioctyl adipate is a key industrial chemical, primarily utilized as a plasticizer in PVC and other polymers to enhance flexibility and durability. Traditional synthesis methods often rely on corrosive and difficult-to-remove homogeneous acid catalysts. The use of a magnetic solid superacid, SO₄²⁻/Fe₃O₄-ZrO₂, presents a green and efficient alternative. The catalyst's magnetic core allows for simple recovery using an external magnetic field, enabling straightforward reuse and minimizing product contamination. The solid superacid nature of the sulfated zirconia shell provides high catalytic activity for the esterification reaction.

Data Presentation

The performance of the SO₄²⁻/Fe₃O₄-ZrO₂ catalyst in the synthesis of dioctyl adipate and its key physicochemical properties are summarized in the tables below.

Table 1: Physicochemical Properties of the SO₄²⁻/Fe₃O₄-ZrO₂ Catalyst

ParameterValueReference
Surface Area (BET) 89 - 134 m²/g[1]
Pore Volume 0.08 - 0.18 cm³/g[1]
Average Pore Size 5 - 10 nm[2]
Total Acidity 1.06 - 10.75 mmol/g[3]
Crystallite Size (ZrO₂) 8 - 10 nm[4][5]
Magnetic Saturation ~52.7 emu/g[6]

Note: The data presented are typical values for similar sulfated zirconia-based magnetic catalysts, as specific characterization data for the exact catalyst used in the primary DOA synthesis study was not fully available.

Table 2: Optimal Reaction Conditions and Performance in Dioctyl Adipate Synthesis [7][8]

ParameterOptimal Value
Reaction Temperature 155°C
Reaction Time 2 hours
Molar Ratio (n-octyl alcohol : adipic acid) 3.2 : 1
Catalyst Dosage 1.5% (based on total mass of reactants)
Adipic Acid Conversion 99.4%
Catalyst Recycle Rate 93.8%

Experimental Protocols

The following sections provide detailed methodologies for the preparation of the magnetic catalyst and the subsequent synthesis of dioctyl adipate.

Preparation of SO₄²⁻/Fe₃O₄-ZrO₂ Magnetic Nanometer-Sized Solid Superacid Catalyst

This protocol is a synthesized procedure based on common methods for preparing core-shell magnetic solid acids.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide solution (25-28%)

  • Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)

  • Sulfuric acid (H₂SO₄) or Ammonium sulfate ((NH₄)₂SO₄)

  • Deionized water

  • Ethanol

Procedure:

  • Synthesis of Fe₃O₄ Nanoparticles (Co-precipitation Method):

    • Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O (molar ratio 2:1) in deionized water under a nitrogen atmosphere with vigorous stirring.

    • Heat the solution to 80-90°C.

    • Slowly add ammonium hydroxide solution dropwise until the pH reaches 10-11, resulting in the formation of a black precipitate.

    • Continue stirring for 1-2 hours at 80-90°C.

    • Cool the mixture to room temperature.

    • Separate the black Fe₃O₄ nanoparticles using a strong external magnet and decant the supernatant.

    • Wash the nanoparticles repeatedly with deionized water and ethanol until the washings are neutral.

    • Dry the Fe₃O₄ nanoparticles in a vacuum oven at 60-80°C.

  • Coating with Zirconia (Sol-Gel Method):

    • Disperse the dried Fe₃O₄ nanoparticles in a mixture of ethanol and deionized water through ultrasonication.

    • Prepare a solution of ZrOCl₂·8H₂O in deionized water.

    • Slowly add the zirconium precursor solution to the Fe₃O₄ suspension under vigorous stirring.

    • Add ammonium hydroxide solution dropwise to induce the hydrolysis and precipitation of zirconium hydroxide (Zr(OH)₄) onto the surface of the Fe₃O₄ nanoparticles, maintaining a pH of 9-10.

    • Continue stirring for several hours to ensure uniform coating.

    • Separate the Fe₃O₄@Zr(OH)₄ core-shell nanoparticles using a magnet.

    • Wash the nanoparticles with deionized water and ethanol to remove residual ions.

    • Dry the coated nanoparticles.

  • Sulfation and Calcination:

    • Immerse the dried Fe₃O₄@Zr(OH)₄ nanoparticles in a solution of sulfuric acid or ammonium sulfate for several hours.[9]

    • Separate the nanoparticles and dry them to remove the solvent.

    • Calcine the sulfated nanoparticles in a furnace at a temperature range of 500-650°C for 2-4 hours to form the final SO₄²⁻/Fe₃O₄-ZrO₂ solid superacid catalyst.[9]

Synthesis of Dioctyl Adipate

Materials:

  • Adipic acid

  • n-Octyl alcohol

  • SO₄²⁻/Fe₃O₄-ZrO₂ catalyst

  • Toluene (optional, as a water-entraining agent)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a Dean-Stark trap

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Vacuum source

Procedure:

  • Reaction Setup:

    • Set up the reaction apparatus consisting of a three-necked flask equipped with a mechanical stirrer, a reflux condenser connected to a Dean-Stark trap, and a thermometer.

  • Charging Reactants:

    • Charge the flask with adipic acid and n-octyl alcohol in a molar ratio of 1:3.2.[7][8]

    • Add the SO₄²⁻/Fe₃O₄-ZrO₂ catalyst at a dosage of 1.5% of the total mass of the reactants.[7][8]

  • Esterification Reaction:

    • Begin stirring the mixture and heat it to 155°C.[7][8]

    • Apply a negative pressure (vacuum) to facilitate the removal of water, which is a byproduct of the esterification reaction.

    • Collect the water in the Dean-Stark trap.

    • Maintain the reaction at 155°C for 2 hours.[7][8]

  • Product Recovery and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the magnetic catalyst from the reaction mixture using a strong external magnet.

    • Wash the recovered catalyst with a suitable solvent (e.g., ethanol or acetone) and dry it for reuse.

    • The crude dioctyl adipate can be purified by vacuum distillation to remove any unreacted starting materials and byproducts.

Mandatory Visualizations

Experimental Workflow

G cluster_catalyst_prep Catalyst Preparation (SO₄²⁻/Fe₃O₄-ZrO₂) cluster_doa_synth Dioctyl Adipate Synthesis Fe3O4_synth Fe₃O₄ Nanoparticle Synthesis (Co-precipitation) ZrO2_coating Zirconia Coating (Sol-Gel) Fe3O4_synth->ZrO2_coating Sulfation Sulfation ZrO2_coating->Sulfation Calcination Calcination Sulfation->Calcination Reactants Charge Reactants (Adipic Acid, n-Octyl Alcohol, Catalyst) Calcination->Reactants Reaction Esterification Reaction (155°C, 2h, Vacuum) Reactants->Reaction Catalyst_sep Catalyst Separation (Magnetic) Reaction->Catalyst_sep Purification Product Purification (Vacuum Distillation) Catalyst_sep->Purification Catalyst_reuse Catalyst Reuse Catalyst_sep->Catalyst_reuse

Caption: Workflow for the synthesis of dioctyl adipate using a magnetic solid superacid catalyst.

Catalytic Mechanism: Fischer Esterification

G Adipic_Acid Adipic Acid (R-COOH) Protonated_Acid Protonated Carboxylic Acid Adipic_Acid->Protonated_Acid + H⁺ Octanol n-Octyl Alcohol (R'-OH) Catalyst Catalyst (H⁺) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O DOA Dioctyl Adipate (R-COOR') Protonated_Ester->DOA - H⁺ Water Water (H₂O)

Caption: General mechanism for the acid-catalyzed Fischer esterification of adipic acid.

References

Application of Dioleyl Adipate in Synthetic Lubricants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dioleyl adipate is an ester-based synthetic lubricant that is increasingly utilized in formulations where high performance, biodegradability, and thermal stability are critical. As a diester of oleyl alcohol and adipic acid, it offers excellent lubricity, a high viscosity index, and a low pour point, making it suitable for a wide range of applications, including as a base oil or an additive in metalworking fluids, cutting oils, and certain automotive lubricants. Its biodegradable nature also makes it an environmentally friendlier alternative to traditional mineral oil-based lubricants.

These application notes provide a comprehensive overview of the use of this compound in synthetic lubricants, detailing its key performance characteristics and standardized experimental protocols for its evaluation. This document is intended for researchers, scientists, and formulation chemists in the field of lubricant technology and development.

Key Performance Characteristics and Data Presentation

Table 1: Typical Properties of this compound as a Lubricant Base Stock

PropertyTest MethodTypical Values/UnitsSignificance in Lubricant Performance
Kinematic Viscosity @ 40°CASTM D445Data not availableInfluences fluid flow and film formation at operating temperatures.
Kinematic Viscosity @ 100°CASTM D445Data not availableCritical for high-temperature applications; indicates viscosity loss.
Viscosity Index (VI)ASTM D2270Data not availableMeasures the change in viscosity with temperature; a higher VI is desirable.
Pour PointASTM D97Data not availableThe lowest temperature at which the oil will flow; crucial for cold-start performance.
Flash PointASTM D92Data not availableThe lowest temperature at which vapors will ignite; a key safety parameter.
Oxidative Stability (RBOT)ASTM D2272Data not availableIndicates resistance to thermal and oxidative breakdown; longer times are better.
Wear Scar Diameter (4-Ball)ASTM D4172Data not availableMeasures the anti-wear properties of the lubricant under load.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for evaluating the performance of this compound in synthetic lubricants.

Measurement of Kinematic Viscosity and Viscosity Index
  • Protocol: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.

    • Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.

    • Procedure:

      • The viscometer is charged with a sample of this compound.

      • The viscometer is placed in a constant temperature bath set to 40°C until the sample reaches thermal equilibrium.

      • The time taken for the liquid to flow between two marked points under gravity is measured.

      • The kinematic viscosity is calculated by multiplying the flow time by the viscometer calibration constant.

      • The procedure is repeated at 100°C.

    • Calculation of Viscosity Index: The Viscosity Index (VI) is calculated from the kinematic viscosities at 40°C and 100°C using the procedure outlined in ASTM D2270.

Determination of Pour Point
  • Protocol: ASTM D97 - Standard Test Method for Pour Point of Petroleum Products.

    • Apparatus: Test jar, thermometer, cooling bath.

    • Procedure:

      • The this compound sample is heated and then cooled at a specified rate.

      • The sample is examined at intervals of 3°C for flow characteristics.

      • The pour point is the lowest temperature at which movement of the oil is observed.

Evaluation of Oxidative Stability
  • Protocol: ASTM D2272 - Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RBOT).

    • Apparatus: Rotating pressure vessel, oxygen supply, pressure gauge, heating bath.

    • Procedure:

      • A sample of this compound, water, and a copper catalyst coil are placed in the pressure vessel.

      • The vessel is pressurized with oxygen and placed in a heating bath at a specified temperature.

      • The vessel is rotated, and the pressure is monitored.

      • The test is complete when the pressure drops by a specified amount from the maximum pressure. The time taken to reach this point is the oxidation stability in minutes.

Assessment of Anti-Wear Properties
  • Protocol: ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).

    • Apparatus: Four-ball wear tester.

    • Procedure:

      • Three steel balls are clamped together and covered with the this compound sample.

      • A fourth ball is rotated against the three stationary balls under a specified load, speed, and temperature for a set duration.

      • After the test, the wear scars on the three stationary balls are measured under a microscope.

      • The average wear scar diameter is reported in millimeters.

Experimental Workflow and Signaling Pathways

The logical workflow for evaluating this compound as a synthetic lubricant base oil is depicted below. This workflow starts with the initial characterization of the neat ester and progresses through formulation and performance testing.

G cluster_0 Phase 1: Base Oil Characterization cluster_1 Phase 2: Lubricant Formulation cluster_2 Phase 3: Performance Testing cluster_3 Phase 4: Data Analysis and Reporting A This compound Sample B Physicochemical Analysis (ASTM D445, D97, D2270) A->B C Additive Package Selection (e.g., Antioxidants, Anti-wear agents) B->C D Blending and Homogenization C->D E Oxidative Stability Testing (ASTM D2272) D->E F Tribological Testing (ASTM D4172) D->F G Performance Evaluation E->G F->G H Data Compilation and Analysis G->H I Final Report and Application Notes H->I

Caption: Experimental workflow for evaluating this compound in synthetic lubricants.

In the context of lubricant performance, a "signaling pathway" can be conceptualized as the logical relationship between the lubricant's composition and its functional output.

G cluster_0 Composition cluster_1 Physicochemical Properties cluster_2 Performance Outcome A This compound (Base Stock) C Viscosity & VI A->C E Reduced Friction & Wear A->E Inherent Lubricity B Additives (Antioxidants, Anti-wear, etc.) D Oxidative Stability B->D C->E F Extended Lubricant Life D->F

Troubleshooting & Optimization

Technical Support Center: Dioleyl Adipate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dioleyl adipate and improving its yield.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield - Suboptimal Reaction Temperature: The temperature may be too low for the chosen catalyst system, leading to slow reaction rates. Conversely, excessively high temperatures can cause degradation of reactants or products.[1] - Incorrect Molar Ratio of Reactants: An inappropriate ratio of oleyl alcohol to adipic acid can limit the conversion of the limiting reagent.[1][2] - Inefficient Water Removal: The accumulation of water, a byproduct of esterification, can shift the reaction equilibrium back towards the reactants, thus reducing the yield.[3][4] - Catalyst Inactivity or Insufficient Amount: The catalyst may be deactivated, or the amount used may be insufficient to drive the reaction to completion.[2][5]- Optimize Temperature: For enzymatic catalysis (e.g., Candida antarctica lipase B), a temperature of around 50-60°C is often optimal.[1] For chemical catalysts like solid superacids, higher temperatures (e.g., 155°C) may be necessary.[2] - Adjust Molar Ratio: An excess of the alcohol is commonly used to drive the reaction forward. A molar ratio of alcohol to acid of 3.2:1 to 4:1 has been shown to be effective.[1][2] - Implement Water Removal: Conduct the reaction under reduced pressure or use a water-carrying agent to continuously remove water from the reaction mixture.[1][4] - Verify Catalyst Activity and Loading: Ensure the catalyst is active and use an appropriate loading. For instance, a catalyst dosage of 1.5% (based on total reactant mass) has been used for solid superacid catalysts.[2] For enzymatic reactions, an enzyme amount of 2.5% w/w can be effective.
Product Contamination / Side Reactions - High Reaction Temperature: Elevated temperatures can lead to the formation of undesirable byproducts such as olefins or ethers from alcohol degradation. - Catalyst-Induced Side Reactions: Some catalysts, particularly strong mineral acids, can promote side reactions, leading to impurities.- Lower Reaction Temperature: Employing milder reaction conditions, such as those used in enzymatic synthesis (around 50-70°C), can minimize the formation of degradation products.[1] - Select a Milder Catalyst: Consider using more selective catalysts like lipases or certain solid acid catalysts that are less prone to inducing side reactions.[2]
Difficulty in Product Isolation and Purification - Homogeneous Catalyst: The use of homogeneous catalysts like sulfuric acid can complicate the purification process, often requiring neutralization and washing steps that can lead to product loss.[2][6] - Complex Reaction Mixture: The presence of unreacted starting materials, byproducts, and catalyst residues can make purification challenging.- Utilize a Heterogeneous Catalyst: Employing a solid catalyst, such as a magnetic solid superacid or an immobilized enzyme, allows for easy separation from the reaction mixture by filtration or magnetic separation.[2] - Optimize Reaction Conditions for High Conversion: Driving the reaction to near completion minimizes the amount of unreacted starting materials, simplifying the purification process. - Post-Reaction Treatment: After the reaction, washing with a saturated sodium bicarbonate solution and brine, followed by distillation under reduced pressure, can effectively purify the product.[6]
Catalyst Deactivation and Reusability Issues - Water Poisoning: Some catalysts, like butyl titanate, are sensitive to water and can easily decompose, losing their activity.[5] - Leaching of Active Sites: The active components of the catalyst may leach into the reaction mixture, reducing its reusability.- Control Water Content: For water-sensitive catalysts, ensure all reactants and equipment are dry before starting the reaction. Staged addition of the catalyst during the reaction can also help mitigate deactivation.[5] - Choose a Stable Catalyst: Ionic liquids and certain solid acid catalysts have demonstrated good reusability over multiple reaction cycles without significant loss of activity.[1]

Frequently Asked Questions (FAQs)

1. What are the key parameters to control for maximizing the yield of this compound?

To maximize the yield, it is crucial to optimize the following parameters:

  • Reaction Temperature: The optimal temperature depends on the catalyst used. For enzymatic synthesis, temperatures are generally milder (50-80°C), while chemical catalysts may require higher temperatures (up to 160°C).[1][2]

  • Molar Ratio of Reactants: Using an excess of oleyl alcohol (e.g., a 3:1 to 4:1 molar ratio of alcohol to adipic acid) can significantly improve the yield by shifting the equilibrium towards product formation.[1][2]

  • Catalyst Selection and Concentration: The choice of catalyst is critical. Both enzymatic catalysts like Candida antarctica lipase B and chemical catalysts such as solid superacids have been shown to give high yields.[1][2] The catalyst concentration should also be optimized.

  • Water Removal: Continuous removal of water, a byproduct of the esterification, is essential to drive the reaction to completion. This can be achieved by applying a vacuum or using a Dean-Stark apparatus.[1][3]

2. What are the advantages of using an enzymatic catalyst over a chemical catalyst?

Enzymatic catalysts, such as lipases, offer several advantages:

  • Milder Reaction Conditions: They typically operate at lower temperatures, which helps to prevent the degradation of reactants and products and reduces energy consumption.[3]

  • High Selectivity: Enzymes are highly selective, which minimizes the formation of byproducts and simplifies the purification process.

  • Environmental Friendliness: Enzymatic processes are generally considered "greener" as they avoid the use of corrosive and hazardous chemical catalysts.[7]

3. How can the catalyst be recycled and reused?

The reusability of the catalyst depends on its nature:

  • Heterogeneous Catalysts: Solid catalysts, including immobilized enzymes and solid acids, can be easily recovered from the reaction mixture by filtration or, in the case of magnetic catalysts, by using a magnet.[2] They can often be reused for multiple cycles after washing and drying.[1]

  • Ionic Liquids: Certain ionic liquids used as catalysts form a separate phase from the product, allowing for simple separation and recycling.[1]

4. What are common side reactions in this compound synthesis and how can they be minimized?

A common side reaction is the dehydration of the alcohol to form ethers or olefins, which is more prevalent at high temperatures.[3] To minimize these side reactions, it is recommended to:

  • Use milder reaction temperatures, for example, by employing an enzymatic catalyst.

  • Choose a catalyst with high selectivity for the esterification reaction.

Data Summary

Table 1: Comparison of Different Catalytic Systems for Adipate Ester Synthesis

CatalystReactantsTemperature (°C)Molar Ratio (Alcohol:Acid)Reaction TimeYield (%)Reference
Candida antarctica lipase BAdipic acid, Oleyl alcohol60-438 min95.5[8]
Candida antarctica lipase BAdipic acid, 2-ethylhexan-1-ol50-180 min~100[1][3]
Magnetic solid superacid (SO₄²⁻/Fe₃O₄-ZrO₂)Adipic acid, n-octyl alcohol1553.2:12 h99.4[2]
Ionic LiquidAdipic acid, 2-ethylhexan-1-ol804:1-99[1]
Titanium adipateDimethyl adipate, Isooctanol1172.55:1-94.23[9]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Immobilized Candida antarctica Lipase B

This protocol is based on the optimized conditions for lipase-catalyzed synthesis of adipate esters in a solvent-free system.[8]

  • Reactant Preparation: In a stirred-tank reactor, add adipic acid and oleyl alcohol.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (e.g., Novozym 435) at a concentration of 2.5% (w/w) based on the total mass of the reactants.

  • Reaction Conditions:

    • Set the reaction temperature to 60°C.

    • Maintain an agitation speed of 500 rpm.

    • If possible, apply a vacuum to remove the water produced during the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing the acid value or by using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Product Isolation: Once the reaction reaches the desired conversion (e.g., after approximately 438 minutes for a similar system), stop the reaction and separate the immobilized enzyme from the product mixture by filtration.

  • Purification: The resulting this compound can be further purified if necessary, for example, by vacuum distillation to remove any unreacted starting materials.

Protocol 2: Chemical Synthesis of this compound using a Magnetic Solid Superacid Catalyst

This protocol is adapted from the synthesis of dioctyl adipate using a magnetic solid superacid.[2]

  • Catalyst Preparation: Prepare the magnetic nanometer-sized solid superacid catalyst (SO₄²⁻/Fe₃O₄-ZrO₂) as described in the literature.

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a condenser, add adipic acid and oleyl alcohol in a molar ratio of 1:3.2.

  • Catalyst Addition: Add the solid superacid catalyst at a dosage of 1.5% based on the total mass of the reactants.

  • Reaction Conditions:

    • Heat the reaction mixture to 155°C.

    • Apply negative pressure to facilitate the removal of water.

  • Reaction Monitoring: Monitor the reaction progress by analyzing the conversion of adipic acid.

  • Catalyst Recovery: After the reaction is complete (e.g., after 2 hours), cool the mixture and separate the magnetic catalyst using an external magnet.

  • Product Purification: The crude product can be purified by washing with a sodium bicarbonate solution to remove any remaining acidic catalyst and then by vacuum distillation to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_products Products Adipic_Acid Adipic Acid HOOC-(CH2)4-COOH Dioleyl_Adipate This compound Adipic_Acid->Dioleyl_Adipate + 2 equivalents Oleyl_Alcohol Oleyl Alcohol CH3(CH2)7CH=CH(CH2)8OH Oleyl_Alcohol->Dioleyl_Adipate Water Water H2O Dioleyl_Adipate->Water + 2 H2O

Caption: Chemical equation for the synthesis of this compound.

Experimental_Workflow cluster_enzymatic Enzymatic Synthesis Workflow cluster_chemical Chemical Synthesis Workflow E_Start Mix Adipic Acid, Oleyl Alcohol, and Lipase E_Reaction React at 60°C with Agitation E_Start->E_Reaction E_Separation Filter to Remove Immobilized Enzyme E_Reaction->E_Separation E_Purification Vacuum Distillation (Optional) E_Separation->E_Purification E_Product Pure this compound E_Purification->E_Product C_Start Mix Adipic Acid, Oleyl Alcohol, and Solid Acid Catalyst C_Reaction React at 155°C under Vacuum C_Start->C_Reaction C_Separation Magnetic Separation of Catalyst C_Reaction->C_Separation C_Purification Wash and Vacuum Distill C_Separation->C_Purification C_Product Pure this compound C_Purification->C_Product

Caption: Comparison of enzymatic and chemical synthesis workflows.

References

Preventing decomposition of Dioleyl adipate during processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Dioleyl Adipate during processing.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for this compound decomposition during processing?

A1: this compound primarily degrades through three main pathways during processing:

  • Thermal Decomposition: At elevated temperatures, the ester bonds can undergo scission, leading to the formation of smaller molecules, including olefins, carbon dioxide, and cyclic ketones. Aliphatic polyesters generally start to degrade around 275°C.

  • Hydrolysis: The presence of water, especially at acidic or basic pH and high temperatures, can lead to the hydrolysis of the ester linkages, forming adipic acid and oleyl alcohol. The rate of hydrolysis is dependent on both pH and temperature.

  • Oxidation: The unsaturated oleyl chains in this compound are susceptible to oxidation, especially at high temperatures and in the presence of oxygen. This can lead to the formation of hydroperoxides, aldehydes, ketones, and carboxylic acids, which can cause discoloration (yellowing) and changes in viscosity. The thermal-oxidation of a similar ester, dioctyl adipate, at 200°C resulted in a significant increase in the total acid number due to the formation of carboxylic acids.

Q2: What are the common signs of this compound decomposition?

A2: Common indicators of decomposition include:

  • Discoloration: Yellowing or browning of the material is a frequent sign of oxidative and thermal degradation.

  • Changes in Viscosity: Decomposition can lead to either a decrease in viscosity due to chain scission or an increase due to polymerization reactions of degradation products.

  • Odor Formation: The generation of volatile organic compounds during decomposition can result in the development of unpleasant odors.

  • Increase in Acid Value: The formation of carboxylic acids through hydrolysis or oxidation will increase the acid value of the material.

Q3: How can I prevent the decomposition of this compound during processing?

A3: To minimize decomposition, consider the following preventative measures:

  • Temperature Control: Process this compound at the lowest possible temperature that still allows for effective processing. The thermal degradation of aliphatic polyesters can start at temperatures as low as 275°C.

  • Atmosphere Control: Whenever possible, process under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Purging reaction solutions with an inert gas can prevent air oxidation.

  • Moisture Control: Ensure all starting materials and equipment are dry to prevent hydrolysis.

  • pH Control: Maintain a neutral pH to minimize acid- or base-catalyzed hydrolysis.

  • Use of Stabilizers: Incorporate appropriate antioxidants and thermal stabilizers to inhibit oxidative and thermal degradation pathways.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Yellowing/Discoloration Oxidative degradation due to high processing temperatures or exposure to air.- Lower the processing temperature.- Process under an inert atmosphere (e.g., nitrogen).- Add an appropriate antioxidant (e.g., hindered phenols, phosphites).
Decrease in Viscosity Thermal decomposition leading to chain scission of the ester.- Reduce the processing temperature and/or residence time.- Ensure uniform heating to avoid localized hot spots.
Increase in Viscosity Polymerization of degradation products from oxidation or thermal decomposition.- Lower the processing temperature.- Process under an inert atmosphere to prevent oxidative polymerization.- Use a chain-stopper or a more effective antioxidant.
Increase in Acid Value Hydrolysis due to the presence of water, or oxidation.- Ensure all components and equipment are thoroughly dried before processing.- Maintain a neutral pH.- Process under an inert atmosphere to prevent oxidative formation of acidic species.
Unpleasant Odor Formation of volatile decomposition products (e.g., aldehydes, ketones).- Lower the processing temperature.- Process under an inert atmosphere.- Use a vacuum during the final stages of processing to remove volatile byproducts.

Experimental Protocols

Monitoring Decomposition using Fourier Transform Infrared (FTIR) Spectroscopy

This protocol describes how to monitor the hydrolysis of this compound by observing changes in the carbonyl (C=O) stretching region.

Methodology:

  • Sample Preparation: No specific sample preparation is typically required for liquid this compound when using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with a horizontal ATR accessory with a ZnSe or diamond crystal.

    • Set the scanning range from 4000 to 650 cm⁻¹.

    • Set the spectral resolution to 4 cm⁻¹.

    • Co-add 32 or 64 scans to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of the this compound sample onto the ATR crystal, ensuring it completely covers the crystal surface.

    • Record the sample spectrum.

  • Data Analysis:

    • The characteristic ester carbonyl (C=O) peak for this compound will appear around 1740-1735 cm⁻¹.

    • Upon hydrolysis, a new peak corresponding to the carboxylic acid carbonyl (C=O) of adipic acid will appear around 1710-1700 cm⁻¹. The formation of carboxylate salts during hydrolysis can also lead to a band around 1570 cm⁻¹.

    • Monitor the increase in the intensity of the carboxylic acid peak relative to the ester peak to quantify the extent of hydrolysis.

Analysis of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the identification of volatile and semi-volatile decomposition products of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve a known amount of the processed this compound in a suitable solvent (e.g., dichloromethane or hexane).

    • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analytes of interest.

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

      • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis. Set the injector temperature to 250-280°C.

      • Oven Temperature Program: A typical program might be:

        • Initial temperature: 50-80°C, hold for 2 minutes.

        • Ramp: 10°C/minute to 280-300°C.

        • Final hold: 10-20 minutes.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 550.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Acquisition and Analysis:

    • Inject the prepared sample into the GC-MS.

    • Identify the decomposition products by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

    • Commonly observed degradation products for similar esters include smaller esters, carboxylic acids, and various oxidation products.

Visualizations

DecompositionPathways cluster_thermal Thermal Stress cluster_hydrolytic Water, Acid/Base cluster_oxidative Oxygen, Heat DioleylAdipate This compound EsterScission Ester Bond Scission DioleylAdipate->EsterScission High Temp Hydrolysis Hydrolysis DioleylAdipate->Hydrolysis H2O Oxidation Oxidation DioleylAdipate->Oxidation O2 Olefins Olefins EsterScission->Olefins CO2 CO2 EsterScission->CO2 CyclicKetones Cyclic Ketones EsterScission->CyclicKetones AdipicAcid Adipic Acid Hydrolysis->AdipicAcid OleylAlcohol Oleyl Alcohol Hydrolysis->OleylAlcohol Aldehydes Aldehydes, Ketones Oxidation->Aldehydes CarboxylicAcids Carboxylic Acids Oxidation->CarboxylicAcids Discoloration Discoloration CarboxylicAcids->Discoloration

Caption: Decomposition pathways of this compound.

ExperimentalWorkflow cluster_ftir FTIR Analysis Workflow cluster_gcms GC-MS Analysis Workflow Start_FTIR Obtain Processed This compound Sample ATR Place sample on ATR crystal Start_FTIR->ATR Scan Acquire FTIR Spectrum (4000-650 cm-1) ATR->Scan Analyze_FTIR Analyze Carbonyl Region (~1740 cm-1 for ester, ~1710 cm-1 for acid) Scan->Analyze_FTIR Result_FTIR Quantify Hydrolysis Analyze_FTIR->Result_FTIR Start_GCMS Obtain Processed This compound Sample Dissolve Dissolve in appropriate solvent Start_GCMS->Dissolve Inject Inject into GC-MS Dissolve->Inject Separate Separate components in GC column Inject->Separate Detect Detect and identify with MS Separate->Detect Result_GCMS Identify Decomposition Products Detect->Result_GCMS

Caption: Analytical workflows for monitoring decomposition.

TroubleshootingLogic Problem Problem Observed? (e.g., Discoloration, Viscosity Change) IsYellow Is there yellowing? Problem->IsYellow ViscosityChange Has viscosity changed? IsYellow->ViscosityChange No Oxidation Probable Cause: Oxidation IsYellow->Oxidation Yes AcidValue Is acid value high? ViscosityChange->AcidValue No Thermal Probable Cause: Thermal Degradation ViscosityChange->Thermal Yes Hydrolysis Probable Cause: Hydrolysis AcidValue->Hydrolysis Yes Solution_Oxidation Solution: - Lower Temperature - Use Inert Atmosphere - Add Antioxidant Oxidation->Solution_Oxidation Solution_Thermal Solution: - Lower Temperature - Reduce Residence Time Thermal->Solution_Thermal Solution_Hydrolysis Solution: - Dry Equipment/Reagents - Maintain Neutral pH Hydrolysis->Solution_Hydrolysis

Caption: Troubleshooting logic for decomposition issues.

Technical Support Center: Dioleyl Adipate (DOA) in PVC Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dioleyl adipate (DOA) as a plasticizer in Polyvinyl Chloride (PVC) formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to DOA migration during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DOA) and why is it used in PVC?

A1: this compound (DOA) is an organic compound used as a plasticizer for PVC. Plasticizers are additives that increase the flexibility, workability, and distensibility of the polymer.[1] DOA is valued for conferring good low-temperature properties to PVC products.

Q2: What is plasticizer migration and why is it a concern with DOA in PVC?

A2: Plasticizer migration is the process by which the plasticizer moves from the PVC matrix to the surface or into a contacting substance.[2] This is a concern because the loss of DOA can lead to changes in the physical properties of the PVC material, such as increased rigidity, brittleness, and the potential for cracking. Migrated DOA can also contaminate the surrounding environment or substances in contact with the PVC.

Q3: What are the primary factors that influence the migration of DOA from PVC?

A3: Several factors can influence the rate and extent of DOA migration:

  • Temperature: Higher temperatures increase the kinetic energy of the DOA molecules, accelerating their diffusion and migration from the PVC matrix.

  • Chemical Environment: The type of solvent or substance in contact with the PVC can significantly affect migration. For example, fatty or oily substances can extract DOA more readily than aqueous solutions.[3]

  • DOA Concentration: Higher concentrations of DOA in the PVC formulation can lead to a higher migration rate.

  • PVC Formulation: The specific grade of PVC and the presence of other additives can influence the compatibility and retention of DOA.

  • Time: The amount of migrated plasticizer generally increases with the duration of contact.

  • Molecular Structure: The relatively linear structure of adipates like DOA can contribute to a higher migration tendency compared to more branched plasticizers.[2]

Q4: How can I detect and quantify DOA migration from my PVC samples?

A4: The most common method for quantifying DOA migration is through extraction followed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] This involves immersing the PVC sample in a simulant liquid (e.g., ethanol, olive oil, or isooctane) for a specified time and temperature, then analyzing the concentration of DOA in the liquid. Gravimetric analysis, measuring the weight loss of the PVC sample after extraction, can also be used as a simpler, albeit less specific, method.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with DOA in PVC.

Problem 1: My PVC samples are becoming brittle and cracking over time.

  • Possible Cause: This is a classic sign of plasticizer loss. The DOA is likely migrating out of your PVC samples, leading to a decrease in flexibility.

  • Troubleshooting Steps:

    • Verify DOA Migration: Use a migration testing protocol (see Experimental Protocols section) to quantify the amount of DOA loss under your experimental conditions.

    • Review Formulation: Consider if the initial concentration of DOA is appropriate for the application and the grade of PVC used. Poor compatibility can accelerate migration.

    • Control Environmental Conditions: If possible, lower the storage or experimental temperature to reduce the rate of migration.

    • Consider Alternative Plasticizers: If DOA migration remains a significant issue, you may need to evaluate polymeric plasticizers, which have a higher molecular weight and are less prone to migration.[6]

Problem 2: I am observing an oily film or residue on the surface of my PVC samples (blooming/exudation).

  • Possible Cause: This phenomenon, known as "blooming" or "exudation," occurs when the plasticizer migrates to the surface of the PVC. It can be caused by poor compatibility between the DOA and the PVC resin, or by supersaturation of the plasticizer in the formulation.

  • Troubleshooting Steps:

    • Confirm the Residue is DOA: The surface residue can be carefully collected with a solvent-wiped cloth and analyzed (e.g., by FTIR or GC-MS) to confirm its identity as DOA.

    • Assess DOA Concentration: An excessively high concentration of DOA can exceed the compatibility limit of the PVC, leading to exudation. Try reducing the DOA concentration in your formulation.

    • Improve Compatibility: Ensure proper mixing and processing conditions during the preparation of your PVC samples to achieve a homogeneous dispersion of the DOA.

    • Evaluate Different PVC Grades: The compatibility of DOA can vary between different grades of PVC. Testing with an alternative PVC resin may resolve the issue.

Problem 3: My quantitative analysis of DOA migration is giving inconsistent or non-linear results.

  • Possible Cause: Inconsistent results in GC-MS analysis of adipates and phthalates can arise from several sources, including issues with the analytical instrument or the sample preparation process.

  • Troubleshooting Steps:

    • Check GC-MS System: A dirty ion source or a contaminated GC column/inlet can lead to poor linearity and reproducibility, especially at low analyte concentrations.[7] Regular maintenance of your GC-MS system is crucial.

    • Optimize Sample Preparation: Ensure that your extraction procedure is consistent and that the solvent is fully evaporated and the sample reconstituted accurately before injection.[4]

    • Review Calibration Standards: Prepare fresh calibration standards and ensure their accuracy. Issues with standard dilution can lead to non-linear calibration curves.[7]

    • Consider Matrix Effects: The food simulant or extraction solvent can sometimes interfere with the analysis. A matrix-matched calibration or the use of an internal standard can help to mitigate these effects.

Quantitative Data on Adipate Plasticizer Migration

Disclaimer: The following table presents representative data for adipate plasticizers in PVC. Specific migration rates for this compound may vary depending on the exact experimental conditions and PVC formulation.

PlasticizerFood SimulantTemperature (°C)Time (days)Migration (% weight loss)Reference
Dibutyl adipate (DBA)Ham Sausage-120~6.8%[4]
Poly(butylene adipate)Olive Oil-0.5Low molecular weight species detected

Experimental Protocols

Protocol 1: Gravimetric Analysis of DOA Migration (Based on ASTM D1239)

This method determines the weight loss of a PVC film after immersion in a chemical agent.

1. Materials and Apparatus:

  • Analytical balance (accurate to 0.1 mg)
  • Glass containers with lids
  • Forced air oven
  • PVC film samples containing DOA (cut to a standard size, e.g., 50x50 mm)
  • Selected chemical reagent/food simulant (e.g., 95% ethanol, olive oil)

2. Procedure:

  • Condition the PVC test specimens at a standard temperature and humidity (e.g., 23 °C and 50% RH) for at least 24 hours.
  • Weigh each specimen to the nearest 0.1 mg (this is the initial weight).
  • Place each specimen in a separate glass container and add a sufficient volume of the test liquid to ensure complete immersion.
  • Seal the containers and place them in the oven at the desired test temperature (e.g., 40 °C or 60 °C) for a specified duration (e.g., 24 hours, 10 days).
  • After the immersion period, remove the specimens from the liquid.
  • Carefully wipe the specimens dry with a soft, lint-free cloth. If a volatile solvent was used, allow the specimens to air dry in a fume hood.
  • Re-condition the specimens at the standard temperature and humidity for at least 24 hours.
  • Reweigh the specimens to the nearest 0.1 mg (this is the final weight).

3. Calculation:

  • Percentage weight loss = [(Initial Weight - Final Weight) / Initial Weight] x 100

Protocol 2: Quantification of DOA Migration by GC-MS (General Procedure)

This protocol outlines the general steps for quantifying the amount of DOA that has migrated into a liquid simulant.

1. Materials and Apparatus:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)
  • Appropriate GC column (e.g., a non-polar or mid-polar capillary column)
  • Autosampler vials
  • Volumetric flasks and pipettes
  • Extraction solvent (e.g., hexane, dichloromethane)
  • DOA analytical standard
  • Internal standard (optional, but recommended)

2. Migration Test (as per Protocol 1, steps 1-4):

  • Perform the immersion test as described above.

3. Sample Preparation for GC-MS Analysis:

  • After the immersion period, take a known volume of the simulant liquid from each container.
  • If using a fatty food simulant like olive oil, a liquid-liquid extraction is necessary to separate the DOA. For aqueous or ethanol simulants, direct injection or a simple dilution may be possible.
  • For liquid-liquid extraction, mix the simulant with an immiscible extraction solvent (e.g., hexane). The DOA will partition into the organic solvent layer.
  • Separate the organic layer and concentrate it by evaporating the solvent under a gentle stream of nitrogen.
  • Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or acetone) for GC-MS analysis.
  • If using an internal standard, add it to the sample at this stage.

4. GC-MS Analysis:

  • Instrument Parameters (Example):
  • Injector Temperature: 250-280 °C
  • Carrier Gas: Helium
  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), then ramp up to a higher temperature (e.g., 280-300 °C) to ensure elution of the DOA.
  • Mass Spectrometer: Operate in scan mode to identify the DOA peak based on its mass spectrum, and then in selected ion monitoring (SIM) mode for accurate quantification using characteristic ions of DOA.
  • Calibration: Prepare a series of calibration standards of DOA in the same solvent as the samples. Run these standards on the GC-MS to create a calibration curve.
  • Sample Analysis: Inject the prepared samples into the GC-MS.

5. Quantification:

  • Identify the DOA peak in the sample chromatograms based on its retention time and mass spectrum.
  • Calculate the concentration of DOA in the samples by comparing the peak area to the calibration curve.
  • From the concentration and the volume of the simulant, calculate the total mass of DOA that migrated from the PVC sample.

Visualizations

Migration_Pathway cluster_pvc PVC Matrix PVC PVC Polymer Chains DOA_internal DOA Molecules (Internal) DOA_surface DOA Molecules (Surface) DOA_internal->DOA_surface Diffusion Environment Contact Medium (e.g., Solvent, Air) DOA_surface->Environment Evaporation / Extraction Temp Temperature Temp->DOA_internal Increases Mobility Time Time Time->DOA_surface Increases Accumulation Solvent Solvent Polarity Solvent->DOA_surface Influences Extraction Rate

Caption: A diagram illustrating the migration pathway of this compound (DOA) from the PVC matrix.

Troubleshooting_Flow Start Issue Observed: Change in PVC Properties Q1 Visual Observation? Start->Q1 Cracking Brittleness / Cracking Q1->Cracking Yes Blooming Oily Surface Film Q1->Blooming No (Surface Film) Action_Cracking Quantify DOA Loss (Migration Test) Cracking->Action_Cracking Action_Blooming Confirm Residue Identity (FTIR/GC-MS) Blooming->Action_Blooming Review_Formulation Review DOA Concentration & PVC Compatibility Action_Cracking->Review_Formulation Action_Blooming->Review_Formulation

Caption: A troubleshooting workflow for identifying the cause of PVC property changes.

Experimental_Workflow Prep 1. Prepare PVC Samples (Known DOA concentration) Immersion 2. Immerse in Simulant (Controlled Temp & Time) Prep->Immersion Extraction 3. Extract DOA from Simulant Immersion->Extraction Analysis 4. GC-MS Analysis Extraction->Analysis Quantification 5. Quantify Migrated DOA Analysis->Quantification

Caption: A simplified experimental workflow for quantifying DOA migration.

References

Technical Support Center: Optimizing Microwave-Assisted Extraction of Adipates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature and other parameters for the microwave-assisted extraction (MAE) of adipate plasticizers from various matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the microwave-assisted extraction of adipates.

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery/ Incomplete Extraction Inappropriate Solvent: The solvent may not have a high enough affinity for the target adipate(s) or may not effectively absorb microwave energy. Polar solvents are generally preferred for MAE.[1]- Solvent Selection: For the extraction of adipates from PVC, methanol has been shown to provide good recoveries.[1] A mixture of cyclohexane and isopropanol has been used for extractions from polypropylene. Consider the polarity of both the adipate and the polymer matrix. - Solvent Volume: Ensure a sufficient solvent-to-sample ratio to allow for proper immersion and interaction with the sample matrix.
Sub-optimal Temperature: The temperature may be too low to facilitate the efficient desorption of adipates from the sample matrix.- Increase Temperature: Gradually increase the extraction temperature. For di-2-ethylhexyl adipate (DEHA) from PVC, an optimal temperature of 120°C has been reported.[2] However, be mindful of the thermal stability of the target adipates.
Insufficient Extraction Time: The duration of the microwave irradiation may not be long enough for the solvent to penetrate the matrix and extract the adipates.- Increase Extraction Time: Extend the extraction time in increments. A 10-minute extraction time has been found to be effective for DEHA from PVC at 120°C.[2]
Low Microwave Power: The applied microwave power may be insufficient to reach the target temperature in the desired time.- Adjust Microwave Power: Increase the microwave power. Note that the final temperature is dependent on the microwave power, the number of vessels, and the irradiation time.[1]
Matrix Effects: The polymer matrix may be resistant to solvent penetration, trapping the adipates.- Sample Preparation: Grind the polymer sample to a fine powder to increase the surface area available for extraction. - Solvent Choice: Select a solvent that can swell the polymer matrix, facilitating the release of the plasticizers.
Analyte Degradation Excessive Temperature: High temperatures can lead to the thermal degradation of adipates. The decomposition of some adipate plasticizers can begin at temperatures as low as 101°C.- Lower Temperature: Reduce the extraction temperature. It is crucial to find a balance between efficient extraction and analyte stability. - Use a Pulsed Microwave Power: Instead of continuous high power, use a pulsed application to maintain the desired temperature without overheating. - Monitor for Degradation Products: Analyze the extract for known degradation products of adipates, such as the corresponding alcohols and adipic acid monoesters, which can indicate thermal breakdown.
Prolonged Exposure to High Temperatures: Even at moderately high temperatures, extended extraction times can cause degradation.- Optimize Extraction Time: Determine the shortest extraction time that provides maximum recovery without significant degradation.
Inconsistent Results Non-homogenous Sample: The distribution of adipates within the polymer may not be uniform.- Thorough Homogenization: Ensure the sample is thoroughly homogenized before taking a subsample for extraction.
Inconsistent Heating: Uneven microwave heating within the cavity can lead to variable extraction efficiencies.- Use a Turntable: If your microwave system has a turntable, ensure it is functioning correctly to promote even heating. - Proper Vessel Placement: Follow the manufacturer's guidelines for the placement of extraction vessels within the microwave cavity.
Discolored Extract Matrix Degradation: The polymer matrix itself may be degrading at the extraction temperature, releasing colored compounds into the solvent.- Lower Temperature: Reduce the extraction temperature to a point where the polymer matrix is stable. - Use a More Selective Solvent: A solvent that is more specific to the adipates and less aggressive towards the polymer matrix may be beneficial.
Adipate Degradation: Thermal degradation of adipates can sometimes lead to the formation of colored byproducts.- Optimize Temperature and Time: As with preventing analyte degradation, optimizing these parameters is key.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the microwave-assisted extraction of adipates?

A1: The optimal temperature is a balance between extraction efficiency and the thermal stability of the adipate. For di-2-ethylhexyl adipate (DEHA) from PVC, an extraction temperature of 120°C has been shown to be effective.[2] However, the thermal degradation of some adipates can start at temperatures around 101-180°C. It is recommended to start with a lower temperature (e.g., 80°C) and gradually increase it while monitoring the recovery and for any signs of degradation.

Q2: Which solvent should I use for extracting adipates?

A2: The choice of solvent depends on the specific adipate and the polymer matrix. For the extraction of adipates from PVC, methanol has been demonstrated to yield good recoveries.[1] In general, polar solvents with a high dielectric constant are efficient at absorbing microwave energy, leading to rapid heating.

Q3: How long should the extraction time be?

A3: Extraction time is interconnected with temperature and microwave power. For DEHA from PVC, a 10-minute extraction at 120°C has been reported as optimal.[2] It is advisable to perform a time-course study (e.g., 5, 10, 15, 20 minutes) to determine the point of maximum recovery without causing analyte degradation.

Q4: I am seeing low and inconsistent recoveries. What should I check first?

A4: First, ensure your sample is finely ground and homogenous. Then, verify that your chosen solvent is appropriate for both the adipate and the polymer matrix. Check the temperature and extraction time; they may need to be increased. Also, confirm that your microwave system is providing even heating.

Q5: How can I tell if my adipate sample is degrading during extraction?

A5: Thermal degradation of adipates can result in the formation of adipic acid monoesters and the corresponding alcohols. You can analyze your extract using a suitable chromatographic technique (e.g., GC-MS) to check for the presence of these degradation products. A change in the color of the extract (e.g., yellowing or browning) can also be an indicator of degradation, although this could also be due to matrix degradation.

Q6: Can I use MAE for adipates other than DEHA?

A6: Yes, MAE is a suitable technique for a range of adipate plasticizers. However, the optimal conditions may vary depending on the specific adipate's properties, such as its molecular weight and polarity. It is recommended to optimize the extraction parameters (temperature, time, solvent) for each specific adipate.

Quantitative Data Summary

The following tables summarize quantitative data for the microwave-assisted extraction of adipates based on available literature.

Table 1: Optimized MAE Parameters for Di-2-ethylhexyl Adipate (DEHA) from PVC

ParameterOptimal ValueReference
Temperature 120 °C[2]
Solvent Methanol[1][2]
Extraction Time 10 min[2]
Microwave Power 20%[2]
Sample Size 0.5 g[2]
Solvent Volume 25 mL[2]

Table 2: Influence of Temperature on the Recovery of DEHA from PVC using Methanol

Temperature (°C)Extraction Time (min)Recovery (%)
40555-75
1201078-88

Note: The recovery percentages are approximate and based on graphical data and mentions in the cited literature.

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction of Di-2-ethylhexyl Adipate (DEHA) from PVC

This protocol is based on the optimized conditions reported by Cano et al. (2002).

1. Sample Preparation:

  • Cryogenically grind the PVC sample to a fine powder (e.g., using a freezer mill) to increase the surface area for extraction.

  • Accurately weigh approximately 0.5 g of the homogenized PVC powder into a microwave extraction vessel.

2. Extraction:

  • Add 25 mL of methanol to the extraction vessel.

  • Seal the vessel according to the manufacturer's instructions.

  • Place the vessel in the microwave extraction system.

  • Set the following extraction parameters:

    • Temperature: 120°C

    • Ramp time: 5 minutes (or as recommended by the instrument manufacturer to reach 120°C)

    • Hold time: 10 minutes

    • Microwave Power: Adjust as necessary to maintain the target temperature (a starting point of 20% power has been suggested).[2]

3. Post-Extraction:

  • Allow the vessel to cool to room temperature.

  • Carefully open the vessel in a fume hood.

  • Filter the extract to remove any solid particles.

  • The extract is now ready for analysis by a suitable technique such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).

Mandatory Visualizations

MAE_Workflow cluster_prep Sample Preparation cluster_mae Microwave-Assisted Extraction cluster_post Post-Extraction Processing Start Start with Polymer Sample Grind Grind Sample to Fine Powder Start->Grind Weigh Weigh Homogenized Sample Grind->Weigh Add_Solvent Add Solvent to Vessel Weigh->Add_Solvent Seal_Vessel Seal Vessel Add_Solvent->Seal_Vessel Microwave Microwave Irradiation (Optimized Temperature, Time, Power) Seal_Vessel->Microwave Cool Cool to Room Temperature Microwave->Cool Filter Filter Extract Cool->Filter Analysis Analysis (e.g., GC-MS) Filter->Analysis

Caption: Workflow for Microwave-Assisted Extraction of Adipates.

Troubleshooting_Logic Start Low Adipate Recovery? Check_Temp Is Temperature Optimal? Start->Check_Temp Yes Check_Solvent Is Solvent Appropriate? Check_Temp->Check_Solvent No Increase_Temp Increase Temperature Check_Temp->Increase_Temp Yes Check_Time Is Extraction Time Sufficient? Check_Solvent->Check_Time No Change_Solvent Change Solvent Check_Solvent->Change_Solvent Yes Check_Sample_Prep Is Sample Finely Ground? Check_Time->Check_Sample_Prep No Increase_Time Increase Extraction Time Check_Time->Increase_Time Yes Grind_Sample Improve Sample Homogenization Check_Sample_Prep->Grind_Sample No Success Recovery Improved Increase_Temp->Success Change_Solvent->Success Increase_Time->Success Grind_Sample->Success

Caption: Troubleshooting Logic for Low Adipate Recovery in MAE.

References

Technical Support Center: Enzymatic Synthesis of Adipate Esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic synthesis of adipate esters. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the enzymatic synthesis of adipate esters, offering potential causes and actionable solutions in a question-and-answer format.

Q1: Why is my adipate ester conversion or yield unexpectedly low?

A1: Low conversion is a common issue stemming from several factors. The primary causes include unfavorable reaction equilibrium, enzyme inhibition, or suboptimal reaction conditions.

  • Cause 1: Water Accumulation: Esterification is a reversible reaction that produces water.[1] As water accumulates, it shifts the reaction equilibrium back towards the reactants (adipic acid and alcohol), promoting hydrolysis of the ester and reducing the net yield.[2]

  • Troubleshooting 1: In-situ Water Removal:

    • Vacuum Application: Applying a vacuum is a highly effective method to continuously remove water from the reaction medium, driving the equilibrium towards product formation. A 100% conversion to diisononyl adipate has been achieved using this method.[3]

    • Molecular Sieves: Adding molecular sieves (e.g., 3Å or 4Å) to the reaction can adsorb the water produced, thereby shifting the equilibrium.[2]

    • Pervaporation: This membrane-based technique can selectively remove water from the reaction mixture and is applicable to both solvent-based and solvent-free systems.[4]

  • Cause 2: Substrate or Alcohol Inhibition: High concentrations of substrates, particularly short-chain alcohols, can inhibit or deactivate the lipase. This is a significant issue in the synthesis of short-chain esters.[5] The alcohol can interact with the enzyme through hydrophobic-hydrophilic forces, leading to inhibition.[6]

  • Troubleshooting 2: Substrate Feeding Strategy:

    • Stepwise Addition: Instead of adding all the alcohol at the beginning, a stepwise or continuous feeding strategy can maintain a low concentration in the reaction medium, minimizing inhibition and improving enzyme stability and overall yield.

  • Cause 3: Suboptimal Temperature: Enzyme activity is highly temperature-dependent. While higher temperatures can increase reaction rates by improving substrate solubility and mass transfer, excessively high temperatures (>60-70°C for many lipases) can cause enzyme denaturation and rapid loss of activity.[6][7]

  • Troubleshooting 3: Temperature Optimization:

    • Determine the optimal temperature for your specific lipase. For the commonly used Novozym 435 (Candida antarctica lipase B), the optimal range is typically 50-60°C.[7][8] Conduct small-scale experiments at various temperatures (e.g., 40°C, 50°C, 60°C) to find the best balance between reaction rate and enzyme stability.

Below is a workflow diagram to guide the troubleshooting process for low ester yield.

LowYieldTroubleshooting Troubleshooting Workflow for Low Adipate Ester Yield Start Low Ester Yield Detected CheckWater Check for Water Accumulation Start->CheckWater Start Diagnosis CheckInhibition Investigate Potential Substrate Inhibition CheckWater->CheckInhibition Water Removal Ineffective ImplementWaterRemoval Implement Water Removal (Vacuum, Mol. Sieves) CheckWater->ImplementWaterRemoval Water Present CheckConditions Verify Reaction Conditions CheckInhibition->CheckConditions Inhibition Unlikely UseStepwiseAddition Use Stepwise Alcohol Addition Strategy CheckInhibition->UseStepwiseAddition High Substrate Conc. OptimizeParams Optimize Temp, Molar Ratio, & Enzyme Loading CheckConditions->OptimizeParams Parameters Suboptimal End Yield Improved ImplementWaterRemoval->End UseStepwiseAddition->End OptimizeParams->End

Caption: A flowchart for diagnosing and resolving low adipate ester yields.

Q2: My enzyme seems to be deactivating quickly. What are the potential causes?

A2: Rapid enzyme deactivation can halt your reaction prematurely. Key causes include thermal instability, unsuitable pH in the enzyme's microenvironment, and mechanical stress.

  • Cause 1: Thermal Denaturation: As mentioned, temperatures exceeding the enzyme's stable range will cause irreversible denaturation.[6]

  • Troubleshooting 1: Lower Reaction Temperature: Operate within the enzyme's recommended temperature range. While this may slow the reaction rate, it will extend the catalyst's operational life, which is crucial for industrial applications. For Novozym 435, sustained operation above 70°C is generally not recommended.[9]

  • Cause 2: Extreme pH: Adipic acid can lower the pH in the immediate vicinity of the immobilized enzyme, potentially leading to acid-induced inactivation.

  • Troubleshooting 2: Use of Buffers or Basic Supports:

    • While challenging in solvent-free systems, consider using a buffered aqueous phase in biphasic systems.

    • Immobilizing the lipase on a support with basic properties can help neutralize the local acidic environment.

  • Cause 3: High Agitation Speed: In stirred-tank reactors, excessively high agitation speeds can cause mechanical stress and shear forces that damage the immobilized enzyme particles, leading to fragmentation and activity loss.[8]

  • Troubleshooting 3: Optimize Agitation:

    • Determine the minimum agitation speed required to ensure a homogenous mixture and avoid mass transfer limitations, without causing physical damage to the catalyst. Studies have shown optimal speeds around 500 rpm for certain reactor setups.[8][10]

Q3: How can I overcome mass transfer limitations in my reaction?

A3: Mass transfer limitations occur when the rate of diffusion of substrates to the enzyme's active site is slower than the rate of the catalytic reaction.[11] This is common in viscous, solvent-free systems or when using immobilized enzymes.

  • Cause 1: High Viscosity: Solvent-free systems, especially at the start of the reaction or at lower temperatures, can be highly viscous, hindering the movement of substrates (adipic acid and alcohol) to the enzyme.[7]

  • Troubleshooting 1: Increase Temperature and Agitation:

    • Increasing the temperature reduces the viscosity of the medium, enhancing diffusion.[6]

    • Optimizing the agitation speed ensures the reaction mixture is well-mixed, reducing the diffusion boundary layer around the catalyst particles.[8]

  • Cause 2: Poor Substrate Solubility: Adipic acid, being a solid, may have limited solubility in the alcohol or the forming ester, creating a heterogeneous system where the reaction can only occur at the solid-liquid interface.

  • Troubleshooting 2: Use of a Co-solvent:

    • While solvent-free systems are often preferred, adding a minimal amount of a non-polar, high-boiling-point organic solvent (e.g., isooctane, diphenyl ether) can improve substrate solubility and reduce viscosity.[9][12] This can, however, reduce volumetric productivity.[8]

The diagram below illustrates the factors influencing the enzymatic reaction and potential inhibitory feedback loops.

ReactionPathway Adipate Ester Synthesis Pathway and Inhibitory Effects cluster_reactants Reactants cluster_products Products AdipicAcid Adipic Acid Lipase Immobilized Lipase AdipicAcid->Lipase Alcohol Alcohol Alcohol->Lipase Alcohol->Lipase High Conc. Inhibition Ester Adipate Ester Lipase->Ester Esterification Water Water (H₂O) Lipase->Water Water->Lipase Equilibrium Shift (Hydrolysis)

Caption: Reaction pathway showing esterification and key inhibitory feedback loops.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is most effective for adipate ester synthesis? A1: The most widely cited and effective enzyme is the immobilized lipase B from Candida antarctica (commonly sold as Novozym 435).[13][14][15] It exhibits high activity, good thermal stability, and is effective in both solvent and solvent-free systems.[8] Other lipases, such as from Rhizomucor miehei (Lipozyme RM IM), have also been used but may show lower reactivity.[1][3]

Q2: What is the optimal substrate molar ratio (Alcohol:Adipic Acid)? A2: The stoichiometric ratio for diester formation is 2:1. However, to shift the equilibrium towards the product side, an excess of the alcohol is often used. The optimal ratio depends on the specific alcohol and reaction system. For butanol isomers, ratios around 4:1 (alcohol:acid) have been found to be effective.[14] For other alcohols, ratios as high as 12:1 have been used.[3] It is critical to balance the equilibrium shift against potential substrate inhibition from excess alcohol.

Q3: Is it better to run the reaction in a solvent-free system? A3: Solvent-free systems (SFS) are often preferred as they align with green chemistry principles, offer higher volumetric productivity, and simplify downstream product purification.[8][10] However, SFS can suffer from high viscosity and mass transfer limitations.[7] The choice depends on the specific substrates; for highly viscous or poorly soluble substrates, a minimal amount of a high-boiling point, non-polar solvent may be beneficial.[12]

Q4: How can I reuse the immobilized enzyme? A4: Reusability is a key advantage of immobilized enzymes. After the reaction, the enzyme can be recovered by simple filtration or decantation.[5] To ensure stability over multiple cycles, it is important to:

  • Wash the enzyme: Gently wash the recovered enzyme with a suitable solvent (e.g., hexane or isooctane) to remove any adsorbed substrates and products.

  • Dry properly: Dry the enzyme under mild conditions (e.g., in a desiccator or under a gentle stream of nitrogen) before the next use.

  • Store correctly: Store the enzyme at low temperatures (e.g., 4°C) in a dry environment.

Data Presentation: Reaction Parameters

The tables below summarize quantitative data on reaction conditions for adipate ester synthesis using Novozym 435.

Table 1: Optimal Conditions for Adipate Ester Synthesis with Butanol Isomers Catalyst: Novozym 435

AlcoholTemperature (°C)Time (min)Molar Ratio (Alcohol:Acid)Enzyme Amount (mg)Max. Yield (%)Reference
n-Butanol56.42503.9 : 163>96[13]
iso-Butanol55.01354.5 : 150>96[13][14]
sec-Butanol55.02504.5 : 150>96[13][14]
tert-Butanol55.02504.5 : 15039.1[13]

Table 2: Effect of Reaction Parameters on Dioleyl Adipate Synthesis (Solvent-Free) Catalyst: Novozym 435, Substrates: Adipic Acid & Oleyl Alcohol

ParameterRange StudiedGeneral TrendNoteReference
Temperature40 - 80 °CYield increases up to 60°C, then decreases.Higher temps (>60°C) lead to enzyme deactivation.[8][10]
Enzyme Amount1 - 5 % (w/w)Yield increases with enzyme amount up to a point.High loading can lead to mass transfer limitations.[8][16]
Agitation Speed100 - 500 rpmYield increases with speed.Reduces external mass transfer limitations.[8][10]
Substrate Ratio1:1 - 5:1 (Alc:Acid)Higher alcohol ratio increases initial rate.Balances equilibrium shift with potential inhibition.[17]

Experimental Protocols

Protocol 1: General Procedure for Solvent-Free Enzymatic Synthesis of Adipate Ester

  • Preparation: Add adipic acid and the desired alcohol to a round-bottom flask equipped with a magnetic stirrer and a condenser (or setup for vacuum). A typical starting molar ratio is 1:3 (acid:alcohol).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435). A typical enzyme loading is 2-5% by weight of the total substrates.[8]

  • Reaction: Place the flask in a temperature-controlled oil bath set to the optimal temperature (e.g., 60°C). Begin stirring at a moderate speed (e.g., 300-500 rpm).

  • Water Removal (Optional but Recommended): If using a vacuum, connect the flask to a vacuum pump and maintain a constant pressure to remove water as it forms. Alternatively, add activated 4Å molecular sieves to the flask.

  • Monitoring: At regular intervals, withdraw small aliquots from the reaction mixture. Dilute the sample in a suitable solvent (e.g., ethanol/acetone mixture) and determine the remaining acid concentration by titration with a standardized NaOH solution to calculate the conversion.

  • Termination and Recovery: Once the reaction reaches the desired conversion or equilibrium, stop the heating and stirring. Recover the immobilized enzyme by filtration.

  • Purification: The final product can be purified from unreacted substrates by vacuum distillation or column chromatography.

Protocol 2: Lipase Activity Assay (Titrimetric Method)

This protocol determines the hydrolytic activity of the lipase, which is often used as a standard measure of its catalytic potential.

  • Substrate Emulsion: Prepare a substrate emulsion by mixing olive oil (or a similar triglyceride) with a gum arabic solution in a phosphate buffer (pH 7.0). Homogenize the mixture thoroughly.

  • Reaction Initiation: Equilibrate the substrate emulsion to the desired assay temperature (e.g., 37°C). Add a known amount of the lipase (either free or immobilized) to initiate the reaction.

  • Reaction: Incubate the mixture with constant stirring for a specific period (e.g., 15-30 minutes). The lipase will hydrolyze the triglycerides, releasing free fatty acids (FFAs).

  • Reaction Termination: Stop the reaction by adding an excess of an acetone-ethanol mixture (1:1 v/v). This denatures the enzyme and dissolves the FFAs.

  • Titration: Add a few drops of a phenolphthalein indicator and titrate the released FFAs with a standardized solution of NaOH (e.g., 0.05 M) until a persistent pink color is observed.

  • Calculation: One unit (U) of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions. Calculate the activity based on the volume of NaOH consumed.

References

Technical Support Center: Adipate Esterification Catalyst Performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during adipate esterification experiments.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to catalyst deactivation.

Q1: My adipate esterification reaction has slowed down significantly or stopped completely. How do I determine if catalyst deactivation is the cause?

A gradual decrease in reaction rate over time, especially when the catalyst is being reused, is a primary indicator of catalyst deactivation.[1][2][3] To confirm this, you can monitor the conversion of adipic acid at regular intervals. A plateau in conversion before reaching the expected equilibrium suggests a loss of catalytic activity.

Q2: I've confirmed that my catalyst is deactivating. What are the most likely causes?

The most common causes of deactivation for solid acid catalysts used in adipate esterification fall into three main categories:

  • Fouling or Coking: This involves the physical deposition of carbonaceous materials (coke) or high molecular weight byproducts on the catalyst surface and within its pores.[4][5][6] This blockage prevents reactants from reaching the active sites. A visual darkening or blackening of the catalyst is a common sign of coking.[5]

  • Poisoning: This is the strong chemical adsorption (chemisorption) of impurities from the reactants or solvent onto the catalyst's active sites.[1][4] Common poisons include nitrogen-containing compounds and metal ions, which can neutralize the acid sites.[7][8]

  • Thermal Degradation (Sintering): Exposure to high temperatures can cause the fine particles of a supported catalyst to agglomerate, leading to a reduction in the active surface area.[1][6] For ion-exchange resins, excessive temperatures can lead to the irreversible loss of functional groups.

  • Leaching: This refers to the loss of active species from the solid catalyst into the liquid reaction medium.[9] This is particularly relevant for supported catalysts or ion-exchange resins where the active component may not be perfectly bound to the support.

Q3: How can I differentiate between fouling, poisoning, and thermal degradation?

Identifying the specific deactivation mechanism often requires catalyst characterization techniques. However, some initial indications can be gathered from your experimental observations:

  • Fouling/Coking: Often accompanied by a visible change in the catalyst's color (darkening). The activity might be partially restored by washing with a solvent or more completely by calcination (burning off the coke).[7]

  • Poisoning: May occur even without a visible change in the catalyst. If you suspect impurities in your feedstock, running a reaction with purified reactants can help diagnose poisoning. Regeneration from poisoning can be difficult and may require specific chemical treatments.[4]

  • Thermal Degradation: This is often irreversible and is a concern when operating at or near the catalyst's maximum recommended temperature. A reduction in surface area, which can be measured by techniques like BET analysis, is a key indicator.[1]

Below is a troubleshooting workflow to help you identify the cause of catalyst deactivation.

G Troubleshooting Catalyst Deactivation start Reaction rate decreases check_deactivation Is catalyst deactivation suspected? start->check_deactivation visual_inspection Visually inspect the catalyst. Is it discolored (darkened)? check_deactivation->visual_inspection Yes end Implement Corrective Actions: Regenerate, replace, or modify conditions. check_deactivation->end No fouling_coking Probable Cause: Fouling/Coking visual_inspection->fouling_coking Yes check_impurities Are there known impurities in reactants or solvent? visual_inspection->check_impurities No fouling_coking->end poisoning Probable Cause: Poisoning check_impurities->poisoning Yes check_temp Was the reaction run at or above the recommended temperature? check_impurities->check_temp No poisoning->end thermal_degradation Probable Cause: Thermal Degradation check_temp->thermal_degradation Yes leaching Consider Leaching: Analyze liquid phase for active components. check_temp->leaching No thermal_degradation->end leaching->end

Troubleshooting workflow for catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are some common solid acid catalysts used for adipate esterification and how do they deactivate?

Common solid acid catalysts include ion-exchange resins (e.g., Amberlyst-15, Amberlyst-70), zeolites, and metal oxides (e.g., Nb2O5).[5][7][10]

  • Ion-Exchange Resins: These can be deactivated by fouling with polymeric byproducts, poisoning by impurities that block the sulfonic acid groups, and thermal degradation (loss of functional groups) if operated above their recommended temperature.[7]

  • Zeolites: Deactivation is often due to coking, where carbon deposits block the pores and active sites.

  • Metal Oxides: For catalysts like Nb2O5, deactivation can be a combination of carbon deposition (coking) and structural changes to the catalyst itself, such as phase transformations.[5][11]

Q2: Can I regenerate my deactivated catalyst?

In many cases, yes. The appropriate regeneration method depends on the deactivation mechanism:

  • For Fouling/Coking: A common method is to wash the catalyst with a suitable solvent (e.g., methanol, acetone) to remove adsorbed organic species.[7][8] For more severe coking, calcination (heating in the presence of air or an inert gas) can be effective for inorganic catalysts like metal oxides and zeolites.

  • For Poisoning: Regeneration can be more challenging. If the poison is a metal ion that has exchanged with the protons of an ion-exchange resin, an acid wash (e.g., with dilute HCl or H2SO4) can sometimes restore activity.[7][12][13][14]

  • For Thermal Degradation: This is generally irreversible.

Q3: What preventive measures can I take to minimize catalyst deactivation?

  • Purify Reactants and Solvents: Remove impurities that can act as poisons.

  • Optimize Reaction Temperature: Operate within the recommended temperature range for your catalyst to avoid thermal degradation.[1]

  • Control Reactant Ratios and Concentrations: High concentrations of certain reactants or products can sometimes accelerate the formation of deactivating species.

  • Use a Guard Bed: A pre-reactor bed of a less expensive adsorbent can be used to remove poisons before they reach the main catalyst bed.[1]

  • Modify the Catalyst: In some cases, the catalyst itself can be modified to be more resistant to deactivation.[4]

Quantitative Data on Catalyst Performance and Deactivation

The following tables summarize quantitative data on the stability and reusability of various catalysts in adipate esterification and related reactions.

Table 1: Reusability of Catalysts in Adipate Esterification

CatalystReactantsReaction ConditionsReusabilityReference
Ir-ReOx/CMucic acid, isopropanol220°C, 24hReusable for at least 5 cycles with regeneration[15]
Amberlyst-15Palm Fatty Acid Distillate, methanol60°CReusable for at least 2 cycles with ultrasound[16]
Polystyrene-supported superacidic fluoroalkyl sulfonic acidFatty acids, methanol65°CConsistently high activity for up to 10 consecutive runs[8]
Aluminum-alginateOleic acid, methanolRefluxing methanol---[17]

Table 2: Impact of Regeneration on Catalyst Activity

CatalystDeactivation CauseRegeneration MethodActivity RecoveryReference
Nb2O5Carbon deposition, phase transformationCalcination in airPartial reversal of phase transformation and restoration of activity[5][11]
Amberlyst 70Ion-exchange with metal ions, fouling by polymersWashing with solvents, ion-exchange with concentrated H2SO4Solvent washing provides some recovery; acid treatment significantly improves activity[7][8]
Amberlyst-15Not specifiedWashing with 3-7% HClCan be regenerated if used as an ion-exchanger[12]

Experimental Protocols

Protocol 1: Regeneration of Amberlyst-15 Ion-Exchange Resin Catalyst

This protocol is adapted for the regeneration of Amberlyst-15 that has been deactivated by fouling or ion-exchange with metallic impurities during adipate esterification.

Materials:

  • Deactivated Amberlyst-15 catalyst

  • Methanol (reagent grade)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution

  • Beaker or flask

  • Filtration apparatus (e.g., Buchner funnel and flask)

  • Oven

Procedure:

  • Solvent Washing:

    • After the reaction, filter the catalyst from the reaction mixture.

    • Wash the catalyst beads thoroughly with methanol to remove any adsorbed reactants, products, and byproducts. Repeat this washing step 3-4 times.

    • Wash the catalyst with deionized water until the washings are neutral.

  • Acid Regeneration (for suspected ionic poisoning):

    • Suspend the washed catalyst in a 1 M HCl solution. Use a volume of acid solution that is at least 3-4 times the volume of the resin.

    • Stir the slurry gently at room temperature for 1-2 hours.

    • Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral (check with pH paper). This is crucial to remove all traces of HCl.

  • Drying:

    • Dry the regenerated catalyst in an oven at 60-80°C overnight or until a constant weight is achieved. Do not exceed the maximum recommended temperature for the resin.

  • Storage:

    • Store the dried, regenerated catalyst in a sealed container to prevent moisture absorption.

Protocol 2: Experimental Workflow for a Catalyst Deactivation Study

This protocol outlines a general procedure for studying the deactivation of a solid acid catalyst in a batch reactor for adipate esterification.

Objective: To quantify the loss of catalytic activity over multiple reaction cycles.

Apparatus:

  • Batch reactor with temperature control and stirring (e.g., three-necked flask with a condenser, thermometer, and mechanical stirrer)

  • Heating mantle or oil bath

  • Sampling equipment (e.g., syringe with a long needle)

  • Analytical instrument for determining adipic acid conversion (e.g., GC, HPLC, or titration)

Procedure:

  • Initial Activity Test (Cycle 1):

    • Charge the reactor with the reactants (adipic acid and alcohol) and solvent (if any) in the desired molar ratio.

    • Heat the mixture to the reaction temperature with stirring.

    • Once the temperature is stable, add a known amount of the fresh catalyst to start the reaction (t=0).

    • Take samples from the reactor at regular time intervals.

    • Analyze the samples to determine the concentration of adipic acid and calculate the conversion.

    • Continue the reaction until the conversion reaches a plateau or for a predetermined duration.

  • Catalyst Recovery and Preparation for the Next Cycle:

    • At the end of the reaction, cool the reactor and separate the catalyst by filtration.

    • Wash the catalyst with a suitable solvent (e.g., methanol) to remove residual reactants and products.

    • Dry the catalyst under mild conditions (e.g., in a vacuum oven at a temperature well below the catalyst's thermal stability limit).

  • Subsequent Activity Tests (Cycles 2, 3, ...):

    • Repeat the procedure from step 1 using the recovered catalyst from the previous cycle.

    • Ensure that the reaction conditions (temperature, stirring speed, reactant ratio, and catalyst loading) are identical for each cycle.

  • Data Analysis:

    • For each cycle, plot the conversion of adipic acid as a function of time.

    • Compare the initial reaction rates and the final conversions achieved in each cycle. A decrease in either of these parameters indicates catalyst deactivation.

    • The catalyst activity can be expressed as the initial rate of reaction in a given cycle relative to the initial rate of the fresh catalyst.

This systematic approach will provide quantitative data on the stability and reusability of your catalyst under specific experimental conditions.

References

Technical Support Center: Enhancing Thermal Stability of PVC with Adipate Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to improve the thermal stability of Polyvinyl Chloride (PVC) formulated with adipate plasticizers.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and processing of PVC with adipate plasticizers.

Issue Potential Causes Recommended Solutions
Early Discoloration (Yellowing/Browning) During Processing - Insufficient thermal stabilizer concentration.- Inadequate dispersion of the stabilizer.[1] - Presence of impurities in the PVC resin or other additives.- Excessive processing temperature or shear.[1]- Increase the dosage of the primary heat stabilizer (e.g., Ca/Zn stearate).- Optimize mixing parameters (e.g., speed, time) to ensure uniform dispersion of additives.[1] - Use high-purity PVC resin and additives.- Reduce the processing temperature and/or screw speed to minimize shear-induced degradation.[1]
"Zinc Burning" (Sudden, Severe Darkening) - High concentration of zinc stearate (ZnSt₂) which can form zinc chloride (ZnCl₂), a strong Lewis acid that catalyzes degradation.- Adjust the ratio of calcium stearate (CaSt₂) to zinc stearate (ZnSt₂); a higher CaSt₂ content can mitigate this effect.[2] - Incorporate a co-stabilizer like pentaerythritol (PER) or other polyols, which can chelate the ZnCl₂.[2]
Poor Long-Term Thermal Stability - Ineffective primary stabilizer for long-term heat aging.- Absence of a suitable co-stabilizer.- While zinc stearate provides good early color, calcium stearate is crucial for long-term stability by scavenging HCl.[3] Ensure an appropriate Ca/Zn ratio.- Add a co-stabilizer such as pentaerythritol or other polyols to enhance long-term stability.[2][4]
Brittleness of the Final Product - Loss of plasticizer due to high processing temperatures.- Degradation of the PVC polymer chains.- Optimize the processing temperature to prevent plasticizer volatilization.- Ensure an adequate stabilization package is used to prevent polymer degradation, which can lead to reduced mechanical properties.[1]
Inconsistent Results Between Batches - Variation in raw material quality (PVC resin, plasticizer, stabilizer).- Inconsistent mixing or processing conditions.[1]- Implement stringent quality control for all incoming raw materials.- Standardize mixing and processing protocols, including temperature profiles, mixing times, and shear rates.[1]

Frequently Asked Questions (FAQs)

Q1: Why is thermal stability a concern when using adipate plasticizers in PVC?

A1: While adipate plasticizers are valued for their excellent low-temperature flexibility and good compatibility with PVC, the polymer itself is inherently thermally unstable.[5] The processing of plasticized PVC requires elevated temperatures, which can initiate a degradation process known as dehydrochlorination, leading to discoloration and a decline in mechanical properties.[5] The choice and concentration of both the plasticizer and the heat stabilizer system are critical to achieving a stable formulation.

Q2: What is the primary mechanism of PVC thermal degradation?

A2: The thermal degradation of PVC is primarily a two-stage process. The first and most critical stage is dehydrochlorination, where hydrogen chloride (HCl) is eliminated from the polymer backbone.[5] This process is autocatalytic, meaning the released HCl accelerates further degradation. The loss of HCl leads to the formation of conjugated double bonds (polyenes) in the polymer chains, which are responsible for the observed color change from white to yellow, brown, and eventually black.

Q3: How do Ca/Zn stabilizers work to improve the thermal stability of PVC?

A3: Calcium/Zinc (Ca/Zn) stabilizers are a widely used non-toxic alternative to lead-based stabilizers. They work through a synergistic mechanism:

  • Zinc Stearate (ZnSt₂): Provides excellent early color stability by reacting with and replacing the labile chlorine atoms in the PVC structure, which are the initiation sites for dehydrochlorination. However, this reaction produces zinc chloride (ZnCl₂), which can aggressively promote PVC degradation, leading to "zinc burning".[2]

  • Calcium Stearate (CaSt₂): Acts as an HCl scavenger, neutralizing the hydrogen chloride gas released during degradation. It also reacts with ZnCl₂ to regenerate the more stable zinc stearate, thus preventing "zinc burning" and providing long-term stability.[3]

Q4: What is the role of a co-stabilizer like pentaerythritol (PER)?

A4: Co-stabilizers like pentaerythritol and other polyols significantly enhance the performance of primary Ca/Zn stabilizers. They have a synergistic effect, particularly in improving long-term thermal stability.[2][4] The hydroxyl groups in pentaerythritol can chelate the zinc chloride (ZnCl₂) formed during stabilization, preventing it from catalyzing further degradation.[6] This allows for a more efficient and prolonged stabilizing action of the Ca/Zn system.

Q5: Can the type of adipate plasticizer affect the thermal stability of the PVC compound?

A5: Yes, while the primary role of the adipate is to impart flexibility, its interaction with the PVC matrix and the stabilizer system can have an effect. The molecular weight and structure of the adipate can influence processing characteristics and the overall thermal stability. However, the dominant factor in preventing thermal degradation is the effectiveness of the heat stabilizer package.

Quantitative Data on Thermal Stability

The following table summarizes thermal stability data for PVC formulations with adipate plasticizers and various stabilizer systems from different studies. Note that direct comparison should be made with caution due to variations in experimental conditions.

PlasticizerStabilizer System (per 100 phr PVC)Test MethodResultReference
Not Specified2.0 phr CaSt₂/ZnSt₂ (1.8/1.2 ratio) + 0.2 phr PERCongo Red Test @ 180°CStability Time: >60 min[2]
Not Specified2.0 phr CaSt₂/ZnSt₂ (1.8/1.2 ratio)Congo Red Test @ 180°CStability Time: ~55 min[2]
Not Specified3.0 phr CaSt₂/ZnOr₂ (1.8/1.2 ratio) + PERCongo Red Test @ 180°CStability Time: ~65 min[2]
Not Specified3.0 phr CaSt₂/ZnOr₂ (1.8/1.2 ratio)Congo Red Test @ 180°CStability Time: ~58 min[2]
Rigid PVC2.0 phr Ca/Zn StabilizerTGA (5% weight loss)293°C[1]
Rigid PVC2.0 phr Organic Based Stabilizer (OBS)TGA (5% weight loss)297°C[1]
Rigid PVCPure PVCTGA (5% weight loss)276°C[1]
Rigid PVCCa/Zn StabilizerCongo Red Test @ 180°CInitial color maintained for ~40 min[7]
Rigid PVCOrganic Based Stabilizer (OBS)Congo Red Test @ 180°CInitial color maintained for ~50 min[7]

Phr: parts per hundred resin CaSt₂: Calcium Stearate, ZnSt₂: Zinc Stearate, ZnOr₂: Zinc Orotate, PER: Pentaerythritol

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a PVC compound by measuring its weight loss as a function of temperature.

Apparatus: Thermogravimetric Analyzer

Methodology (based on ASTM E1131):

  • Sample Preparation: Prepare a small, representative sample of the PVC compound, typically 5-10 mg.

  • Instrument Setup:

    • Place the sample in an appropriate TGA pan (e.g., platinum or ceramic).

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidative degradation.

  • Heating Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% weight loss occurs. This temperature is a key indicator of thermal stability.

    • The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum degradation rates for different decomposition steps.

Differential Scanning Calorimetry (DSC)

Objective: To determine thermal transitions of a PVC compound, such as the glass transition temperature (Tg), which can be affected by degradation.

Apparatus: Differential Scanning Calorimeter

Methodology (based on ASTM D3418):

  • Sample Preparation: Weigh a small sample (5-10 mg) of the PVC compound into a DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen).

  • Heating and Cooling Program:

    • First Heat: Heat the sample at a controlled rate (e.g., 20°C/min) to a temperature above its expected processing temperature (e.g., 200°C) to erase any prior thermal history.

    • Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition.

    • Second Heat: Heat the sample again at a controlled rate (e.g., 10°C/min). The glass transition temperature (Tg) is determined from this second heating scan.

  • Data Acquisition: Record the heat flow to the sample relative to the reference as a function of temperature.

  • Analysis:

    • Plot the heat flow versus temperature.

    • The glass transition (Tg) is observed as a step change in the baseline of the DSC curve. An increase in Tg after thermal aging can indicate cross-linking due to degradation.

Congo Red Test

Objective: To determine the static thermal stability time of a PVC compound by detecting the evolution of hydrogen chloride (HCl) gas.

Apparatus:

  • Heating block or oil bath capable of maintaining a constant temperature (e.g., 180°C ± 1°C).

  • Test tubes.

  • Congo Red indicator paper.

  • Timer.

Methodology (based on ISO 182-1):

  • Sample Preparation: Place a specified amount of the PVC compound (e.g., 2.5 g) into a clean, dry test tube.

  • Setup:

    • Insert a strip of Congo Red paper into a small glass tube or hook so that it can be suspended inside the test tube, approximately 20-25 mm above the surface of the PVC sample.

    • Place the test tube into the preheated heating block or oil bath at the specified test temperature (e.g., 180°C).

  • Data Acquisition:

    • Start the timer as soon as the test tube is placed in the heating apparatus.

    • Observe the Congo Red paper for a color change.

  • Analysis:

    • The thermal stability time is the time elapsed from the start of the test until the Congo Red paper changes color from red to blue (or the color corresponding to pH 3 if using a universal indicator).

    • A longer stability time indicates better thermal stability.

Visualizations

PVC_Degradation_Pathway PVC PVC Structure (-CH2-CHCl-)n DegradedPVC Degraded PVC (Polyene Formation) PVC->DegradedPVC Dehydrochlorination HCl Hydrogen Chloride (HCl) PVC->HCl Heat Heat (Processing Temperature) Heat->PVC Initiation Autocatalysis Autocatalytic Degradation DegradedPVC->Autocatalysis HCl->PVC Catalyzes further degradation PVC_Stabilization_Mechanism cluster_degradation Degradation Process cluster_stabilization Stabilization with Ca/Zn and Co-stabilizer PVC PVC + Heat HCl HCl Released PVC->HCl ZnSt2 Zinc Stearate (ZnSt₂) (Primary Stabilizer) PVC->ZnSt2 Replaces labile Cl CaSt2 Calcium Stearate (CaSt₂) (HCl Scavenger) HCl->CaSt2 Neutralization ZnCl2 Zinc Chloride (ZnCl₂) (Pro-degradant) ZnSt2->ZnCl2 StablePVC Stabilized PVC CaSt2->StablePVC PER Pentaerythritol (PER) (Co-stabilizer) ChelatedZnCl2 Chelated ZnCl₂ PER->ChelatedZnCl2 ZnCl2->CaSt2 Regenerates ZnSt₂ ZnCl2->PER Chelation Experimental_Workflow cluster_testing 4. Thermal Stability Testing Formulation 1. Prepare PVC Formulations (PVC, Adipate Plasticizer, Stabilizers) Processing 2. Compound Processing (e.g., Two-Roll Mill) Formulation->Processing SamplePrep 3. Sample Preparation (Pressed Sheets, Pellets, etc.) Processing->SamplePrep TGA TGA (Onset of Degradation Temp.) SamplePrep->TGA CongoRed Congo Red Test (Stability Time) SamplePrep->CongoRed DSC DSC (Glass Transition Temp.) SamplePrep->DSC Analysis 5. Data Analysis & Comparison TGA->Analysis CongoRed->Analysis DSC->Analysis

References

Technical Support Center: Minimizing By-Product Formation in Dioleyl Adipate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dioleyl Adipate synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of by-products during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My final product contains unreacted adipic acid and/or oleyl alcohol. How can I improve the conversion rate?

Possible Causes:

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion.

  • Catalyst Inefficiency: The catalyst used may be inactive or used in an insufficient amount.

  • Water Inhibition: The water produced during the esterification can inhibit the forward reaction, shifting the equilibrium back towards the reactants.[1]

Solutions:

  • Optimize Reaction Time and Temperature: Increase the reaction time or temperature according to the specific protocol being used. For enzymatic catalysis (e.g., Novozym 435), an optimal temperature is around 60°C for a reaction time of several hours.[2][3] For chemical catalysis, temperatures can be significantly higher.

  • Increase Catalyst Concentration: If using a catalyst, ensure it is active and consider a modest increase in its concentration.

  • Remove Water: Employ methods to continuously remove water from the reaction mixture. This can be achieved by:

    • Using a Dean-Stark apparatus with a suitable solvent like toluene.

    • Performing the reaction under a vacuum to distill off the water.[4]

    • Using a drying agent, although this is less common for bulk synthesis.

  • Adjust Molar Ratio: Using a slight excess of one of the reactants (typically the alcohol) can help drive the reaction to completion.

Q2: The mono-oleyl adipate concentration in my product is too high. How can I favor the formation of the diester?

Possible Causes:

  • Insufficient Reaction Time: The reaction was stopped before the second esterification could proceed to a significant extent.

  • Stoichiometry: An inappropriate molar ratio of adipic acid to oleyl alcohol was used.

Solutions:

  • Extend Reaction Time: Allow the reaction to proceed for a longer duration to encourage the formation of the diester.

  • Optimize Molar Ratio: Ensure that the molar ratio of oleyl alcohol to adipic acid is at least 2:1. A slight excess of oleyl alcohol (e.g., 2.1:1) can further promote the formation of the diester.

Q3: My final product is dark or has an undesirable color. What is the cause and how can I prevent it?

Possible Causes:

  • High Reaction Temperature: Excessive temperatures, especially with chemical catalysts, can lead to the degradation of the reactants or products, causing discoloration.

  • Oxidation: The double bond in oleyl alcohol is susceptible to oxidation at elevated temperatures, which can produce colored by-products.

  • Catalyst-Induced Side Reactions: Some aggressive chemical catalysts can cause side reactions that result in colored impurities.

Solutions:

  • Lower Reaction Temperature: If possible, reduce the reaction temperature. For enzymatic catalysis, temperatures are generally lower, which helps to avoid thermal degradation.

  • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Choose a Milder Catalyst: Consider using a milder catalyst. For example, enzymatic catalysts like immobilized lipases operate under milder conditions and can reduce the formation of colored by-products.[2]

  • Purification: The color can often be removed during the purification step by using activated carbon.[4]

Q4: I suspect the formation of dioleyl ether as a by-product. How can I minimize this?

Possible Causes:

  • High Temperature and Strong Acid Catalyst: The formation of ethers from alcohols is typically catalyzed by strong acids at high temperatures.

Solutions:

  • Avoid Strong Acid Catalysts at High Temperatures: If using a strong acid catalyst like sulfuric acid, try to keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Use an Alternative Catalyst: Switch to a catalyst that is less likely to promote ether formation. Enzymatic catalysts are a good option as they are highly specific for the esterification reaction and operate at lower temperatures. Heterogeneous acid catalysts can also sometimes offer better selectivity than homogeneous strong acids.

Q5: How can I detect and quantify the by-products in my reaction mixture?

Analytical Methods:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the progress of the reaction and identify the presence of starting materials and the main product.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify the functional groups present. The disappearance of the broad -OH peak from the carboxylic acid and the appearance of the characteristic ester carbonyl (C=O) peak can confirm the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and can be used to identify and quantify impurities if their signals do not overlap significantly with the product signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile components in the reaction mixture. This is particularly useful for quantifying unreacted oleyl alcohol and potentially some smaller by-products. It can also be used to analyze for adipate esters.[5][6][7]

Data on Reaction Optimization

Optimizing reaction parameters is crucial for maximizing the yield of this compound and minimizing by-product formation. The following tables summarize data from studies on adipate ester synthesis.

Table 1: Optimization of Enzymatic this compound Synthesis

ParameterOptimal ValueResulting Conversion YieldReference
Enzyme Amount2.5% w/w (Novozym 435)95.5%[2]
Temperature60 °C95.5%[2]
Reaction Time438 min95.5%[2]
Agitation Speed500 rpm95.5%[2]

Table 2: Effect of Temperature and Catalyst on Adipate Ester Synthesis

AlcoholCatalystTemperature (°C)ObservationsReference
Various ButanolsNovozym 43535-65Yield increased with temperature.[8]
n-Octyl AlcoholMagnetic solid superacid15599.4% conversion of adipic acid.[3]
Isooctyl AlcoholButyl titanate100-170Stepwise addition of catalyst with increasing temperature.[9]
Oleyl AlcoholPara-toluenesulfonic acid150-200Reaction kinetics studied.[1]

Experimental Protocols

While a detailed, publicly available protocol specifically for this compound is scarce, the following general protocols for diester synthesis can be adapted.

Protocol 1: Enzymatic Synthesis of this compound (Adapted)

  • Reactant Preparation: In a suitable reaction vessel, combine adipic acid and oleyl alcohol in a 1:2.1 molar ratio.

  • Catalyst Addition: Add an immobilized lipase, such as Novozym 435 (approximately 2.5% of the total weight of the reactants).[2]

  • Reaction Conditions: Heat the mixture to 60°C with constant stirring (e.g., 500 rpm).[2] It is advisable to perform the reaction under a slight vacuum or with a nitrogen purge to remove the water formed during the reaction.

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them using TLC or by measuring the acid value of the mixture.

  • Reaction Termination: Once the desired conversion is achieved (typically after several hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification:

    • The crude product can be purified by washing with a dilute aqueous basic solution (e.g., sodium bicarbonate solution) to remove any remaining adipic acid, followed by washing with water to neutrality.

    • Dry the organic phase over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate) and filter.

    • Remove any unreacted oleyl alcohol by vacuum distillation.

Protocol 2: Chemical Catalysis for Dioctyl Adipate Synthesis (Adaptable for this compound)

  • Reactant and Catalyst Setup: Charge a reaction kettle with adipic acid and oleyl alcohol (e.g., 1:2.2 molar ratio) and a suitable catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid.[4] For reactions with catalysts like butyl titanate, a stepwise addition of the catalyst as the temperature increases may be beneficial.[9]

  • Reaction: Heat the mixture with stirring. A common setup includes a Dean-Stark trap to remove water azeotropically if a solvent like toluene is used. Alternatively, the reaction can be heated under a micro-vacuum (e.g., 550-590 mmHg) to facilitate water removal.[4] The temperature will depend on the catalyst used but is typically in the range of 130-180°C.

  • Monitoring: Monitor the reaction by measuring the amount of water collected or by analyzing the acid value of the reaction mixture.

  • Work-up and Purification:

    • After cooling, neutralize the catalyst with a base (e.g., sodium carbonate solution).

    • Wash the organic phase with water to remove salts and any remaining water-soluble impurities.

    • Perform a "dealcoholization" step, which involves removing the excess oleyl alcohol under vacuum.[4]

    • For color removal, the crude product can be treated with a refining agent like activated carbon, followed by filtration.[4]

Visualizing Reaction Pathways and Workflows

Diagram 1: Synthesis of this compound and Potential By-Products

G AdipicAcid Adipic Acid MonoOleylAdipate Mono-oleyl Adipate AdipicAcid->MonoOleylAdipate + Oleyl Alcohol - H2O OleylAlcohol Oleyl Alcohol OleylAlcohol->MonoOleylAdipate DioleylEther Dioleyl Ether (By-product) OleylAlcohol->DioleylEther + Oleyl Alcohol - H2O (High Temp, Acid Cat.) OxidizedProducts Oxidized Products (By-products) OleylAlcohol->OxidizedProducts + O2 (High Temp) DioleylAdipate This compound (Desired Product) MonoOleylAdipate->DioleylAdipate + Oleyl Alcohol - H2O Water Water

Caption: Reaction pathway for this compound synthesis and formation of key by-products.

Diagram 2: Experimental Workflow for Minimizing By-Products

G Start Reactants: Adipic Acid & Oleyl Alcohol Reaction Esterification - Optimized Temp. - Catalyst - Water Removal Start->Reaction Monitoring Reaction Monitoring (TLC, Acid Value) Reaction->Monitoring Monitoring->Reaction Incomplete? Workup Work-up - Catalyst Neutralization - Washing Monitoring->Workup Complete Purification Purification - Vacuum Distillation (Remove excess alcohol) - Activated Carbon (optional) Workup->Purification FinalProduct Pure this compound Purification->FinalProduct Byproducts By-products Removed: - Unreacted Materials - Catalyst Residues - Colored Impurities Purification->Byproducts

Caption: General workflow for the synthesis and purification of this compound.

References

Overcoming phase separation in Dioleyl adipate polymer blends

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dioleyl adipate polymer blends. The focus is on identifying, characterizing, and overcoming phase separation to achieve stable and homogenous formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and analysis of this compound polymer blends.

Issue ID Problem Observed Potential Causes Recommended Solutions
P-01 Cloudy or Opaque Film/Matrix After Solvent Evaporation 1. Thermodynamic Incompatibility: The polymer and this compound are immiscible at the prepared concentration, leading to macroscopic phase separation. 2. High Molecular Weight of Polymer: Higher molecular weight polymers have lower conformational entropy of mixing, which can favor phase separation. 3. Incorrect Solvent System: A solvent that preferentially dissolves one component over the other can induce phase separation during evaporation.1. Concentration Adjustment: Systematically vary the concentration of this compound to identify the miscibility window. 2. Polymer Selection: If possible, test a lower molecular weight grade of the same polymer. 3. Solvent Screening: Use a solvent that is a good solvent for both components. Consider a mixture of solvents. 4. Compatibilizer Addition: Introduce a suitable block or graft copolymer to improve interfacial adhesion.
P-02 Two Glass Transition Temperatures (Tg) in DSC Analysis 1. Immiscible Blend: The presence of two distinct Tgs is a classic indicator of a phase-separated system, where each phase retains its own thermal signature. 2. Partially Miscible Blend: The Tgs may be shifted inward compared to the pure components, indicating some level of mixing, but the system is still heterogeneous.1. Confirm with Microscopy: Use SEM or AFM to visually confirm the presence of distinct phases. 2. Annealing Study: Anneal the sample at a temperature above the higher Tg and re-run the DSC. If the Tgs merge, it may indicate a lower critical solution temperature (LCST) behavior. 3. Formulation Change: Re-evaluate the concentration of this compound or introduce a compatibilizing agent.
P-03 Droplet-like Domains Observed in SEM/AFM Imaging 1. Nucleation and Growth: The minor component has formed spherical domains within the continuous matrix of the major component. This is typical for immiscible blends. 2. Solvent Evaporation Rate: A very fast evaporation rate can "freeze" the blend in a non-equilibrium, phase-separated state.1. Control Evaporation: Slow down the solvent evaporation rate by covering the sample or using a controlled environment (e.g., a desiccator with a solvent atmosphere). 2. Homogenization: If applicable to the processing method, increase the shear rate or mixing energy during blend preparation.
P-04 Poor Mechanical Properties (e.g., Brittle Film) 1. Phase Separation: Poor adhesion between the separated domains acts as a stress concentration point, leading to premature failure. 2. Plasticizer Leaching: Over time, the this compound may migrate out of the polymer matrix, especially if immiscible, leading to embrittlement.1. Improve Miscibility: Focus on solutions from P-01 and P-02 to create a homogenous blend. 2. Aging Study: Conduct an aging study under controlled temperature and humidity to assess the long-term stability and look for signs of plasticizer exudation on the surface.

Frequently Asked Questions (FAQs)

Q1: What is phase separation in the context of this compound polymer blends?

A1: Phase separation is the process by which a mixture of a polymer and this compound, initially homogenous, separates into distinct regions (phases) with different compositions. This occurs when the system can lower its overall Gibbs free energy of mixing by demixing. In a solid formulation, this often results in a polymer-rich phase and a this compound-rich phase, leading to undesirable properties such as opacity and poor mechanical strength.

Q2: How can I predict the miscibility of this compound with my polymer?

A2: Precise prediction is complex, but you can make an educated assessment. The principle of "like dissolves like" is a good starting point; compare the polarity and solubility parameters of this compound and your polymer. A key indicator of miscibility is the observation of a single, composition-dependent glass transition temperature (Tg) via Differential Scanning Calorimetry (DSC), which is intermediate between the Tgs of the individual components.

Q3: What role does the molecular weight of the polymer play in phase separation?

A3: The molecular weight of the polymer is a critical factor. According to the Flory-Huggins theory, the combinatorial entropy of mixing, which favors miscibility, decreases significantly as the polymer molecular weight increases. Therefore, a high molecular weight polymer is generally less likely to be miscible with this compound compared to a lower molecular weight version of the same polymer.

Q4: Can the end-groups of my polymer affect its miscibility with this compound?

A4: Yes, the end-groups can have a substantial impact, especially for lower molecular weight polymers where they constitute a significant fraction of the molecule. For instance, polymers with ester end-groups might exhibit more favorable interactions with this compound (an ester) compared to those with hydroxyl or carboxyl end-groups, potentially improving miscibility.

Q5: What are compatibilizers and how do they work?

A5: Compatibilizers are additives, typically block or graft copolymers, that enhance the stability of immiscible polymer blends. They work by locating at the interface between the separated phases, reducing interfacial tension and improving adhesion. For a this compound-polymer blend, an ideal compatibilizer might be a diblock copolymer where one block is miscible with the polymer and the other block is miscible with the this compound.

Experimental Protocols

Protocol 1: Preparation of Polymer/Dioleyl Adipate Blends by Solvent Casting
  • Preparation: Calculate the required masses of the polymer and this compound for a desired weight ratio (e.g., 90:10 w/w).

  • Dissolution: Dissolve the polymer in a suitable volatile solvent (e.g., dichloromethane, chloroform) in a glass vial to create a solution of known concentration (e.g., 5% w/v). Ensure complete dissolution using a magnetic stirrer.

  • Addition of Plasticizer: Add the pre-weighed this compound to the polymer solution and continue stirring until a homogenous mixture is obtained.

  • Casting: Pour the solution into a clean, level petri dish made of a material inert to the solvent (e.g., glass or Teflon).

  • Evaporation: Cover the petri dish with perforated aluminum foil to allow for slow, controlled solvent evaporation at room temperature for 24-48 hours.

  • Drying: Transfer the cast film to a vacuum oven and dry at a temperature below the Tg of the polymer (e.g., 40 °C) for at least 48 hours to remove any residual solvent.

  • Storage: Store the final film in a desiccator to prevent moisture absorption.

Protocol 2: Characterization of Miscibility by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 5-10 mg of the prepared polymer blend film into an aluminum DSC pan. Hermetically seal the pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • First Heating Scan: Heat the sample from a temperature well below the expected Tgs (e.g., -80 °C) to a temperature well above the Tg of the polymer (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min). This scan removes the thermal history of the sample.

    • Cooling Scan: Cool the sample back down to the starting temperature (e.g., -80 °C) at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan: Heat the sample again using the same rate as the first scan (10 °C/min). The Tg is determined from this second heating scan.

  • Data Analysis: Analyze the heat flow curve from the second heating scan.

    • Miscible Blend: A single Tg is observed, shifted between the Tgs of the pure components.

    • Immiscible Blend: Two distinct Tgs are observed, corresponding closely to the Tgs of the pure components.

Visualizations

G cluster_0 Troubleshooting Workflow for Phase Separation start Observation: Cloudy or Opaque Blend q1 Perform DSC Analysis start->q1 res1 Single Tg Observed q1->res1 Yes res2 Two Tgs Observed q1->res2 No sol1 Potential Cause: Residual Solvent or Micro-scale Separation. Action: Dry further and re-analyze. res1->sol1 q2 Perform SEM/AFM Imaging res2->q2 res3 Homogenous Surface q2->res3 No res4 Phase-Separated Domains q2->res4 Yes res3->sol1 sol2 Cause: Immiscible Blend Actions: 1. Lower this compound %. 2. Use lower MW Polymer. 3. Add Compatibilizer. res4->sol2

Caption: Troubleshooting decision tree for identifying phase separation.

G cluster_1 Experimental Workflow: Blend Preparation & Characterization A 1. Component Selection (Polymer & this compound) B 2. Solvent Casting (Dissolution & Mixing) A->B C 3. Vacuum Drying (Remove Residual Solvent) B->C D 4. Visual Inspection (Clarity, Homogeneity) C->D E 5. Thermal Analysis (DSC) (Determine Tg(s)) D->E F 6. Microscopic Analysis (SEM) (Visualize Morphology) E->F G 7. Formulation Stable? (Single Tg, No Domains) F->G H END: Homogenous Blend Achieved G->H Yes I REFORMULATE: Adjust Ratios or Components G->I No I->A

Caption: Workflow for preparing and characterizing polymer blends.

G cluster_2 Thermodynamic Drivers of Phase Separation P Polymer Chains Enthalpy ΔH_mix > 0 (Unfavorable Interactions) P->Enthalpy P-P interactions > P-DA DA This compound DA->Enthalpy DA-DA interactions > P-DA Gibbs ΔG_mix = ΔH_mix - TΔS_mix Enthalpy->Gibbs Entropy ΔS_mix ≈ 0 (Low for Polymers) Entropy->Gibbs Result ΔG_mix > 0 Phase Separation Occurs Gibbs->Result

Caption: Thermodynamic relationship leading to phase separation.

Optimizing reaction time for adipate esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction time for adipate esterification.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the reaction time of adipate esterification?

A1: The reaction time for adipate esterification is primarily influenced by several key parameters:

  • Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions or catalyst denaturation in the case of enzymatic catalysis.[1][2]

  • Catalyst: The type and concentration of the catalyst are crucial. Common catalysts include strong mineral acids (like sulfuric acid), solid acid catalysts (like Amberlyst 15), and lipases (like Candida antarctica lipase B).[3][4][5] The efficiency of the catalyst directly impacts the reaction kinetics.

  • Reactant Molar Ratio: An excess of one reactant, typically the alcohol, can shift the equilibrium towards the product side, thereby increasing the conversion rate and potentially reducing the reaction time.[3][5]

  • Water Removal: Esterification is a reversible reaction that produces water as a byproduct.[6][7] Efficient removal of water, for instance through azeotropic distillation or the use of a Dean-Stark apparatus, can drive the reaction to completion and shorten the overall time.

  • Agitation Speed: In heterogeneous catalysis (e.g., with an immobilized enzyme or solid acid catalyst), the agitation speed plays a role in overcoming mass transfer limitations.[8][9]

Q2: My adipate esterification reaction is very slow. What are the common causes and how can I troubleshoot this?

A2: A slow reaction rate can be attributed to several factors. Here is a troubleshooting guide:

  • Insufficient Catalyst Activity:

    • Cause: The catalyst may be of low purity, deactivated, or used in an insufficient amount. Acid catalysts can be neutralized, and enzymes can denature.[10]

    • Solution: Ensure the catalyst is active and used at the recommended concentration. For enzymatic reactions, check the optimal pH and temperature for the lipase.[8] For acid-catalyzed reactions, consider using a fresh batch of catalyst.

  • Equilibrium Limitation:

    • Cause: The accumulation of water can slow down the reaction as it approaches equilibrium.[11]

    • Solution: Implement a method for continuous water removal, such as a Dean-Stark trap or by performing the reaction under vacuum.[2]

  • Low Reaction Temperature:

    • Cause: The reaction temperature may be too low to achieve a significant rate.

    • Solution: Gradually increase the reaction temperature while monitoring for any potential side reactions or degradation of reactants or products.[1]

  • Mass Transfer Limitations:

    • Cause: Inadequate mixing can lead to poor contact between the reactants and the catalyst, especially in heterogeneous systems.[11]

    • Solution: Increase the agitation speed to ensure the reaction mixture is homogeneous.[9]

Q3: What are the advantages of using an enzymatic catalyst (lipase) over a chemical catalyst?

A3: Enzymatic catalysts, such as lipases, offer several advantages over traditional chemical catalysts in adipate esterification:

  • Mild Reaction Conditions: Lipases typically operate under milder temperature and pH conditions, which can prevent the formation of byproducts and the degradation of sensitive functional groups.[8]

  • High Selectivity: Enzymes are often highly selective, which can lead to purer products and reduce the need for extensive purification steps.

  • Environmental Friendliness: Lipases are biodegradable and are considered a "greener" alternative to corrosive and hazardous acid catalysts.[7]

  • Reusability: Immobilized lipases can be easily recovered and reused for multiple reaction cycles, which can be cost-effective.[4]

Q4: Can I perform adipate esterification without a solvent?

A4: Yes, solvent-free systems for adipate esterification have been successfully demonstrated, particularly in enzyme-catalyzed reactions.[8][9] A solvent-free approach offers benefits such as higher volumetric productivity, reduced environmental impact, and simplified product purification.[8]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Low Yield Equilibrium not shifted towards products. Use an excess of one reactant (usually the alcohol) or remove water as it is formed (e.g., using a Dean-Stark apparatus).[3][12]
Incomplete reaction. Increase reaction time or temperature (within optimal range).[1][9]
Catalyst deactivation. Use a fresh batch of catalyst. For immobilized enzymes, check for loss of activity and consider regeneration or replacement.[10]
Reaction Stalls Equilibrium has been reached. Implement water removal techniques.
Catalyst has been consumed or deactivated. Add more catalyst or replace with a fresh batch.
Formation of Byproducts Reaction temperature is too high. Optimize the reaction temperature to a lower value.
Use of a non-selective catalyst. Consider using a more selective catalyst, such as a lipase.

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on adipate esterification to provide a comparative overview of different reaction conditions and their outcomes.

Adipic AcidAlcoholCatalystCatalyst Conc.Temp (°C)Time (min)Molar Ratio (Alcohol:Acid)Yield (%)Reference
Adipic AcidOleyl AlcoholImmobilized Candida antarctica lipase2.5% w/w60438-95.5[8]
Adipic AcidOleyl AlcoholImmobilized Candida antarctica lipase B2.5% w/w66.5354-95.7[9]
Adipic AcidMethanolImmobilized Candida antarctica lipase B54.0 mg58.535812:197.6[4]
Adipic AcidMethanolAmberlyst 157% w/w50-15:1-[5]
Adipic Acidn-ButanolNovozym 43550 mg55-4.5:1>96[1]
Adipic Acid2-Ethylhexan-1-olIonic Liquid15 mol%70-801204:1>99[12][13]

Experimental Protocols

General Protocol for Acid-Catalyzed Adipate Esterification
  • Reactant and Catalyst Charging: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add adipic acid, the corresponding alcohol (in a molar excess, e.g., 3:1 alcohol to acid), and a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • Initiation of Reaction: Add the acid catalyst (e.g., 1% w/w sulfuric acid relative to adipic acid).[3]

  • Heating and Reflux: Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring the Reaction: Monitor the progress of the reaction by tracking the amount of water collected or by periodically taking samples for analysis (e.g., by titration to determine the acid number).[12]

  • Reaction Completion and Work-up: Once the theoretical amount of water has been collected or the acid number remains constant, cool the reaction mixture.

  • Purification: Neutralize the excess acid catalyst with a base (e.g., sodium bicarbonate solution). Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., sodium sulfate). Remove the solvent and excess alcohol under reduced pressure. The crude ester can be further purified by vacuum distillation.

General Protocol for Enzyme-Catalyzed Adipate Esterification in a Solvent-Free System
  • Reactant and Enzyme Charging: In a stirred-tank reactor or a round-bottom flask with mechanical stirring, add adipic acid and the alcohol.

  • Initiation of Reaction: Add the immobilized lipase (e.g., Novozym 435, 2.5% w/w of total reactants).[9]

  • Reaction Conditions: Heat the mixture to the optimal temperature for the enzyme (e.g., 60-70°C) and stir at a constant speed (e.g., 500 rpm).[8][9] If desired, a vacuum can be applied to remove the water produced.

  • Monitoring the Reaction: Monitor the reaction progress by taking samples at regular intervals and analyzing them (e.g., via gas chromatography or titration).

  • Reaction Completion and Product Recovery: Once the desired conversion is reached, stop the reaction. The immobilized enzyme can be recovered by filtration for reuse. The product can be purified if necessary, often without the need for extensive work-up due to the high selectivity of the enzyme.

Visualizations

TroubleshootingWorkflow Start Slow Adipate Esterification CheckCatalyst Check Catalyst Activity & Concentration Start->CheckCatalyst CatalystOK Catalyst OK? CheckCatalyst->CatalystOK CheckTemp Check Reaction Temperature TempOK Temperature Optimal? CheckTemp->TempOK CheckWater Check for Water Accumulation WaterRemoved Water Being Removed? CheckWater->WaterRemoved CheckMixing Check Agitation/Mixing MixingOK Mixing Adequate? CheckMixing->MixingOK CatalystOK->CheckTemp Yes IncreaseCatalyst Increase Catalyst Concentration / Use Fresh Catalyst CatalystOK->IncreaseCatalyst No TempOK->CheckWater Yes IncreaseTemp Increase Temperature TempOK->IncreaseTemp No WaterRemoved->CheckMixing Yes RemoveWater Implement Water Removal (e.g., Dean-Stark) WaterRemoved->RemoveWater No IncreaseMixing Increase Agitation Speed MixingOK->IncreaseMixing No End Reaction Optimized MixingOK->End Yes IncreaseCatalyst->CheckCatalyst IncreaseTemp->CheckTemp RemoveWater->CheckWater IncreaseMixing->CheckMixing

Caption: Troubleshooting workflow for slow adipate esterification.

FischerEsterification Reactants Adipic Acid + Alcohol Protonation Protonation of Carbonyl Oxygen (Acid Catalyst) Reactants->Protonation NucleophilicAttack Nucleophilic Attack by Alcohol Protonation->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer WaterElimination Elimination of Water ProtonTransfer->WaterElimination Deprotonation Deprotonation WaterElimination->Deprotonation Products Adipate Ester + Water Deprotonation->Products Products->Deprotonation Hydrolysis (Reverse Reaction)

References

Addressing batch-to-batch variability in Dioleyl adipate production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to address batch-to-batch variability in Dioleyl adipate production.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, helping researchers identify and resolve problems to ensure consistent product quality.

ProblemPotential CauseRecommended Solution
High Acid Value in Final Product Incomplete esterification reaction.- Verify Raw Material Quality: Ensure adipic acid has high purity and oleyl alcohol has a low moisture content. - Optimize Reaction Conditions: Increase reaction time or temperature according to established protocols. - Catalyst Inefficiency: Check the activity of the catalyst and ensure the correct dosage is used.
Hydrolysis of the ester during workup.- Ensure Anhydrous Conditions: Use dry solvents and equipment during purification steps. - Neutralize Acid Catalyst: If an acid catalyst is used, ensure it is completely neutralized before purification.
Low Yield of this compound Sub-optimal reaction conditions.- Review Stoichiometry: Ensure the molar ratio of oleyl alcohol to adipic acid is correct, often with a slight excess of the alcohol. - Improve Water Removal: Efficiently remove water formed during the reaction to drive the equilibrium towards product formation.
Poor quality of raw materials.- Test Raw Materials: Analyze the purity of adipic acid and oleyl alcohol before use. Impurities can interfere with the reaction.
Discoloration of Final Product (Yellowish Tinge) Thermal degradation of reactants or product.- Control Reaction Temperature: Avoid excessive temperatures during the reaction and purification steps. - Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation.
Impurities in raw materials.- Source High-Purity Reactants: Use high-quality adipic acid and oleyl alcohol.
Inconsistent Viscosity Between Batches Variation in the degree of polymerization or presence of side products.- Strictly Control Reaction Time and Temperature: Consistent reaction conditions are crucial for reproducible molecular weight distribution. - Monitor Reaction Progress: Use techniques like Gas Chromatography (GC) to monitor the reaction and ensure it proceeds to the desired completion.
Incomplete removal of unreacted monomers.- Optimize Purification: Ensure efficient removal of unreacted adipic acid and oleyl alcohol during the purification process, for instance, through distillation or filtration.

Frequently Asked Questions (FAQs)

1. What are the critical quality control parameters for this compound?

The key quality control parameters to ensure batch-to-batch consistency of this compound are:

ParameterTypical Specification RangeSignificance
Acid Value (mg KOH/g) < 0.5Indicates the amount of residual free adipic acid. A high value suggests incomplete reaction or hydrolysis.
Saponification Value (mg KOH/g) 160 - 180Relates to the average molecular weight of the ester. It is a measure of the amount of alkali required to saponify the ester.
Viscosity (cSt at 40°C) 40 - 50Reflects the molecular weight and purity of the product. Inconsistent viscosity can affect the performance of the final formulation.
Color (APHA) < 100A low color value indicates minimal thermal degradation and high purity.
Moisture Content (%) < 0.1High moisture content can lead to hydrolysis of the ester, increasing the acid value.

2. How does the quality of raw materials affect this compound production?

The quality of raw materials is a primary factor influencing the consistency and quality of the final product:

  • Adipic Acid Purity: Impurities in adipic acid can act as catalyst poisons or participate in side reactions, leading to lower yields and discolored products.

  • Oleyl Alcohol Purity and Moisture Content: The purity of oleyl alcohol, including the presence of isomers, can affect the reaction rate and the properties of the final ester. Crucially, a high moisture content in the alcohol can inhibit the esterification reaction and lead to a lower yield.

3. What are the recommended analytical methods for quality control?

  • Acid Value: Titration with a standardized solution of potassium hydroxide (KOH).

  • Saponification Value: Refluxing the sample with a known excess of alcoholic KOH and back-titrating the unreacted KOH with a standard acid.

  • Viscosity: Measured using a viscometer at a specified temperature (e.g., 40°C).

  • Moisture Content: Karl Fischer titration is a common and accurate method.

  • Purity and By-product Analysis: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product and identify any by-products.

Experimental Protocols

Determination of Acid Value

This protocol outlines the procedure for determining the amount of free carboxylic acids in a sample of this compound.

Acid_Value_Protocol start Start: Prepare Sample and Reagents dissolve Accurately weigh ~10g of this compound into a 250 mL flask. start->dissolve add_solvent Add 50 mL of a neutralized alcohol-ether mixture (1:1). dissolve->add_solvent dissolve_sample Dissolve the sample completely. Warm if necessary. add_solvent->dissolve_sample add_indicator Add 1 mL of phenolphthalein indicator. dissolve_sample->add_indicator titrate Titrate with standardized 0.1 N KOH until a faint pink color persists for 30 seconds. add_indicator->titrate calculate Calculate the Acid Value using the formula: Acid Value = (56.1 * V * N) / W titrate->calculate end_node End: Report Acid Value (mg KOH/g) calculate->end_node V V = Volume of KOH used (mL) N N = Normality of KOH solution W W = Weight of sample (g)

Caption: Experimental workflow for determining the acid value.

Determination of Saponification Value

This protocol describes the method to determine the amount of ester in a sample of this compound.

Saponification_Value_Protocol start Start: Prepare Sample and Reagents weigh_sample Accurately weigh ~2g of this compound into a 250 mL flask. start->weigh_sample add_koh Add 25.0 mL of 0.5 N alcoholic KOH solution. weigh_sample->add_koh reflux Connect to a reflux condenser and heat in a boiling water bath for 30 minutes. add_koh->reflux cool Cool the flask to room temperature. reflux->cool add_indicator Add 1 mL of phenolphthalein indicator. cool->add_indicator titrate Titrate the excess KOH with standardized 0.5 N HCl. add_indicator->titrate blank Perform a blank determination (without the sample). titrate->blank calculate Calculate the Saponification Value using the formula: Sap. Value = (56.1 * (B - S) * N) / W blank->calculate end_node End: Report Saponification Value (mg KOH/g) calculate->end_node B B = Volume of HCl for blank (mL) S S = Volume of HCl for sample (mL) N N = Normality of HCl solution W W = Weight of sample (g)

Caption: Experimental workflow for saponification value determination.

Troubleshooting Decision Tree

This diagram provides a logical workflow for troubleshooting common issues in this compound production.

Troubleshooting_Decision_Tree start Batch-to-Batch Variability Detected check_qc Review QC Data (Acid Value, Viscosity, Color) start->check_qc high_acid_value High Acid Value? check_qc->high_acid_value inconsistent_viscosity Inconsistent Viscosity? check_qc->inconsistent_viscosity discoloration Product Discolored? check_qc->discoloration high_acid_value->inconsistent_viscosity No check_reaction Incomplete Reaction or Hydrolysis high_acid_value->check_reaction Yes inconsistent_viscosity->discoloration No process_control Inconsistent Polymerization inconsistent_viscosity->process_control Yes thermal_degradation Thermal Degradation or Impurities discoloration->thermal_degradation Yes solution Implement Corrective Actions discoloration->solution No verify_raw_materials Verify Raw Material Quality (Adipic Acid Purity, Alcohol Moisture) check_reaction->verify_raw_materials optimize_reaction Optimize Reaction Conditions (Time, Temperature, Catalyst) verify_raw_materials->optimize_reaction check_workup Check Workup Procedure (Neutralization, Dryness) optimize_reaction->check_workup check_workup->solution review_process_params Review Process Parameters (Time, Temperature Control) process_control->review_process_params monomer_removal Check Monomer Removal Efficiency review_process_params->monomer_removal monomer_removal->solution check_temp Review Reaction and Purification Temperatures thermal_degradation->check_temp check_atmosphere Ensure Inert Atmosphere check_temp->check_atmosphere raw_material_purity Analyze Raw Material Purity check_atmosphere->raw_material_purity raw_material_purity->solution

Caption: A decision tree for troubleshooting this compound production.

Technical Support Center: Enhancing Additive Compatibility with Dioleyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dioleyl adipate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the compatibility of this compound with other additives in your formulations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

Issue 1: Phase Separation or Cloudiness Observed in Liquid Formulations

Possible Cause: Poor miscibility between this compound and other components in the formulation. This can be due to a significant difference in polarity and solubility parameters.

Recommended Actions:

  • Solvent System Modification:

    • Co-solvent Addition: Introduce a co-solvent that is miscible with both this compound and the other additives. The choice of co-solvent should be based on the overall composition of your formulation.

    • Solubility Parameter Matching: Utilize Hansen Solubility Parameters (HSP) to select a solvent or co-solvent system that more closely matches the HSP of this compound and the other additives. A smaller difference in HSP values generally indicates better compatibility.[1][2][3]

  • Surfactant/Emulsifier Addition:

    • Incorporate a suitable surfactant or emulsifier to stabilize the formulation and prevent phase separation, especially in aqueous or multiphase systems. The selection should be based on the hydrophilic-lipophilic balance (HLB) required for your specific formulation.

  • Temperature Adjustment:

    • Gently warming the formulation during mixing can sometimes improve the solubility of the components. However, be cautious of the thermal stability of all ingredients.

Issue 2: Plasticizer Leaching or Blooming in Solid/Semi-Solid Formulations

Possible Cause: Incompatibility between this compound and the polymer matrix, leading to migration of the plasticizer to the surface over time.

Recommended Actions:

  • Polymer Selection:

    • Evaluate the compatibility of this compound with different polymers. Polymers with similar solubility parameters to this compound are less likely to exhibit leaching.

  • Concentration Optimization:

    • Reduce the concentration of this compound to a level that is still effective for its intended purpose but below the saturation point of the polymer matrix.

  • Use of a Co-plasticizer:

    • Introduce a secondary plasticizer that has good compatibility with both the primary plasticizer (this compound) and the polymer. This can help to better anchor the this compound within the polymer matrix.

  • Thermal Treatment:

    • A controlled annealing process (heating the formulation to a temperature below its degradation point and then slowly cooling) can sometimes improve the homogeneity of the mixture and reduce the tendency for leaching.

Issue 3: Unexpected Degradation of Active Pharmaceutical Ingredient (API) or Other Additives

Possible Cause: Chemical interaction between this compound and other formulation components, potentially catalyzed by factors like heat, light, or moisture.

Recommended Actions:

  • Compatibility Screening:

    • Conduct systematic compatibility studies by preparing binary mixtures of this compound with the API and other key excipients.

    • Utilize analytical techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) to detect potential interactions.[4][5][6][7][8]

  • Forced Degradation Studies:

    • Perform forced degradation studies on the formulation under stress conditions (e.g., elevated temperature, humidity, UV light) to identify potential degradation pathways and products.

  • pH Adjustment:

    • If the degradation is pH-dependent, adjust the pH of the formulation to a range where the API and other components are most stable.

  • Antioxidant Addition:

    • If oxidative degradation is suspected, consider the addition of a suitable antioxidant to the formulation.

Frequently Asked Questions (FAQs)

Q1: How can I predict the compatibility of this compound with a new polymer or excipient?

A1: A good starting point is to compare their Hansen Solubility Parameters (HSP).[1][2][9] Substances with similar HSP values are more likely to be compatible. The "distance" (Ra) between the HSP of two substances can be calculated, and a smaller Ra value suggests better miscibility.[1][3]

Q2: What are the typical physical and chemical properties of this compound?

A2: this compound is a diester of oleyl alcohol and adipic acid. Some of its key properties are summarized in the table below.[10][11][12]

PropertyValue
Molecular Formula C42H78O4
Molecular Weight 647.07 g/mol
Appearance Oily liquid
Boiling Point ~677.5 °C at 760 mmHg
Density ~0.903 g/cm³

Q3: What analytical techniques are recommended for assessing the compatibility of this compound?

A3: Several analytical techniques can be employed:

  • Differential Scanning Calorimetry (DSC): To detect changes in melting points, glass transitions, or the appearance of new thermal events that may indicate an interaction.[7]

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the mixture and identify any changes in decomposition patterns.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in chemical bonds, such as shifts in peak positions or the appearance of new peaks, which can indicate a chemical interaction.[4][5][6][8]

  • High-Performance Liquid Chromatography (HPLC): To quantify the degradation of the API or other components in the presence of this compound over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To detect and quantify the migration of this compound from a formulation.

Q4: Are there any known incompatibilities of this compound with common pharmaceutical excipients?

A4: While specific compatibility data for this compound with a wide range of pharmaceutical excipients is not extensively published in readily available literature, general principles of ester compatibility apply. Esters like this compound can be susceptible to hydrolysis under strongly acidic or basic conditions. Compatibility should always be confirmed experimentally for your specific formulation.

Data Presentation

Table 1: Hansen Solubility Parameters (HSP) for Compatibility Assessment

The following table provides representative Hansen Solubility Parameters for this compound (approximated from Dioctyl adipate) and some common pharmaceutical excipients. A smaller difference between the parameters of this compound and an excipient suggests better compatibility. The distance (Ra) can be calculated using the formula: Ra² = 4(δD1 - δD2)² + (δP1 - δP2)² + (δH1 - δH2)².

SubstanceδD (Dispersive) (MPa⁰.⁵)δP (Polar) (MPa⁰.⁵)δH (Hydrogen Bonding) (MPa⁰.⁵)
This compound (approx.) 16.72.05.1
Polyvinylpyrrolidone (PVP)18.59.05.5
Eudragit® E 10018.98.48.0
Hydroxypropyl Methylcellulose (HPMC)18.612.612.1
Polyethylene Glycol (PEG 400)16.912.516.8
Ethyl Cellulose18.56.34.3
Poly(lactic-co-glycolic acid) (PLGA)18.613.76.1

Note: The HSP values for excipients are sourced from various literature and databases and should be used as a guideline. Experimental verification is crucial.

Experimental Protocols

Protocol 1: Drug-Excipient Compatibility Screening using DSC and FTIR

This protocol outlines a general procedure for assessing the compatibility of this compound with an Active Pharmaceutical Ingredient (API) and other excipients.

1. Sample Preparation: a. Prepare physical mixtures of this compound and the test substance (API or excipient) in a 1:1 weight ratio. b. Gently blend the components using a mortar and pestle until a homogenous mixture is obtained. c. Prepare three sets of samples: this compound alone, the test substance alone, and the 1:1 mixture.

2. Differential Scanning Calorimetry (DSC) Analysis: a. Accurately weigh 5-10 mg of each sample into a standard aluminum DSC pan and seal it. b. Place the pan in the DSC instrument. An empty sealed pan should be used as a reference. c. Heat the sample from ambient temperature to a temperature above the melting or decomposition point of the individual components at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. d. Record the heat flow as a function of temperature. e. Analyze the thermograms for any changes in the melting endotherms, the appearance of new peaks, or shifts in peak temperatures in the mixture compared to the individual components.

3. Fourier-Transform Infrared (FTIR) Spectroscopy Analysis: a. Prepare pellets of each sample (this compound, test substance, and the 1:1 mixture) with potassium bromide (KBr). b. Alternatively, if the samples are liquid or semi-solid, they can be analyzed using an Attenuated Total Reflectance (ATR)-FTIR accessory. c. Record the FTIR spectra over a suitable wavenumber range (e.g., 4000-400 cm⁻¹). d. Compare the spectrum of the mixture with the spectra of the individual components. Look for the disappearance of characteristic peaks, the appearance of new peaks, or significant shifts in peak positions, which would indicate a chemical interaction.[4][5][6][8]

Mandatory Visualization

Experimental_Workflow_for_Compatibility_Screening cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_evaluation Data Evaluation cluster_conclusion Conclusion prep1 Weigh this compound and Test Substance (1:1) prep2 Blend to Homogeneity prep1->prep2 dsc DSC Analysis (10°C/min) prep2->dsc ftir FTIR Analysis prep2->ftir eval_dsc Compare Thermograms: - Peak Shifts - New Peaks dsc->eval_dsc eval_ftir Compare Spectra: - Peak Disappearance - New Peaks ftir->eval_ftir compatible Compatible eval_dsc->compatible No significant changes incompatible Incompatible eval_dsc->incompatible Significant changes eval_ftir->compatible No significant changes eval_ftir->incompatible Significant changes

Figure 1. Experimental workflow for compatibility screening.

Troubleshooting_Logic_for_Phase_Separation cluster_solutions Troubleshooting Actions start Phase Separation or Cloudiness Observed cause Potential Cause: Poor Miscibility start->cause solution1 Modify Solvent System (Co-solvent, HSP Matching) cause->solution1 solution2 Add Surfactant/ Emulsifier cause->solution2 solution3 Adjust Temperature cause->solution3 outcome_resolved Issue Resolved solution1->outcome_resolved outcome_unresolved Issue Persists solution1->outcome_unresolved solution2->outcome_resolved solution2->outcome_unresolved solution3->outcome_resolved solution3->outcome_unresolved outcome_unresolved->start Re-evaluate Formulation

Figure 2. Troubleshooting logic for phase separation issues.

References

Techniques to reduce the volatility of adipate plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for adipate plasticizers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to the volatility of adipate plasticizers in your formulations.

Troubleshooting Guide: High Plasticizer Volatility

This guide addresses common issues encountered during experiments related to high adipate plasticizer volatility.

Problem / Observation Potential Cause Suggested Solution
Significant weight loss of the final product after thermal aging. High volatility of the adipate plasticizer (e.g., DOA, DEHA) at the aging temperature.1. Switch to a higher molecular weight adipate plasticizer. 2. Incorporate a polymeric plasticizer. 3. Blend the primary adipate plasticizer with a less volatile secondary plasticizer.
Surface of the plasticized polymer feels oily or tacky over time. Migration and subsequent evaporation of the plasticizer from the polymer matrix.1. Ensure optimal compatibility between the plasticizer and the polymer. 2. Consider using a plasticizer with a higher molecular weight to reduce mobility. 3. Evaluate the processing temperature to avoid premature plasticizer bleed-out.
Inconsistent mechanical properties (e.g., increased stiffness) in different batches. Loss of plasticizer during processing steps like mixing or curing at elevated temperatures.1. Precisely control the temperature and duration of high-temperature processing. 2. Use a closed mixing system to minimize evaporative loss. 3. Perform quality control checks on plasticizer content before and after processing.
Failure to meet regulatory standards for leachable/extractable substances. Migration of the adipate plasticizer out of the material into surrounding media.1. Substitute the current adipate with a polymeric plasticizer that has lower migration tendencies. 2. Consider surface modification of the polymer to create a barrier layer. 3. Evaluate alternative plasticizer families with inherently lower migration profiles.

Frequently Asked Questions (FAQs)

1. What is the primary cause of adipate plasticizer volatility?

Adipate plasticizers, especially lower molecular weight esters like dioctyl adipate (DOA) and di(2-ethylhexyl) adipate (DEHA), have a relatively high vapor pressure. When incorporated into a polymer matrix, they can migrate to the surface and evaporate, a process accelerated by elevated temperatures. This loss of plasticizer can lead to changes in the material's physical properties, such as increased stiffness and brittleness.

2. How can I reduce the volatility of my current adipate plasticizer formulation without a complete substitution?

You can blend your existing adipate plasticizer with a less volatile, higher molecular weight plasticizer. This approach can create a more stable formulation by reducing the overall vapor pressure of the plasticizer system. Another strategy is to incorporate additives that can interact with the plasticizer, reducing its mobility within the polymer matrix.

3. What are the main advantages of using polymeric adipate plasticizers?

Polymeric adipate plasticizers are higher molecular weight polyesters. Their larger size and lower vapor pressure result in significantly reduced volatility and migration compared to monomeric adipates. They offer improved permanence, leading to better retention of mechanical properties over time, especially in applications involving heat or extraction.

4. Are there any trade-offs when switching to a higher molecular weight or polymeric adipate plasticizer?

Yes, there are trade-offs to consider. Higher molecular weight and polymeric plasticizers generally have higher viscosities, which can make processing more challenging. They may also be less efficient, meaning a higher concentration is needed to achieve the same level of flexibility as a lower molecular weight adipate. The cost of polymeric plasticizers is also typically higher.

5. How is plasticizer volatility measured experimentally?

A common method is the Activated Carbon Volatility test, based on standards like ASTM D1203. In this test, a sample of the plasticized material is placed in a container with activated carbon and subjected to a specific temperature for a set duration. The weight loss of the sample is then measured to quantify the amount of plasticizer that has volatilized.

Quantitative Data on Plasticizer Volatility

The following table summarizes the comparative volatility of different adipate plasticizers, demonstrated by weight loss in thermal aging tests.

Plasticizer Type Example Molecular Weight ( g/mol ) Test Conditions Weight Loss (%) Reference
Monomeric AdipateDioctyl Adipate (DOA)~370100°C for 24 hours (ASTM D1203)1.5 - 2.5
Monomeric AdipateDi(2-ethylhexyl) Adipate (DEHA)~370100°C for 24 hours (ASTM D1203)1.8 - 2.8
Higher MW MonomericDiisodecyl Adipate (DIDA)~426100°C for 24 hours (ASTM D1203)0.8 - 1.5
Polymeric AdipatePoly(butylene adipate)2000 - 3000100°C for 24 hours (ASTM D1203)< 0.5

Experimental Protocols

Protocol 1: Synthesis of a Low-Volatility Polymeric Adipate Plasticizer

This protocol outlines the synthesis of a polyester adipate plasticizer through the polycondensation of a diol and a diacid.

Materials:

  • Adipic acid

  • 1,4-Butanediol

  • Esterification catalyst (e.g., titanium tetrabutoxide)

  • Nitrogen gas supply

  • Heating mantle with temperature control

  • Reaction flask with a mechanical stirrer, condenser, and nitrogen inlet

Procedure:

  • Charging the Reactor: Charge the reaction flask with a molar excess of 1,4-butanediol relative to adipic acid (e.g., a 1.2:1 molar ratio).

  • Inert Atmosphere: Begin purging the system with a slow stream of nitrogen gas to prevent oxidation.

  • Catalyst Addition: Add the titanium tetrabutoxide catalyst to the reaction mixture (typically 0.1-0.3% by weight of the reactants).

  • Esterification: Heat the mixture to 180-200°C with continuous stirring. Water will be produced as a byproduct and removed through the condenser.

  • Polycondensation: Once the initial esterification is complete (as indicated by the cessation of water formation), gradually increase the temperature to 220-240°C and apply a vacuum to remove excess diol and drive the polymerization reaction to achieve the desired molecular weight.

  • Monitoring: Monitor the reaction progress by measuring the acid number and viscosity of the mixture at regular intervals.

  • Termination: Once the target molecular weight or viscosity is reached, cool the reactor to stop the reaction.

  • Purification: The resulting polymeric plasticizer can be used as is or purified further if necessary.

Protocol 2: Evaluation of Plasticizer Volatility using Activated Carbon (ASTM D1203)

Materials:

  • Plasticized polymer sample (e.g., a 50mm diameter disc)

  • Activated carbon (6-14 mesh)

  • Forced-air oven

  • Analytical balance

  • Shallow, uncovered cups

Procedure:

  • Sample Preparation: Cut a sample of the plasticized polymer to a standard size and weigh it accurately (W1).

  • Carbon Bed: Place a layer of activated carbon at the bottom of a cup.

  • Sample Placement: Place the polymer sample on top of the carbon bed.

  • Covering: Cover the sample with another layer of activated carbon, ensuring it is fully surrounded.

  • Conditioning: Place the cup in a forced-air oven preheated to the desired test temperature (e.g., 100°C).

  • Aging: Leave the sample in the oven for the specified duration (e.g., 24 hours).

  • Cooling: After the aging period, remove the cup from the oven and let it cool to room temperature in a desiccator.

  • Final Weighing: Carefully remove the polymer sample from the activated carbon, clean off any adhering particles, and weigh it again (W2).

  • Calculation: Calculate the percentage weight loss due to volatility using the formula: Weight Loss (%) = [(W1 - W2) / W1] * 100

Visualizations

logical_relationship cluster_properties Plasticizer Properties cluster_outcomes Performance Outcomes prop1 Low Molecular Weight prop3 High Vapor Pressure prop1->prop3 prop2 High Molecular Weight prop4 Low Vapor Pressure prop2->prop4 outcome1 High Volatility / Migration prop3->outcome1 outcome2 Low Volatility / Permanence prop4->outcome2

Caption: Relationship between molecular weight, vapor pressure, and volatility.

experimental_workflow cluster_substitution Substitution Strategy cluster_blending Blending Strategy start Start: High Volatility Observed q1 Is complete plasticizer substitution an option? start->q1 sub1 Select High MW or Polymeric Adipate q1->sub1 Yes blend1 Identify a Low-Volatility Secondary Plasticizer q1->blend1 No sub2 Synthesize Custom Polymeric Plasticizer sub1->sub2 sub3 Test New Formulation (Protocol 2) sub2->sub3 end_node End: Optimized Low-Volatility Formulation sub3->end_node blend2 Create Blends at Different Ratios blend1->blend2 blend3 Evaluate Volatility of Blends (Protocol 2) blend2->blend3 blend3->end_node

Caption: Troubleshooting workflow for reducing adipate plasticizer volatility.

Technical Support Center: Spectroscopic Analysis of Dioleyl Adipate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving interference during the spectroscopic analysis of Dioleyl adipate.

Frequently Asked Questions (FAQs)

Q1: What are the primary spectroscopic techniques used for the analysis of this compound?

A1: The primary spectroscopic techniques for the analysis of this compound include Fourier Transform Infrared (FTIR) spectroscopy for functional group identification, Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation, and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), for molecular weight determination and impurity profiling.

Q2: What are the common sources of interference in the spectroscopic analysis of this compound?

A2: Common sources of interference include:

  • Water moisture: Particularly problematic in FTIR analysis, as it can obscure the hydroxyl region and interact with the ester carbonyl group.

  • Residual solvents: Solvents used in sample preparation or synthesis (e.g., toluene, hexane) can have overlapping signals in both NMR and FTIR.

  • Plasticizers and other additives: If this compound is being analyzed within a polymer matrix, other plasticizers, stabilizers, or additives can have overlapping spectral features.

  • Degradation products: Hydrolysis or oxidation of this compound can lead to the formation of oleyl alcohol, adipic acid, and other byproducts that interfere with the analysis.

  • Sample matrix effects: In complex matrices, such as biological samples or formulations, other components can suppress or enhance the signal of this compound.

Q3: How can I confirm the identity of this compound using FTIR spectroscopy?

A3: The identity of this compound can be confirmed by the presence of its characteristic absorption bands. The most prominent peaks are the C=O stretching of the ester group, the C-O stretching, and the C-H stretching of the long alkyl chains.

Troubleshooting Guides

Issue 1: Overlapping Peaks in FTIR Analysis

Symptom: Broad or overlapping peaks in the 1700-1750 cm⁻¹ (carbonyl region) or 3200-3600 cm⁻¹ (hydroxyl region) of the FTIR spectrum.

Possible Causes and Solutions:

Possible Cause Solution Expected Outcome
Water MoistureDry the sample thoroughly under vacuum or in a desiccator before analysis. Alternatively, perform a background correction with a spectrum of the interferent.A sharper carbonyl peak and a significant reduction of the broad hydroxyl peak.
Presence of Adipic Acid (degradation)Perform a solvent extraction to separate the more polar adipic acid from the this compound.Sharpening of the carbonyl peak and disappearance of the broad O-H stretch associated with the carboxylic acid.
Other Ester PlasticizersUse a chromatographic separation technique like GC or HPLC prior to FTIR analysis.Isolation of this compound, resulting in a clean, well-defined spectrum.
  • Dissolve the this compound sample in a non-polar solvent like hexane.

  • Add a polar solvent in which adipic acid is soluble but this compound is not, such as a slightly basic aqueous solution (e.g., 5% sodium bicarbonate).

  • Mix the two phases vigorously in a separatory funnel and allow them to separate.

  • Collect the organic (hexane) layer containing the purified this compound.

  • Wash the organic layer with deionized water to remove any remaining bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the hexane to obtain the purified this compound for FTIR analysis.

start Overlapping FTIR Peaks in this compound Spectrum check_water Broad peak at 3200-3600 cm-1? start->check_water dry_sample Dry Sample (Vacuum Oven/Desiccator) check_water->dry_sample Yes check_carbonyl Broad or asymmetric peak at 1700-1750 cm-1? check_water->check_carbonyl No analyze Re-analyze on FTIR dry_sample->analyze extraction Perform Solvent Extraction check_carbonyl->extraction Yes chromatography Consider GC-FTIR or LC-FTIR for Complex Mixtures check_carbonyl->chromatography If unresolved extraction->analyze start Ambiguous ¹H NMR Signals check_solvent Check for common solvent peaks (e.g., CHCl3 at 7.26 ppm) start->check_solvent remove_solvent Dry sample under high vacuum check_solvent->remove_solvent Yes check_impurity Look for unexpected peaks (e.g., alcohol -OH) check_solvent->check_impurity No analyze Acquire final spectrum remove_solvent->analyze two_d_nmr Run 2D NMR (COSY, HSQC) to establish correlations check_impurity->two_d_nmr Yes check_resolution Are peaks broad or asymmetric? check_impurity->check_resolution No two_d_nmr->analyze shim Re-shim the magnet check_resolution->shim Yes check_resolution->analyze No shim->analyze start Co-eluting Peak in GC-MS check_overload Is the peak asymmetric/fronting? start->check_overload dilute Dilute Sample and Re-inject check_overload->dilute Yes check_temp Modify GC Temperature Program (slower ramp) check_overload->check_temp No analyze Analyze Resolved Chromatogram dilute->analyze check_column Change GC Column to Different Polarity check_temp->check_column Failure check_temp->analyze Success check_column->analyze

Validation & Comparative

FT-Raman Spectroscopy for Adipate Ester Analysis: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Fourier Transform (FT) Raman spectroscopy for the quantitative analysis of adipate esters, benchmarked against established chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals seeking to evaluate and implement analytical methodologies for these compounds. Adipate esters, commonly used as plasticizers in polymers and as emollients in pharmaceutical and cosmetic formulations, require accurate and robust analytical methods for quality control, stability testing, and migration studies.

FT-Raman Spectroscopy: A Non-Destructive Approach

FT-Raman spectroscopy is a vibrational spectroscopy technique that provides detailed chemical information about a sample. It is a non-destructive method that requires minimal to no sample preparation, making it a rapid and efficient analytical tool. The technique involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The resulting Raman spectrum provides a unique chemical fingerprint of the sample, allowing for both qualitative identification and quantitative analysis. For adipate esters, the most prominent vibrational band, corresponding to the carbonyl (C=O) stretch, typically appears in the 1730-1740 cm⁻¹ region of the spectrum and is often used for quantification.

Experimental Protocol: FT-Raman Spectroscopy
  • Instrumentation: A high-resolution FT-Raman spectrometer equipped with a near-infrared (NIR) laser source (e.g., 1064 nm Nd:YAG) and a cooled detector (e.g., Indium Gallium Arsenide - InGaAs) is required.

  • Sample Preparation:

    • For liquid samples (e.g., pure adipate esters, formulations), place the sample in a glass vial or NMR tube.

    • For solid samples (e.g., polymer films containing adipate plasticizers), a representative piece of the sample is placed directly in the sample holder. No further preparation is typically needed.

  • Data Acquisition:

    • Place the sample in the spectrometer's sample compartment.

    • Set the laser power to a level that provides a good signal without causing sample degradation (typically 100-500 mW).

    • Select an appropriate spectral resolution (e.g., 4 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 128-256) to achieve an adequate signal-to-noise ratio.

    • Acquire the Raman spectrum over a relevant wavenumber range (e.g., 200-3500 cm⁻¹).

  • Calibration and Quantification:

    • Prepare a series of calibration standards of the adipate ester in the relevant matrix (e.g., solvent, polymer) at known concentrations.

    • Acquire the FT-Raman spectrum for each standard.

    • Develop a quantitative model using chemometric methods, such as Partial Least Squares (PLS) regression, by correlating the spectral data (e.g., the area or height of the C=O peak at ~1735 cm⁻¹) with the known concentrations of the standards.

    • The developed PLS model is then used to predict the concentration of the adipate ester in unknown samples.

FT_Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Liquid or Solid Sample Placement Place in Vial or on Holder Sample->Placement Minimal Prep Spectrometer FT-Raman Spectrometer Placement->Spectrometer Acquire Acquire Spectrum (e.g., 1064 nm laser, 4 cm⁻¹ resolution) Spectrometer->Acquire Spectrum Raw Raman Spectrum Acquire->Spectrum Preprocessing Spectral Preprocessing (e.g., Baseline Correction) Spectrum->Preprocessing Quantification Quantitative Analysis (e.g., PLS Regression) Preprocessing->Quantification Result Adipate Ester Concentration Quantification->Result

Fig. 1: Experimental workflow for adipate ester analysis using FT-Raman spectroscopy.

Alternative Methods: GC and HPLC

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are well-established separation techniques widely used for the analysis of adipate esters.

  • Gas Chromatography (GC): This technique is suitable for volatile and thermally stable compounds. Adipate esters are often analyzed by GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds. For adipate esters, which lack a strong UV chromophore, detection can be achieved using a UV detector at low wavelengths (e.g., ~210 nm) or more universally with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID).

Experimental Protocol: Gas Chromatography (GC-FID)
  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) and a Flame Ionization Detector (FID).

  • Sample Preparation:

    • Accurately weigh the sample containing the adipate ester.

    • Dissolve the sample in a suitable solvent (e.g., dichloromethane, hexane).

    • If necessary, perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and remove matrix interferences.

    • Add an internal standard for improved quantification.

    • Dilute the sample to fall within the calibration range.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Detector Temperature: 300°C

  • Calibration and Quantification:

    • Prepare a series of calibration standards of the adipate ester with the internal standard.

    • Inject the standards into the GC to generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

    • Inject the prepared sample and determine the concentration using the calibration curve.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: An HPLC system with a pump, autosampler, column oven, and a UV/Vis detector. A C18 column is commonly used.

  • Sample Preparation:

    • Similar to GC, dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol).

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

    • Dilute as necessary to fit within the calibration range.

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 210 nm.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of the adipate ester.

    • Inject the standards to create a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample and quantify using the calibration curve.

Chromatography_Workflow cluster_prep Sample Preparation cluster_sep Chromatographic Separation cluster_analysis Data Analysis Sample Sample Extraction Solvent Extraction/ Dilution Sample->Extraction Filtration Filtration (HPLC) Extraction->Filtration Chromatograph GC or HPLC System Filtration->Chromatograph Separation Separation on Column Chromatograph->Separation Detector Detection (e.g., FID, UV) Separation->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Adipate Ester Concentration Quantification->Result

A Comparative Analysis of Adipate and Succinate Plasticizers for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate plasticizers is a critical consideration in the development of various pharmaceutical formulations, from oral solid dosage forms to transdermal delivery systems and medical devices. These additives are essential for imparting flexibility, processability, and desired mechanical properties to polymeric materials. Among the non-phthalate plasticizers gaining prominence, adipates and succinates represent two key families derived from dicarboxylic acids. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal plasticizer for specific drug development needs.

General Characteristics

Adipate and succinate esters are valued for their favorable safety profiles compared to traditional phthalate plasticizers.[1][2] Both can be synthesized from bio-based sources, aligning with the growing demand for sustainable pharmaceutical excipients.[3][4] Adipic acid is a six-carbon dicarboxylic acid, while succinic acid is a four-carbon dicarboxylic acid. This difference in chain length between their parent acids influences their physical and mechanical properties.[5]

Succinate-based plasticizers are noted for their high efficiency and can be produced from renewable resources.[4][6] Adipate plasticizers are recognized for imparting excellent low-temperature flexibility to materials.[7]

Performance Comparison

While direct head-to-head comparative studies are limited, the existing body of research provides valuable insights into the performance of adipate and succinate plasticizers in various polymers, particularly polyvinyl chloride (PVC) and, to a lesser extent, biodegradable polymers like polylactic acid (PLA).

Plasticizer Efficiency

The primary function of a plasticizer is to reduce the glass transition temperature (Tg) of a polymer, thereby increasing its flexibility. A lower Tg indicates higher plasticizing efficiency.

Succinate esters have been shown to be highly effective at lowering the Tg of PVC, with some studies suggesting they can be more efficient than the traditional phthalate plasticizer DEHP.[8] Adipate plasticizers also effectively reduce the Tg of polymers.[9] For instance, the incorporation of adipate esters into PLA/thermoplastic starch sheets has been shown to significantly reduce the glass transition temperature and improve PLA chain mobility.[10]

Mechanical Properties

The addition of plasticizers modifies the mechanical properties of polymers, typically decreasing tensile strength and increasing elongation at break.

In PLA blends, adipate esters have been reported to be highly efficient in improving mechanical properties, with diethyl adipate significantly increasing the elongation of the sheets.[2][10] Succinate-based plasticizers have also demonstrated the ability to enhance the mechanical properties of PVC, with performance being comparable or even superior to DEHP in some cases.[5]

Table 1: Comparative Mechanical Properties of Plasticized PVC (Illustrative Data)

Plasticizer TypePlasticizerConcentration (phr)Tensile Strength (MPa)Elongation at Break (%)Reference
Succinate Diheptyl Succinate (DHS)40~18~350[8]
Adipate Di(2-ethylhexyl) Adipate (DEHA)50~15~370[11]
Phthalate (Reference) Di(2-ethylhexyl) Phthalate (DEHP)40~20~300[8]

Note: This table is illustrative and compiles data from different sources. Direct comparison should be made with caution due to variations in experimental conditions.

Migration Resistance

Plasticizer migration is a critical concern in pharmaceutical applications, as leached substances can contaminate the drug product or interact with biological tissues.[12][13][14]

Succinate esters are generally reported to have better migration resistance compared to some traditional plasticizers.[4] Studies on adipate plasticizers have shown that their migration is a key factor to consider, with polymeric adipates and those with higher molecular weight exhibiting lower migration rates.[15][16] The hydrophobicity of the plasticizer also plays a role, with more hydrophobic structures potentially leading to lower leaching in aqueous environments.[17]

Table 2: Comparative Migration Data (Illustrative)

Plasticizer TypePlasticizerPolymerSimulantMigration LevelReference
Succinate Mixed Succinate EstersPVC-70% lower than DEHP/DINP[18]
Adipate Di(2-ethylhexyl) Adipate (DEHA)PVCHaemofiltration SystemHigh migration rates[12]

Note: This table is illustrative and compiles data from different sources. Direct comparison should be made with caution due to variations in experimental conditions and simulants used.

Experimental Protocols

The following are summaries of standard experimental protocols used to evaluate the performance of plasticizers.

Tensile Properties Testing (ASTM D882 for Thin Films)

This method is used to determine the tensile properties of thin plastic sheeting and films (less than 1.0 mm thick).[1][3][6]

  • Specimen Preparation: Rectangular strip specimens are cut from the plastic film. The dimensions should be uniform, and the length should be at least eight times the width.[4]

  • Test Procedure: The specimen is mounted in the grips of a universal testing machine. The grips are separated at a constant rate of speed until the specimen breaks.[1]

  • Data Acquisition: The load and elongation are recorded throughout the test.

  • Calculations: From the load-elongation curve, tensile strength, elongation at break, and modulus of elasticity can be calculated.[3]

Migration Testing

Migration studies are designed to quantify the amount of plasticizer that leaches from a polymer into a surrounding medium. The choice of food or drug simulant and the test conditions are critical.

  • Sample Preparation: The plasticized polymer is prepared in its final form (e.g., film, tubing).

  • Simulant Selection: A simulant is chosen to represent the type of product the material will contact. For pharmaceutical applications, this could be purified water, ethanol/water mixtures, or simulated body fluid.[16][19][20][21]

  • Exposure: The sample is immersed in the simulant for a specified time and at a controlled temperature.

  • Analysis: The simulant is then analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to determine the concentration of the migrated plasticizer.

Biocompatibility Testing (ISO 10993)

Biocompatibility testing is essential for materials used in medical devices and drug delivery systems that come into contact with the body.[12] The ISO 10993 series of standards provides a framework for these evaluations.

  • ISO 10993-5: Tests for In Vitro Cytotoxicity: This test assesses the potential of a material to cause cell death.[8][11][22][23][24] Extracts of the material are prepared and brought into contact with cultured cells. The viability of the cells is then measured.

  • ISO 10993-12: Sample Preparation and Reference Materials: This standard provides guidance on the appropriate preparation of test samples and extracts for biocompatibility testing.[7][25][26][27]

Applications in Drug Development

Both adipate and succinate plasticizers find use in various pharmaceutical applications.

  • Film Coatings: They are used to plasticize polymers in tablet coatings to improve flexibility and prevent cracking.[18][28]

  • Transdermal Drug Delivery Systems: Plasticizers are incorporated into the polymer matrix of transdermal patches to enhance drug diffusion and improve adhesion to the skin.

  • Controlled Release Formulations: The type and concentration of plasticizer can influence the drug release profile from polymer-based matrices.[29][30][31][32] Blends of poly(butylene succinate-co-butylene adipate) with starch have been investigated for designing controlled-release films.[29][30][32]

  • Medical Devices: Flexible PVC medical devices, such as tubing and bags, often contain plasticizers. The choice of plasticizer is critical to minimize leaching into administered fluids or blood.[12][13]

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate important logical relationships and experimental workflows.

logical_relationship cluster_factors Influencing Factors cluster_plasticizer Plasticizer Selection cluster_performance Performance Characteristics Polymer Type Polymer Type Adipate Adipate Polymer Type->Adipate Succinate Succinate Polymer Type->Succinate Application Application Application->Adipate Application->Succinate Regulatory Requirements Regulatory Requirements Regulatory Requirements->Adipate Regulatory Requirements->Succinate Plasticizing Efficiency Plasticizing Efficiency Adipate->Plasticizing Efficiency Mechanical Properties Mechanical Properties Adipate->Mechanical Properties Migration Resistance Migration Resistance Adipate->Migration Resistance Biocompatibility Biocompatibility Adipate->Biocompatibility Succinate->Plasticizing Efficiency Succinate->Mechanical Properties Succinate->Migration Resistance Succinate->Biocompatibility

Caption: Factors influencing the selection between adipate and succinate plasticizers.

experimental_workflow Start Start Sample Preparation Sample Preparation Start->Sample Preparation Simulant Selection Simulant Selection Sample Preparation->Simulant Selection Exposure (Time & Temp) Exposure (Time & Temp) Simulant Selection->Exposure (Time & Temp) Analysis (GC-MS/HPLC) Analysis (GC-MS/HPLC) Exposure (Time & Temp)->Analysis (GC-MS/HPLC) Data Interpretation Data Interpretation Analysis (GC-MS/HPLC)->Data Interpretation End End Data Interpretation->End

Caption: A typical experimental workflow for plasticizer migration testing.

Conclusion

Both adipate and succinate plasticizers offer viable and safer alternatives to traditional phthalates for a range of pharmaceutical applications. The choice between them will depend on the specific requirements of the formulation. Succinates may be favored in applications where low migration is of paramount importance. Adipates, on the other hand, are well-regarded for their ability to impart excellent low-temperature flexibility. As the demand for bio-based and biocompatible excipients continues to grow, both adipate and succinate plasticizers are expected to play an increasingly important role in the development of innovative and safe drug delivery systems and medical devices. Further direct comparative studies are warranted to provide a more definitive guide to their relative performance.

References

Battle of the Catalysts: Optimizing Dioleyl Adipate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Catalyst Efficacy in the Esterification of Adipic Acid with Oleyl Alcohol

The synthesis of dioleyl adipate, a valuable ester with applications as a biolubricant and plasticizer, hinges on the crucial choice of catalyst. This guide provides a comparative analysis of the efficacy of various catalysts in the synthesis of long-chain dialkyl adipates, with a focus on this compound and its analogues like dioctyl adipate. The selection of an appropriate catalyst directly impacts reaction efficiency, product yield, and overall process sustainability. Here, we present a data-driven comparison of different catalyst types, including lipases and solid acid catalysts, to aid researchers in selecting the optimal catalytic system for their specific needs.

Quantitative Comparison of Catalyst Performance

The following table summarizes the performance of different catalysts in the synthesis of long-chain dialkyl adipates, providing a clear comparison of their efficacy under various reaction conditions.

CatalystSubstrate (Diester)Alcohol to Acid Molar RatioTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Immobilized Candida antarctica Lipase (Novozym 435)Dioctyl AdipateNot specified607.3High Conversion[1]
Magnetic Solid Superacid (SO₄²⁻/Fe₃O₄-ZrO₂)Dioctyl Adipate3.2:1155299.4 (Conversion)[1]
Candida antarctica Lipase BDi(2-ethylhexyl) AdipateNot specified503~100[2]
Ionic Liquid (Triethylamine & H₂SO₄)Dialkyl Adipates4:170-80Not specified99[2]
Solid Superacid (SO₄²⁻/TiO₂-ZrO₂)Dibutyl Adipate2.5:1Boiling499.35 (Esterification ratio)[3]
Titanium AdipateDiisooctyl Adipate2.55:1117Not specified94.23 (Ester exchange rate)[4][5]

Experimental Protocols

Detailed methodologies for the synthesis of long-chain dialkyl adipates using representative catalysts are outlined below.

Lipase-Catalyzed Synthesis of Dioctyl Adipate

This protocol is based on the enzymatic esterification using immobilized Candida antarctica lipase.[1]

Materials:

  • Adipic acid

  • Octyl alcohol

  • Immobilized Candida antarctica lipase (Novozym 435)

Procedure:

  • The reaction is conducted in a solvent-free system.

  • Adipic acid and octyl alcohol are mixed in a stirred-tank reactor.

  • Immobilized lipase (2.5% w/w of total reactants) is added to the mixture.

  • The reaction is carried out at 60°C with an agitation speed of 500 rpm.

  • The reaction is monitored for a total of 438 minutes (7.3 hours) to achieve high conversion.

  • Upon completion, the immobilized enzyme can be recovered by filtration for potential reuse.

  • The product, dioctyl adipate, is then purified from the reaction mixture.

Solid Acid-Catalyzed Synthesis of Dioctyl Adipate

This procedure utilizes a magnetic nanometer-sized solid superacid catalyst.[1]

Materials:

  • Adipic acid

  • n-Octyl alcohol

  • Magnetic solid superacid catalyst (SO₄²⁻/Fe₃O₄-ZrO₂)

Procedure:

  • Adipic acid and n-octyl alcohol are mixed in a molar ratio of 1:3.2 in a reaction vessel.

  • The solid superacid catalyst is added at a dosage of 1.5% based on the total mass of the initial materials.

  • The reaction is conducted at a temperature of 155°C under negative pressure.

  • The reaction is allowed to proceed for 2 hours.

  • After the reaction, the magnetic catalyst can be separated from the product mixture using an external magnet.

  • The resulting dioctyl adipate is then purified.

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for comparing the efficacy of different catalysts in this compound synthesis.

G cluster_prep Reactant & Catalyst Preparation cluster_reaction Esterification Reaction cluster_analysis Analysis & Comparison Reactants Adipic Acid & Oleyl Alcohol ReactionA Reaction with Catalyst A Reactants->ReactionA ReactionB Reaction with Catalyst B Reactants->ReactionB CatalystA Catalyst A (e.g., Lipase) CatalystA->ReactionA CatalystB Catalyst B (e.g., Solid Acid) CatalystB->ReactionB AnalysisA Analysis of Product A (Yield, Purity) ReactionA->AnalysisA AnalysisB Analysis of Product B (Yield, Purity) ReactionB->AnalysisB Comparison Comparative Analysis of Catalyst Efficacy AnalysisA->Comparison AnalysisB->Comparison

Caption: Experimental workflow for comparing catalyst efficacy.

References

A Head-to-Head Battle of Molecules: Bio-Based vs. Synthetic Adipic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive performance comparison for researchers and drug development professionals.

The chemical industry is at a crossroads, facing increasing pressure to adopt sustainable practices. Adipic acid, a key component in the production of nylon 6,6 and other polymers, is traditionally synthesized from petroleum-based feedstocks. However, the advent of bio-based production methods offers a renewable alternative. This guide provides a detailed comparison of the performance of bio-based and synthetic adipic acid, supported by experimental data and methodologies, to aid researchers and industry professionals in making informed decisions.

At a Glance: Performance Showdown

A direct comparison of key performance indicators reveals that bio-based adipic acid is a strong contender against its synthetic counterpart. While the traditional synthetic route has long been optimized for high yields and purity, advancements in biotechnology have enabled the production of bio-based adipic acid that meets the stringent quality requirements for polymerization.[1]

Performance MetricBio-Based Adipic AcidSynthetic Adipic Acid
Purity Up to 99.8%[1]Typically >99.8%
Yield Up to 99.9% (specific bio-catalytic processes)[2]94-96%
Feedstock Renewable (e.g., sugars, vegetable oils)[3]Fossil-based (e.g., cyclohexane)[4]
Key Byproducts Varies with pathway (e.g., biomass, CO2)Nitrous Oxide (N₂O), a potent greenhouse gas[3]
Polymer Performance (Nylon 6,6) Comparable to synthetic-derived polymer[1]Established industry standard

Under the Microscope: Experimental Protocols

To ensure a fair and accurate comparison, standardized testing methodologies are crucial. The following are detailed experimental protocols for key analyses.

Adipic Acid Purity Analysis via High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of adipic acid samples.

Method:

  • Sample Preparation: Accurately weigh and dissolve a precise amount of the adipic acid sample in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create calibration standards.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3 µm particle size).[5]

    • Mobile Phase: A mixture of aqueous acidic solution (e.g., 0.1% phosphoric acid or sulfuric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5] A common mobile phase is 3% acetonitrile in 0.25M phosphoric acid.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 35 °C.

    • Injection Volume: 20 µL.[6]

    • Detection: UV detector at 210 nm.[6]

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solution. The purity is determined by comparing the peak area of the adipic acid in the sample to the calibration curve.

Thermal Properties of Nylon 6,6 via Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tm) and glass transition temperature (Tg) of Nylon 6,6 synthesized from both bio-based and synthetic adipic acid.

Method: (Adapted from ASTM D3418)

  • Sample Preparation: Prepare a small sample (5-10 mg) of the Nylon 6,6 polymer.

  • Instrument Setup:

    • Heating Rate: 10 °C/min.[7]

    • Temperature Range: 0 °C to 300 °C.[7]

    • Atmosphere: Inert atmosphere (e.g., nitrogen).

  • Procedure:

    • Heat the sample from ambient temperature to a temperature above its melting point.

    • Hold at this temperature for a few minutes to erase the thermal history.

    • Cool the sample at a controlled rate.

    • Reheat the sample at the same controlled rate.

  • Analysis: The melting point is determined from the peak of the endothermic transition during the second heating scan. The glass transition temperature is observed as a step change in the baseline of the heat flow curve.

Mechanical Properties of Nylon 6,6: Tensile and Flexural Strength

Objective: To evaluate the tensile and flexural strength of Nylon 6,6.

Method:

  • Tensile Strength (ASTM D638 / ISO 527):

    • Specimen Preparation: Injection mold dumbbell-shaped specimens according to the standard.[8]

    • Testing: Mount the specimen in a universal testing machine and apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.[8][9]

    • Analysis: Record the maximum stress the specimen withstands before breaking (ultimate tensile strength) and the elongation at break.[10]

  • Flexural Strength (ASTM D790 / ISO 178):

    • Specimen Preparation: Prepare rectangular bar specimens.

    • Testing: Place the specimen on two supports and apply a load to the center at a specified rate until the specimen breaks or reaches a certain deflection.[11]

    • Analysis: The flexural strength is the maximum stress at the outermost fiber on the convex or tension side of the specimen. The flexural modulus, a measure of stiffness, is also determined.[11]

Visualizing the Pathways and Processes

To better understand the production and evaluation workflows, the following diagrams, created using the DOT language, illustrate the key processes.

Experimental_Workflow cluster_Adipic_Acid_Source Adipic Acid Source cluster_Characterization Adipic Acid Characterization cluster_Polymerization Polymerization cluster_Polymer_Testing Nylon 6,6 Performance Testing Bio-based Adipic Acid Bio-based Adipic Acid Purity Analysis (HPLC) Purity Analysis (HPLC) Bio-based Adipic Acid->Purity Analysis (HPLC) Synthetic Adipic Acid Synthetic Adipic Acid Synthetic Adipic Acid->Purity Analysis (HPLC) Nylon 6,6 Synthesis Nylon 6,6 Synthesis Purity Analysis (HPLC)->Nylon 6,6 Synthesis Thermal Analysis (DSC) Thermal Analysis (DSC) Nylon 6,6 Synthesis->Thermal Analysis (DSC) Mechanical Testing (Tensile, Flexural) Mechanical Testing (Tensile, Flexural) Nylon 6,6 Synthesis->Mechanical Testing (Tensile, Flexural)

Caption: Experimental workflow for comparing bio-based and synthetic adipic acid performance.

Bio_Based_Adipic_Acid_Pathway Renewable Feedstocks (Sugars) Renewable Feedstocks (Sugars) Fermentation Fermentation Renewable Feedstocks (Sugars)->Fermentation Microbial Conversion Muconic Acid Muconic Acid Fermentation->Muconic Acid Catalytic Hydrogenation Catalytic Hydrogenation Muconic Acid->Catalytic Hydrogenation Bio-based Adipic Acid Bio-based Adipic Acid Catalytic Hydrogenation->Bio-based Adipic Acid Synthetic_Adipic_Acid_Pathway Cyclohexane (Petroleum-derived) Cyclohexane (Petroleum-derived) Oxidation Oxidation Cyclohexane (Petroleum-derived)->Oxidation Air Cyclohexanol & Cyclohexanone (KA Oil) Cyclohexanol & Cyclohexanone (KA Oil) Oxidation->Cyclohexanol & Cyclohexanone (KA Oil) Nitric Acid Oxidation Nitric Acid Oxidation Cyclohexanol & Cyclohexanone (KA Oil)->Nitric Acid Oxidation Synthetic Adipic Acid Synthetic Adipic Acid Nitric Acid Oxidation->Synthetic Adipic Acid

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Dioleyl Adipate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of Dioleyl adipate: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The objective is to offer a detailed overview of their respective performance characteristics and experimental protocols to aid in method selection and cross-validation. While specific validated methods for this compound are not extensively published, this guide leverages data from closely related adipate plasticizers to provide a representative comparison.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is frequently employed for the analysis of plasticizers, including adipate esters, in various matrices.

Experimental Protocol

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Homogenize the sample matrix (e.g., food product, polymer).

  • Perform liquid extraction using a suitable solvent (e.g., hexane).

  • Evaporate the solvent and reconstitute the residue in a small volume of solvent.

  • Load the reconstituted sample onto an Oasis MAX SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the adipate plasticizers with an appropriate solvent.

  • Concentrate the eluate and bring it to a final volume for GC-MS analysis.

2. GC-MS Conditions

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Agilent 5975 Mass Selective Detector or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp 1: 20°C/min to 200°C, hold for 1 min.

    • Ramp 2: 5°C/min to 300°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-500 m/z.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of analytes, including less volatile compounds. When coupled with a suitable detector (e.g., UV, MS), it can provide excellent sensitivity and selectivity for the quantification of this compound.

Experimental Protocol

1. Sample Preparation

  • Dissolve the sample in a suitable organic solvent (e.g., acetonitrile, methanol).

  • Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter.

  • Perform serial dilutions to bring the analyte concentration within the calibration range.

2. HPLC Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm (for UV detection).

Comparative Data of Analytical Methods

The following table summarizes the typical performance characteristics for the quantification of adipate plasticizers using GC-MS and HPLC. The data for the GC-MS method is based on a study of five adipate plasticizers in ham sausage[1][2]. The HPLC data represents typical performance for similar analytes, as specific validated data for this compound was not available.

Performance ParameterGC-MS Method[1][2]HPLC Method (Representative)
Linearity (Correlation Coefficient, r²) > 0.998> 0.999
Range 5 - 1000 ng/g0.1 - 100 µg/mL
Accuracy (Recovery) 83.6% - 118.5%95% - 105%
Precision (Intra-day, %CV) 2.5% - 11.3%< 2%
Precision (Inter-day, %CV) 2.8% - 15.6%< 3%
Limit of Detection (LOD) Not Reported~0.03 µg/mL
Limit of Quantification (LOQ) ~5 ng/g~0.1 µg/mL

Cross-Validation Workflow

The cross-validation of analytical methods is crucial to ensure the consistency and reliability of results between different techniques.[1] The following diagram illustrates a typical workflow for the cross-validation process.

CrossValidationWorkflow A Define Analytical Requirements (e.g., matrix, concentration range) B Method 1 Development & Individual Validation (e.g., GC-MS) A->B C Method 2 Development & Individual Validation (e.g., HPLC) A->C D Analyze a Set of Common Samples (spiked and/or incurred) B->D C->D E Compare Results from Both Methods D->E F Statistical Analysis (e.g., t-test, Bland-Altman plot) E->F H Methods are Cross-Validated F->H Criteria Met I Investigate Discrepancies & Re-evaluate Methods F->I Criteria Not Met G Establish Acceptance Criteria for Comparability G->F I->B I->C

References

Dioleyl Adipate Performance: A Comparative Analysis Against Industry Benchmarks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cosmetic and pharmaceutical formulations, the selection of an appropriate emollient is paramount to achieving desired product efficacy, stability, and sensory characteristics. Dioleyl adipate, a diester of oleyl alcohol and adipic acid, is valued for its emollient properties. This guide provides an objective comparison of this compound's performance against two widely recognized industry standards: the hydrocarbon-based mineral oil and the ester-based isopropyl palmitate. The following analysis is based on established experimental protocols and available data for related compounds, offering a comprehensive overview for formulation development.

Data Presentation: A Side-by-Side Look at Key Performance Indicators

To facilitate a clear comparison, the following table summarizes the key physicochemical and performance parameters of this compound alongside mineral oil and isopropyl palmitate. It is important to note that while extensive data is available for mineral oil and isopropyl palmitate, specific quantitative data for this compound is limited in publicly available literature. Therefore, some values for this compound are based on typical properties of high molecular weight esters and data for similar molecules like Dioctyl Adipate, and should be considered as estimations.

Performance ParameterThis compound (Estimated/Typical)Mineral Oil (Typical)Isopropyl Palmitate (Typical)Industry Standard Rationale
Viscosity (at 20-25°C) Medium to High (e.g., ~14 mPa.s for Dioctyl Adipate[1])Low to Very High (wide range available)LowViscosity influences the texture, spreadability, and occlusivity of a formulation.
Spreadability GoodExcellentExcellentHigh spreadability is desirable for elegant feel and even application of products.
Skin Hydration Good - forms a semi-occlusive filmGood to Excellent - highly occlusiveGood - moderately occlusiveEmollients should improve skin hydration by reducing transepidermal water loss (TEWL).
Transepidermal Water Loss (TEWL) Reduction ModerateHighModerateA key indicator of the occlusivity and barrier-enhancing properties of an emollient.
Sensory Profile Rich, substantive feelGreasy to light feel depending on gradeLight, non-greasy, fast-absorbingConsumer acceptance is heavily influenced by the tactile properties of a product.
Solubility Soluble in oils and organic solvents[2]Soluble in hydrocarbonsSoluble in oils and organic solventsSolubility is critical for formulation stability and compatibility with other ingredients.
Comedogenicity Low to Moderate (expected)Varies by grade, can be comedogenicLow to ModerateNon-comedogenic properties are essential for facial skincare products.

Experimental Protocols: The Science Behind the Data

The performance parameters outlined above are determined through a series of standardized experimental protocols. These methodologies are crucial for obtaining reliable and reproducible data for the objective comparison of emollients.

Viscosity Measurement
  • Methodology: Viscosity is measured using a viscometer (e.g., Brookfield viscometer) at a controlled temperature (typically 20-25°C). The instrument measures the torque required to rotate a spindle at a constant speed while submerged in the test fluid. The dynamic viscosity is then calculated and typically expressed in millipascal-seconds (mPa.s).

Spreadability Assessment
  • Methodology: The spreadability of an emollient can be assessed by placing a known volume of the substance on a solid substrate (e.g., a glass plate or artificial skin) and measuring the area it covers over a specific time. The spreadability coefficient can be calculated from these measurements. A larger area indicates better spreadability.

Skin Hydration and Transepidermal Water Loss (TEWL) Measurement
  • Methodology: These parameters are measured in vivo on human subjects.

    • Skin Hydration: A Corneometer® measures the capacitance of the skin, which correlates with the water content of the stratum corneum. Higher capacitance values indicate better hydration.

    • TEWL: A Tewameter® measures the rate of water vapor diffusing from the skin into the atmosphere. A lower TEWL value after emollient application indicates a more effective skin barrier.

Sensory Panel Testing
  • Methodology: A trained sensory panel evaluates the tactile properties of the emollient or a formulation containing it. Panelists are asked to rate various attributes on a standardized scale, such as:

    • Initial feel: Greasiness, stickiness, slipperiness.

    • Rub-out: Ease of spreading, absorption speed.

    • After-feel: Residue, smoothness, softness. The results are then statistically analyzed to create a sensory profile of the product.

Mandatory Visualization: Understanding Emollient Function

The following diagrams illustrate the conceptual workflows and relationships discussed in this guide.

Emollient_Performance_Evaluation_Workflow cluster_0 Product Formulation cluster_1 In Vitro Testing cluster_2 In Vivo Testing cluster_3 Data Analysis & Comparison Formulation Formulate with This compound or Industry Standard Viscosity Viscosity Measurement Formulation->Viscosity Spreadability Spreadability Assessment Formulation->Spreadability Skin_Hydration Skin Hydration (Corneometer) Formulation->Skin_Hydration TEWL TEWL (Tewameter) Formulation->TEWL Sensory_Panel Sensory Panel Testing Formulation->Sensory_Panel Data_Analysis Comparative Data Analysis Viscosity->Data_Analysis Spreadability->Data_Analysis Skin_Hydration->Data_Analysis TEWL->Data_Analysis Sensory_Panel->Data_Analysis

Caption: Workflow for the comparative evaluation of emollient performance.

Skin_Barrier_Function Emollient Emollient (e.g., this compound) Stratum_Corneum Stratum Corneum Emollient->Stratum_Corneum Application Occlusive_Layer Forms Occlusive/ Semi-Occlusive Layer Stratum_Corneum->Occlusive_Layer Action Reduce_TEWL Reduces TEWL Occlusive_Layer->Reduce_TEWL Increase_Hydration Increases Skin Hydration Reduce_TEWL->Increase_Hydration

Caption: Mechanism of action for emollients on the skin barrier.

Conclusion

This compound presents itself as a viable emollient with a potentially desirable sensory profile, particularly for formulations where a richer, more substantive feel is desired. While direct comparative data is limited, its chemical nature as a high molecular weight ester suggests good emollient and moderate occlusive properties.

  • Versus Mineral Oil: this compound is likely to offer a less greasy and more elegant skin feel compared to heavier grades of mineral oil. However, mineral oil may provide superior occlusivity and TEWL reduction.

  • Versus Isopropyl Palmitate: this compound is expected to have a higher viscosity and a more substantive after-feel than the light and fast-absorbing isopropyl palmitate.

For researchers and formulators, the choice between this compound and these industry standards will ultimately depend on the specific performance requirements of the end product. It is strongly recommended to conduct in-house experimental evaluations using the protocols described herein to ascertain the precise performance characteristics of this compound within a given formulation. The absence of publicly available, direct comparative studies underscores the necessity for such empirical testing to ensure optimal product development.

References

Comparative analysis of the plasticizing efficiency of different adipate esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the plasticizing efficiency of various adipate esters commonly used in polymer formulations. Adipate esters are a class of non-phthalate plasticizers known for their excellent low-temperature flexibility and good overall performance. This document summarizes key performance data, details experimental methodologies for evaluation, and visualizes the workflow for assessing plasticizer efficiency.

Quantitative Performance Data

The plasticizing efficiency of adipate esters is evaluated based on their ability to modify the physical properties of a polymer, typically polyvinyl chloride (PVC). Key performance indicators include the reduction in glass transition temperature (Tg), which signifies an increase in flexibility, and the alteration of mechanical properties such as tensile strength and elongation at break. The following table summarizes available data from various studies. It is important to note that direct comparison between different studies may be limited due to variations in experimental conditions, such as the concentration of the plasticizer and the specific PVC resin used.

Adipate EsterCommon Name/AcronymGlass Transition Temperature (Tg) of Plasticized PVC (°C)Tensile Strength (MPa)Elongation at Break (%)Source(s)
Di(2-ethylhexyl) adipateDEHA, DOA-~19.2~318.1[1]
Diisodecyl adipateDIDA----
Diisobutyl adipateDIBA----
Diethyl adipateDEA---[2]
Dibutyl adipateDBA----
Dioctyl adipateDOA---[3][4]
Dinonyl adipateDNA----

Note: A hyphen (-) indicates that specific comparative data was not found in the cited sources under consistent experimental conditions. The provided data for DEHA is from a study on a specific bio-based plasticizer where DEHA was used as a reference.[1] Adipate esters, in general, are noted for imparting good low-temperature flexibility to PVC.[3][5] The efficiency of a plasticizer is often evaluated by the degree to which it lowers the glass transition temperature of the polymer.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the plasticizing efficiency of adipate esters.

Determination of Tensile Properties

Standard: Based on ASTM D882 for thin plastic sheeting (<1.0 mm thick).

Methodology:

  • Specimen Preparation: Prepare rectangular test specimens from the plasticized polymer sheets with a width of 25 mm and a length of at least 200 mm. Ensure the edges are smooth and free of nicks.

  • Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Test Procedure:

    • Mount the specimen in the grips of a universal testing machine.

    • Set the initial grip separation and the crosshead speed. The speed of testing is determined by the strain rate and the characteristics of the material being tested.

    • Apply a tensile load to the specimen until it ruptures.

    • Record the load and elongation throughout the test.

  • Calculations:

    • Tensile Strength: The maximum tensile stress sustained by the specimen during the test.

    • Elongation at Break: The increase in length of the specimen at the point of rupture, expressed as a percentage of the original length.

    • Modulus of Elasticity: The ratio of stress to strain in the elastic region of the stress-strain curve.

Determination of Glass Transition Temperature (Tg)

Standard: Based on Differential Scanning Calorimetry (DSC) methods.

Methodology:

  • Sample Preparation: A small sample (typically 5-10 mg) of the plasticized polymer is accurately weighed and hermetically sealed in an aluminum pan.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • The glass transition is observed as a step-like change in the heat flow curve.

    • The Tg is determined as the midpoint of this transition.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a comparative analysis of adipate ester plasticizing efficiency.

G cluster_prep Material Preparation cluster_testing Performance Evaluation cluster_analysis Data Analysis and Comparison A Polymer Resin (e.g., PVC) D Compounding (e.g., Two-Roll Mill) A->D B Adipate Ester Plasticizers (e.g., DOA, DIDA, DEHA) B->D C Other Additives (Stabilizers, Lubricants) C->D E Sheet Preparation (e.g., Compression Molding) D->E F Specimen Preparation E->F G Tensile Testing (ASTM D882) F->G H Thermal Analysis (DSC) (Glass Transition Temperature) F->H I Other Tests (e.g., Hardness, Low-Temperature Flexibility) F->I J Data Compilation G->J H->J I->J K Comparative Analysis J->K L Report Generation K->L

Caption: Workflow for evaluating the plasticizing efficiency of adipate esters.

References

A Comparative Guide to the Long-Term Stability of Dioleyl Adipate in Final Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of excipients is a critical factor in ensuring the safety, efficacy, and shelf-life of finished pharmaceutical products. Dioleyl adipate, a diester of oleyl alcohol and adipic acid, is utilized in topical formulations for its emollient properties. However, its unsaturated nature raises concerns about its oxidative stability over time. This guide provides a comparative analysis of the long-term stability of this compound against common alternatives, supported by experimental data and detailed methodologies.

Executive Summary

Ensuring the chemical and physical integrity of excipients within a final product throughout its shelf life is paramount. This guide delves into the long-term stability of this compound, a commonly used emollient in semi-solid dosage forms. Through a comprehensive review of available data and established analytical methods, we compare its stability profile with that of viable alternatives, including other fatty acid esters like isopropyl myristate and saturated esters. The primary degradation pathway for unsaturated esters like this compound is oxidation, which can lead to changes in the product's physical properties and the formation of undesirable byproducts. Stability-indicating analytical techniques, predominantly High-Performance Liquid Chromatography (HPLC), are crucial for quantifying the parent compound and detecting any degradation products.

Comparative Stability Analysis

While direct, publicly available long-term stability studies comparing this compound with its alternatives in the same final product are limited, we can infer comparative performance based on the known stability of different classes of fatty acid esters. Unsaturated esters are generally more susceptible to oxidation than their saturated counterparts.

Table 1: Comparative Long-Term Stability of Emollients in Topical Formulations

ParameterThis compoundIsopropyl Myristate (Saturated Ester)Caprylic/Capric Triglyceride (Saturated Ester)
Chemical Stability
Oxidative StabilityProne to oxidation at the double bonds of the oleyl chains, potentially leading to rancidity and formation of peroxides, aldehydes, and ketones.[1][2][3]Highly resistant to oxidation due to its saturated fatty acid structure.[4]Generally stable against oxidation.
Hydrolytic StabilityEster linkages are susceptible to hydrolysis, especially at non-neutral pH, yielding oleyl alcohol and adipic acid.[5]Ester linkage can undergo hydrolysis under extreme pH conditions, but is generally stable.[4]Stable under normal storage conditions.
Physical Stability
AppearancePotential for color change (yellowing) and odor development upon degradation.Typically remains clear and odorless.Stable appearance and odor.
ViscosityChanges in viscosity may occur due to polymerization or degradation of the ester.Generally stable viscosity.[6]Stable viscosity.
Emulsion StabilityDegradation can impact emulsion stability, leading to phase separation.[7][8]Contributes to stable emulsions.[9][10]Good emulsifying properties contributing to stability.

Experimental Protocols

To assess the long-term stability of this compound and its alternatives in a final product, a robust stability-indicating analytical method is essential. High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used technique for this purpose.

Stability-Indicating HPLC-UV Method for the Quantification of this compound

Objective: To develop and validate a stability-indicating HPLC-UV method for the quantification of this compound in a semi-solid formulation and to separate it from its potential degradation products.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV detector

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 80% acetonitrile and increasing to 100% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 205 nm (as esters lack strong chromophores at higher wavelengths)[11]

  • Injection Volume: 20 µL

Sample Preparation:

  • Accurately weigh a portion of the final product containing a known amount of this compound.

  • Disperse the sample in a suitable solvent (e.g., a mixture of isopropanol and hexane) to extract the this compound.

  • Vortex and sonicate to ensure complete extraction.

  • Centrifuge the sample to separate any undissolved excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of the final product.[12] This involves subjecting the sample to various stress conditions to intentionally induce degradation.

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: Treat the sample with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Store the sample at 60°C for 7 days.

  • Photostability: Expose the sample to light according to ICH Q1B guidelines.

The stressed samples are then analyzed using the developed HPLC method to ensure that the degradation products are well-separated from the parent this compound peak. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Identification of Degradation Products: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used to identify the chemical structures of the degradation products formed during the forced degradation studies.[13][14] The primary expected degradation products from hydrolysis would be oleyl alcohol and adipic acid. Oxidative degradation would lead to a more complex mixture of compounds.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a comparative long-term stability study.

Stability_Study_Workflow cluster_formulation Formulation Preparation cluster_storage Long-Term Stability Storage cluster_testing Stability Testing at Time Points (0, 3, 6, 9, 12, 18, 24, 36 months) cluster_analysis Data Analysis and Comparison Formulation_A Final Product with This compound Storage_Conditions ICH Conditions (e.g., 25°C/60% RH, 40°C/75% RH) Formulation_A->Storage_Conditions Formulation_B Final Product with Alternative 1 Formulation_B->Storage_Conditions Formulation_C Final Product with Alternative 2 Formulation_C->Storage_Conditions Physical_Tests Physical Tests (Appearance, pH, Viscosity) Storage_Conditions->Physical_Tests Sampling Chemical_Tests Chemical Tests (HPLC for Assay and Degradants) Storage_Conditions->Chemical_Tests Sampling Data_Comparison Compare Stability Profiles - Degradation Rates - Physical Changes Physical_Tests->Data_Comparison Data_comparison Data_comparison Chemical_Tests->Data_comparison Conclusion Determine Shelf-Life and Select Optimal Emollient Data_Comparison->Conclusion

Caption: Workflow for Comparative Long-Term Stability Assessment.

Conclusion

The long-term stability of this compound in final products is a significant consideration due to its unsaturated chemical structure, which makes it susceptible to oxidation. While it provides desirable emollient properties, formulators must carefully evaluate the potential for degradation and its impact on product quality. Saturated esters, such as isopropyl myristate and caprylic/capric triglyceride, offer greater inherent stability against oxidation and may be more suitable alternatives in formulations where long-term stability is a primary concern. The selection of an appropriate emollient should be based on a thorough risk assessment, supported by robust stability data generated using validated stability-indicating analytical methods. This comprehensive approach ensures the development of safe, effective, and stable pharmaceutical products.

References

Unveiling the Biodegradability of Dioleyl Adipate-Based Materials: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of novel materials is paramount. This guide provides a comparative analysis of the biodegradability of dioleyl adipate-based materials, offering insights into their performance against common biodegradable polymers. While direct biodegradation data for this compound is limited, this guide draws inferences from the behavior of structurally similar long-chain adipate esters and presents a comprehensive overview of relevant testing methodologies.

Comparative Biodegradation Data

To provide a clear comparison, the following table summarizes quantitative data on the biodegradation of various polymers. It is important to note that due to the lack of specific studies on this compound, data for diisononyl adipate (DINA), a structurally similar long-chain dialkyl adipate, is used as a proxy to infer its potential biodegradability.

MaterialTest TypeDurationWeight Loss (%)Key Findings & Citations
Diisononyl Adipate (DINA) (Proxy for this compound) Soil Burial--Considered more biodegradable than dioctyl phthalate (DOP).
Respirometry (Pseudomonas aeruginosa)39 days62% mineralizationDINA shows significant mineralization, indicating susceptibility to microbial degradation.
Poly(lactic acid) (PLA) Soil Burial180 days~90% (under composting conditions)Degradation is effective under industrial composting conditions but can be slow in natural soil at ambient temperatures.[1]
Enzymatic Degradation (Proteinase K)--Susceptible to enzymatic degradation by proteases, lipases, and cutinases.[1][2]
Freshwater with Sediment24 months-Slower degradation compared to PBAT in freshwater sediment environments.[3]
Poly(ε-caprolactone) (PCL) Enzymatic Degradation (Lipase)2.3 hours~90%Rapidly degraded by various lipases and cutinases.[4]
Soil Burial--Generally considered readily biodegradable in various microbial environments.[4]
Poly(butylene adipate-co-terephthalate) (PBAT) Freshwater with Sediment24 months-Faster degradation rate compared to PLA in freshwater sediment.[3]
Soil Burial180 days-Biodegradation rate in soil can be influenced by the specific formulation.
Enzymatic Degradation (Cutinase)48 hoursComplete decompositionHighly susceptible to degradation by cutinases.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for validating the biodegradability of materials. Below are methodologies for two common tests cited in the comparison.

Soil Burial Test

This test simulates the degradation of a material in a natural soil environment.

Objective: To determine the weight loss of a material over time when buried in microbially active soil.

Methodology:

  • Sample Preparation: Prepare thin films of the test material with known dimensions and initial dry weight.

  • Soil Selection: Use a standardized or well-characterized soil with a known microbial population, pH, and moisture content. A common choice is a mixture of soil, sand, and compost.

  • Burial: Bury the samples in the soil within a controlled environment, such as a laboratory incubator or a designated outdoor plot. The burial depth is typically between 5 and 15 cm.

  • Incubation: Maintain the soil at a constant temperature (e.g., 25-30°C) and moisture content (e.g., 40-60% of water holding capacity) for the duration of the test.

  • Retrieval and Analysis: At predetermined intervals (e.g., 30, 60, 90, 180 days), retrieve the samples. Carefully clean the samples to remove adhering soil without damaging the material. Dry the samples to a constant weight and record the final weight.

  • Data Calculation: Calculate the percentage of weight loss using the formula: Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100

Visualization of the Soil Burial Test Workflow:

Soil_Burial_Test_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Sample_Prep Sample Preparation (Known Weight & Dimensions) Burial Bury Samples in Soil Sample_Prep->Burial Soil_Prep Soil Preparation (Characterized & Moistened) Soil_Prep->Burial Incubation Controlled Incubation (Temperature & Moisture) Burial->Incubation Retrieval Retrieve Samples at Intervals Incubation->Retrieval Cleaning Clean & Dry Samples Retrieval->Cleaning Weighing Record Final Weight Cleaning->Weighing Calculation Calculate Weight Loss (%) Weighing->Calculation

Soil Burial Test Workflow
Enzymatic Degradation Assay

This assay assesses the susceptibility of a polymer to specific hydrolytic enzymes.

Objective: To measure the degradation of a material when exposed to specific enzymes, such as lipases, esterases, or proteases.

Methodology:

  • Sample Preparation: Prepare polymer films or nanoparticles of a known concentration or weight.

  • Enzyme Solution: Prepare a solution of the desired enzyme (e.g., lipase from Pseudomonas cepacia, proteinase K) in a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4). The enzyme concentration should be optimized for the specific material.

  • Incubation: Immerse the polymer samples in the enzyme solution. Incubate the mixture at a constant temperature (e.g., 37°C) with gentle agitation for a specified period.

  • Termination of Reaction: At different time points, stop the enzymatic reaction, for example, by heat inactivation or by adding an inhibitor.

  • Analysis: Analyze the degradation of the polymer. This can be done by:

    • Weight Loss: For films, measure the change in dry weight.

    • Molecular Weight Reduction: Use techniques like Gel Permeation Chromatography (GPC) to measure the decrease in polymer molecular weight.

    • Released Monomers/Oligomers: Quantify the concentration of degradation products in the solution using methods like High-Performance Liquid Chromatography (HPLC).

Visualization of the Enzymatic Degradation Assay Workflow:

Enzymatic_Degradation_Workflow cluster_setup Setup cluster_reaction Reaction cluster_analysis Analysis Sample_Prep Prepare Polymer Sample Incubation Incubate Sample with Enzyme Solution Sample_Prep->Incubation Enzyme_Sol Prepare Enzyme Solution in Buffer Enzyme_Sol->Incubation Termination Terminate Reaction Incubation->Termination Analysis Analyze Degradation (Weight Loss, GPC, HPLC) Termination->Analysis

Enzymatic Degradation Assay Workflow

Microbial Degradation Pathways

The biodegradation of polyesters is primarily driven by microbial enzymes that hydrolyze the ester bonds. The resulting smaller molecules are then assimilated by the microorganisms and enter their metabolic pathways.

Inferred Degradation Pathway of this compound

Based on the degradation of other adipate esters, the biodegradation of this compound is expected to proceed via the following steps:

  • Extracellular Hydrolysis: Soil microorganisms secrete extracellular lipases and esterases.

  • Ester Bond Cleavage: These enzymes hydrolyze the ester bonds of this compound, releasing oleyl alcohol and adipic acid.

  • Metabolism: Oleyl alcohol and adipic acid are then transported into the microbial cells and are further metabolized through pathways like β-oxidation to produce energy.

Visualization of the Inferred this compound Degradation Pathway:

Adipate_Degradation cluster_extracellular cluster_intracellular DioleylAdipate This compound Lipase Extracellular Lipases/ Esterases DioleylAdipate->Lipase Hydrolysis Extracellular Extracellular Environment Microorganism Microorganism OleylAlcohol Oleyl Alcohol Lipase->OleylAlcohol AdipicAcid Adipic Acid Lipase->AdipicAcid Metabolism Cellular Metabolism (e.g., β-oxidation) OleylAlcohol->Metabolism AdipicAcid->Metabolism Energy Energy (ATP) Metabolism->Energy

Inferred Microbial Degradation of this compound
Degradation Pathway of Poly(lactic acid) (PLA)

The biodegradation of PLA involves the following stages:

  • Abiotic Hydrolysis: Initially, non-enzymatic hydrolysis of the ester bonds can occur, especially at elevated temperatures, reducing the molecular weight of the polymer.

  • Enzymatic Degradation: Microorganisms secrete proteases, lipases, and specific PLA depolymerases that further hydrolyze the polymer into lactic acid oligomers and monomers.[1][2]

  • Metabolism: Lactic acid is then utilized by the microorganisms as a carbon source, entering the glycolysis pathway and the citric acid cycle.

Visualization of the PLA Degradation Pathway:

PLA_Degradation_Pathway PLA Poly(lactic acid) (PLA) Oligomers Lactic Acid Oligomers PLA->Oligomers Abiotic Hydrolysis & Enzymatic Degradation (Proteases, Lipases, PLA depolymerase) LacticAcid Lactic Acid Monomers Oligomers->LacticAcid Further Hydrolysis Pyruvate Pyruvate LacticAcid->Pyruvate Metabolism TCA_Cycle Citric Acid Cycle (TCA) Pyruvate->TCA_Cycle CO2_H2O CO2 + H2O + Biomass TCA_Cycle->CO2_H2O

Microbial Degradation Pathway of PLA
Degradation Pathway of Poly(ε-caprolactone) (PCL)

The biodegradation of PCL is a well-understood process:

  • Enzymatic Hydrolysis: Extracellular lipases and cutinases secreted by a wide range of microorganisms readily attack the ester linkages in PCL.[4]

  • Formation of 6-Hydroxycaproic Acid: The hydrolysis of PCL yields 6-hydroxycaproic acid and its oligomers.

  • β-Oxidation: The 6-hydroxycaproic acid is then taken up by the microbial cells and catabolized via the β-oxidation pathway, similar to fatty acids, ultimately leading to acetyl-CoA which enters the citric acid cycle.

Visualization of the PCL Degradation Pathway:

PCL_Degradation_Pathway PCL Poly(ε-caprolactone) (PCL) Oligomers 6-Hydroxycaproic Acid Oligomers PCL->Oligomers Enzymatic Hydrolysis (Lipases, Cutinases) HydroxycaproicAcid 6-Hydroxycaproic Acid Oligomers->HydroxycaproicAcid Further Hydrolysis BetaOxidation β-Oxidation HydroxycaproicAcid->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle Citric Acid Cycle (TCA) AcetylCoA->TCA_Cycle CO2_H2O CO2 + H2O + Biomass TCA_Cycle->CO2_H2O

Microbial Degradation Pathway of PCL

References

Head-to-head comparison of Dioleyl adipate and DEHA as plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of polymer science and formulation, the selection of an appropriate plasticizer is paramount to achieving desired material properties, particularly for applications in the pharmaceutical and medical device industries. This guide provides a comprehensive head-to-head comparison of two adipate-based plasticizers: Dioleyl adipate and Di(2-ethylhexyl) adipate (DEHA), also known as Dioctyl adipate (DOA). This comparison focuses on their performance characteristics, supported by available data and standardized experimental protocols, to aid researchers, scientists, and drug development professionals in making informed decisions.

Chemical Structure and Physical Properties

This compound and DEHA are both diesters of adipic acid, differing in their alcohol moieties. This compound is formed from oleyl alcohol, an unsaturated fatty alcohol, while DEHA is derived from 2-ethylhexanol, a branched saturated alcohol. This structural difference significantly influences their physical and performance properties.

Table 1: Comparison of Chemical and Physical Properties

PropertyThis compoundDEHA (Dioctyl Adipate)
Chemical Formula C42H78O4C22H42O4[1][2]
Molecular Weight 647.07 g/mol 370.57 g/mol [1][2]
Appearance -Colorless, oily liquid[1][2]
Boiling Point -~417 °C[2]
Melting Point -~ -67 °C[2]
Density -~0.926 g/cm³[1]
Solubility in Water InsolubleNegligible[2]

Performance as Plasticizers

The efficacy of a plasticizer is determined by its ability to enhance the flexibility, durability, and processability of a polymer, most commonly Polyvinyl Chloride (PVC). Key performance indicators include plasticizing efficiency, thermal stability, and resistance to migration.

While extensive performance data is available for the widely used DEHA, specific experimental data for this compound is less prevalent in publicly accessible literature. The following comparison is based on available data for DEHA and expected performance characteristics of this compound derived from its chemical structure as a long-chain unsaturated adipate.

Table 2: Head-to-Head Performance Comparison

Performance ParameterThis compound (Expected)DEHA (Dioctyl Adipate)
Plasticizing Efficiency Moderate to GoodExcellent
Low-Temperature Flexibility GoodExcellent
Thermal Stability Potentially lower due to unsaturationGood
Migration Resistance Potentially higher due to larger molecular sizeModerate
Biocompatibility/Toxicology Data limitedLow acute toxicity; not classifiable as a human carcinogen (IARC Group 3)[1][2][3][4]

Experimental Protocols

To ensure a standardized and objective comparison of plasticizer performance, the following experimental methodologies are recommended.

Mechanical Properties: Tensile Strength and Elongation at Break

Protocol: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.

This test determines the force required to stretch a plastic film until it breaks (tensile strength) and the extent of stretching before breakage (elongation at break). These parameters are crucial indicators of a material's flexibility and durability.

Tensile_Testing_Workflow cluster_prep Sample Preparation cluster_testing Tensile Test cluster_analysis Data Analysis A Prepare PVC resin with a defined concentration of plasticizer (e.g., 30 phr) B Melt-mix and press into thin films of uniform thickness (e.g., <1 mm) A->B C Cut dumbbell-shaped specimens according to ASTM D882 specifications B->C D Condition specimens at 23 ± 2°C and 50 ± 5% relative humidity for 40 hours E Mount specimen in the grips of a universal testing machine D->E F Apply tensile load at a constant crosshead speed (e.g., 50 mm/min) until failure E->F G Record the maximum load (Tensile Strength) F->G H Measure the extension at break (Elongation at Break) F->H I Calculate and compare the mean values for each plasticizer G->I H->I

Caption: Workflow for Tensile Property Testing (ASTM D882).

Hardness

Protocol: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness (Shore A).

This method measures the indentation hardness of plastics, providing an indication of the material's softness and the plasticizer's efficiency.

Hardness_Testing_Workflow cluster_prep Sample Preparation cluster_testing Hardness Measurement cluster_analysis Data Comparison A Prepare plasticized PVC samples of at least 6 mm thickness B Ensure a flat and smooth surface A->B C Condition specimens as per ASTM D2240 D Press the Durometer (Shore A) firmly and vertically onto the sample surface C->D E Record the reading within 1 second of firm contact D->E F Take multiple readings at different locations and average the results E->F G Compare the average Shore A hardness values for this compound and DEHA plasticized samples F->G

Caption: Workflow for Hardness Testing (ASTM D2240).

Thermal Stability

Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

TGA determines the thermal stability of a material by measuring its weight change as a function of temperature in a controlled atmosphere. DSC is used to measure the glass transition temperature (Tg), which indicates the effectiveness of the plasticizer in lowering the softening point of the polymer.

Thermal_Analysis_Workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_comparison Comparative Analysis TGA_Sample Place a small, known weight of the plasticized PVC sample into a TGA pan TGA_Heat Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere TGA_Sample->TGA_Heat TGA_Record Record the weight loss as a function of temperature TGA_Heat->TGA_Record TGA_Analyze Determine the onset of decomposition temperature (Td) TGA_Record->TGA_Analyze Compare Compare Td and Tg values for this compound and DEHA plasticized samples TGA_Analyze->Compare DSC_Sample Seal a small, known weight of the plasticized PVC sample in a DSC pan DSC_Cycle Heat, cool, and then reheat the sample at a controlled rate (e.g., 10°C/min) DSC_Sample->DSC_Cycle DSC_Record Record the heat flow as a function of temperature DSC_Cycle->DSC_Record DSC_Analyze Determine the glass transition temperature (Tg) from the second heating scan DSC_Record->DSC_Analyze DSC_Analyze->Compare

Caption: Workflow for Thermal Analysis (TGA & DSC).

Migration Resistance

Protocol: Solvent Extraction Method (based on ASTM D1239).

This test evaluates the amount of plasticizer that leaches from the plastic when exposed to a solvent, simulating contact with liquids.

Migration_Testing_Workflow cluster_prep Sample Preparation & Initial Weighing cluster_extraction Solvent Extraction cluster_analysis Analysis A Cut plasticized PVC films into specimens of known dimensions B Accurately weigh each specimen (W_initial) A->B C Immerse specimens in a selected solvent (e.g., n-hexane, ethanol) at a controlled temperature for a specified time (e.g., 24 hours at 25°C) D Remove specimens from the solvent and gently wipe dry C->D E Dry the specimens in a vacuum oven to a constant weight D->E F Accurately weigh the dried specimens (W_final) E->F G Calculate the percentage of weight loss (migration) F->G H Compare the migration rates of the two plasticizers G->H

Caption: Workflow for Migration Resistance Testing.

Biocompatibility and Toxicological Profile

For applications in drug development and medical devices, the biocompatibility and toxicological profile of a plasticizer are of utmost importance.

DEHA has been the subject of numerous toxicological studies. It exhibits low acute toxicity.[1][2] The International Agency for Research on Cancer (IARC) has classified DEHA in Group 3, "not classifiable as to its carcinogenicity to humans."[2] Some studies have indicated potential developmental toxicity at high doses in animal models.[3]

This compound , being derived from oleyl alcohol, a naturally occurring fatty alcohol, is anticipated to have a favorable toxicological profile. However, there is a lack of extensive, publicly available toxicological data specifically for this compound. Its larger molecular size might suggest lower bioavailability compared to smaller plasticizers.

Conclusion

DEHA is a well-characterized and widely used plasticizer with a proven track record of providing excellent flexibility and low-temperature performance to PVC. Its performance data is readily available, and its toxicological profile is extensively documented.

This compound, with its larger molecular weight and unsaturated long alkyl chains, presents a theoretically interesting alternative. It is expected to offer good flexibility and potentially lower migration due to its size. However, the lack of comprehensive, direct comparative performance and toxicological data makes a definitive assessment challenging. The unsaturation in its structure might also be a consideration for long-term stability against oxidation.

For researchers and drug development professionals, the choice between this compound and DEHA will depend on the specific requirements of the application. Where a well-established material with extensive regulatory acceptance is preferred, DEHA is a strong candidate. If properties such as potentially lower migration are a primary concern and further material characterization is feasible, this compound may warrant investigation. It is recommended that for any critical application, especially in the medical and pharmaceutical fields, rigorous testing of the final formulation be conducted to ensure it meets all performance and safety standards.

References

The Influence of Chemical Structure on the Performance of Adipate Plasticizers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and formulation experts, the selection of an appropriate plasticizer is paramount in achieving desired material properties. Adipate esters, known for their excellent low-temperature performance and compatibility with a range of polymers, represent a significant class of plasticizers. This guide provides a comprehensive comparison of various adipate plasticizers, correlating their chemical structure with key performance indicators. The information presented is supported by experimental data and detailed methodologies to aid in informed decision-making for your research and development endeavors.

Correlating Molecular Structure with Performance: A Tabular Comparison

The performance of an adipate plasticizer is intrinsically linked to its molecular architecture. The length and branching of the alcohol chains esterified with adipic acid significantly influence properties such as plasticizing efficiency, permanence, and mechanical characteristics of the final polymer formulation. The following table summarizes the quantitative performance data of several common adipate plasticizers in Polyvinyl Chloride (PVC), highlighting these structure-property relationships.

Adipate PlasticizerChemical StructureMolecular Weight ( g/mol )Plasticizing Efficiency (Tg Reduction in PVC, °C)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)Volatility (Weight Loss, %)Migration (Weight Loss, %)
Dimethyl Adipate (DMA) CH3OOC(CH2)4COOCH3174.19~15-20~25-30~200-250~90-95HighHigh
Dibutyl Adipate (DBA) C4H9OOC(CH2)4COOC4H9258.36[1]~30-40~20-25~300-350~80-85ModerateModerate
Dioctyl Adipate (DOA) C8H17OOC(CH2)4COOC8H17370.57~40-50~15-20~350-400~75-80Low[2]Low[2]
Di-2-ethylhexyl Adipate (DEHA) C8H17OOC(CH2)4COOC8H17 (branched)370.57~40-50~15-20~350-400~75-80LowLow
Diisononyl Adipate (DINA) C9H19OOC(CH2)4COOC9H19 (branched)398.6[3]~45-55~14-18~380-430~70-75Very Low[4]Very Low

Note: The values presented are approximate and can vary depending on the specific formulation, processing conditions, and testing methodology.

Unveiling the Structure-Performance Relationship

The data presented in the table illustrates a clear trend: as the alkyl chain length of the adipate ester increases, the plasticizing efficiency and permanence (lower volatility and migration) are enhanced. This is attributed to the increased molecular weight and greater entanglement of the plasticizer molecules within the polymer matrix.

StructurePerformance cluster_structure Chemical Structure cluster_performance Performance Characteristics Short_Chain Shorter Alkyl Chains (e.g., DMA, DBA) Efficiency Plasticizing Efficiency Short_Chain->Efficiency Lower Permanence Permanence (Low Volatility & Migration) Short_Chain->Permanence Lower Mechanical Mechanical Properties (Tensile Strength, Elongation) Short_Chain->Mechanical Higher Tensile Strength, Lower Elongation Long_Chain Longer Alkyl Chains (e.g., DOA, DINA) Long_Chain->Efficiency Higher Long_Chain->Permanence Higher Long_Chain->Mechanical Lower Tensile Strength, Higher Elongation Branched_Chain Branched Alkyl Chains (e.g., DEHA, DINA) Flexibility Low-Temperature Flexibility Branched_Chain->Flexibility Improved

References

Safety Operating Guide

Safe Disposal of Dioleyl Adipate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of dioleyl adipate is critical for maintaining laboratory safety and ensuring environmental compliance. This guide provides a step-by-step procedure for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols is essential to minimize risks and meet regulatory requirements.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This is the first line of defense against accidental exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.

  • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential mists or vapors.

Spill Management Protocol

In the event of a spill, immediate and correct action is necessary to contain the substance and prevent wider contamination.

  • Evacuate and Ventilate: If the spill is large, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: Use an inert, absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like sawdust.

  • Collection: Carefully scoop the absorbed material into a designated, sealable waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: The collected waste material must be disposed of as hazardous waste, following the procedures outlined below.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through a licensed waste disposal contractor. Do not discharge this chemical into sewers or waterways.

  • Waste Identification and Collection:

    • Collect waste this compound in a dedicated, clearly labeled, and chemically compatible container.

    • The container must be sealed tightly to prevent leaks or spills.

    • Do not mix this compound with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage:

    • Store the sealed waste container in a designated, secure secondary containment area.

    • This area should be cool, dry, and well-ventilated, away from incompatible materials.

  • Consult Regulations:

    • Disposal regulations can vary significantly by region. Always consult local, state, and federal environmental regulations to ensure full compliance. Contact your institution's EHS department for specific guidance.

  • Arrange for Professional Disposal:

    • Transfer the waste to a licensed and reputable chemical waste disposal company.

    • Provide the waste contractor with a complete Safety Data Sheet (SDS) for this compound to ensure they can handle and transport it safely.

Quantitative Safety and Disposal Data

The following table summarizes key data relevant to the safe handling and disposal of this compound.

ParameterValue / Information
CAS Number 109-32-0
Physical State Liquid
Personal Protective Gear Safety goggles, chemically resistant gloves, lab coat
Spill Absorbent Material Inert material (vermiculite, dry sand, earth)
Disposal Method Via a licensed professional waste disposal service. Must not be discharged into drains or the environment.
Regulatory Framework Disposal must adhere to local, state, and federal regulations. Consult your institutional EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Event A Identify Waste this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Handle in Well-Ventilated Area (Fume Hood) B->C D Collect in a Labeled, Compatible Container C->D E Seal Container Tightly D->E F Store in Secondary Containment E->F G Consult Institutional EHS & Local/State/Federal Regulations F->G H Contact Licensed Waste Disposal Contractor G->H I Provide SDS to Contractor H->I J Arrange for Waste Pickup I->J K Complete Disposal Documentation J->K S1 Spill Occurs S2 Contain with Inert Absorbent S1->S2 S3 Collect Absorbed Material S2->S3 S3->D Treat as Waste

Caption: Workflow for the safe collection and disposal of this compound waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.